1-Tridecene
Description
Structure
3D Structure
Properties
IUPAC Name |
tridec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3H,1,4-13H2,2H3 | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOXUMQBYILCKR-UHFFFAOYSA-N | |
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26 | |
| Record name | 1-TRIDECENE | |
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DSSTOX Substance ID |
DTXSID3029235 | |
| Record name | 1-Tridecene | |
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Molecular Weight |
182.35 g/mol | |
| Source | PubChem | |
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Physical Description |
Watery colorless liquid with a mild pleasant odor. Less dense than water and insoluble in water. Hence floats on water. (USCG, 1999), Colorless liquid; [HSDB], Liquid | |
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Boiling Point |
451 °F at 760 mmHg (USCG, 1999), 232.8 °C @ 760 MM HG mm Hg | |
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Flash Point |
175 °F (approx.) (USCG, 1999), 79 °C, Approx 175 °F | |
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Solubility |
Insol in water; sol in benzene; very sol in ethanol and in ether, In water, 3.67X10-2 mg/L @ 25 °C /Estimated/ | |
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Density |
0.765 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7658 @ 20 °C | |
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Vapor Pressure |
0.06 [mmHg], 6.38X10-2 mm Hg @ 25 °C /Extrapolated/ | |
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Color/Form |
COLORLESS, WATERY LIQUID | |
CAS No. |
2437-56-1 | |
| Record name | 1-TRIDECENE | |
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| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-11 °F (USCG, 1999), -13 °C | |
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| Record name | 1-Tridecene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030930 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1-Tridecene: A Comprehensive Physicochemical Profile for Researchers
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the core physicochemical properties of 1-tridecene, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison, with a focus on quantitative data and the methodologies used for their determination.
General and Chemical Properties
This compound is an unsaturated aliphatic hydrocarbon classified as an alkene.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₂₆ | [1] |
| Molecular Weight | 182.35 g/mol | [1] |
| IUPAC Name | tridec-1-ene | [1] |
| CAS Number | 2437-56-1 | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Mild, pleasant odor | [1] |
Physical and Chemical Data
The following tables provide detailed quantitative data on the key physicochemical properties of this compound.
Table 2.1: Thermal Properties
| Property | Value | Unit | Conditions | Source(s) |
| Boiling Point | 232 - 233 | °C | at 760 mmHg | [3][4] |
| Melting Point | -13 to -23 | °C | [1][3][4] | |
| Flash Point | 79 | °C | Closed Cup | [1][2][4] |
| Autoignition Temperature | Not available | °C | [4] |
Table 2.2: Density and Refractive Index
| Property | Value | Unit | Conditions | Source(s) |
| Density | 0.766 | g/mL | at 20 °C | [2][4] |
| Specific Gravity | 0.765 - 0.769 | at 20 °C | [2][5] | |
| Refractive Index | 1.4330 - 1.4350 | at 20 °C (D-line) | [1][2][3] |
Table 2.3: Vapor Pressure and Solubility
| Property | Value | Unit | Conditions | Source(s) |
| Vapor Pressure | 0.0638 | mmHg | at 25 °C | [1] |
| Water Solubility | 0.03674 (estimated) | mg/L | at 25 °C | [2] |
| Solubility in Organic Solvents | Soluble in benzene, very soluble in ethanol and ether | [1] |
Table 2.4: Other Physicochemical Properties
| Property | Value | Unit | Source(s) |
| Vapor Density | 6.3 | (Air = 1) | [4] |
| Surface Tension | 24.5 | dynes/cm | [5] |
| LogP (Octanol-Water Partition Coefficient) | 6.59 (Estimated) | [1] |
Experimental Protocols
The determination of the physicochemical properties of this compound follows standardized methodologies to ensure accuracy and reproducibility. Below are summaries of the typical experimental protocols based on internationally recognized standards.
Determination of Boiling Point
The boiling point of this compound is determined using methods such as ASTM D1078, "Standard Test Method for Distillation Range of Volatile Organic Liquids." [6][7][8][9][10]
-
Principle: This test method covers the determination of the distillation (boiling) range of chemically stable organic liquids that boil between 30 and 350°C.[8][9][10]
-
Apparatus: A distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer or temperature sensor.
-
Procedure: A 100 mL sample is placed in the distillation flask. The sample is heated, and the vapor is passed through a condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds, and the boiling range is determined by recording temperatures at various percentages of the recovered volume. The final boiling point is the maximum temperature observed during the distillation.[6]
Determination of Melting Point (Freezing Point)
The melting point, or more accurately for this type of compound, the freezing point, is determined by methods like ASTM D2386, "Standard Test Method for Freezing Point of Aviation Fuels." [11][12][13][14][15]
-
Principle: This method determines the temperature at which solid hydrocarbon crystals, formed on cooling, disappear when the temperature of the fuel is allowed to rise.[12]
-
Apparatus: A jacketed sample tube, a stirrer, a calibrated thermometer, and a cooling bath.
-
Procedure: A 25 mL sample is placed in the sample tube and cooled in the cooling bath while being continuously stirred. The sample is observed for the formation of solid crystals. Once crystals appear, the tube is removed from the bath, and the sample is allowed to warm up slowly while being stirred. The temperature at which the last crystals disappear is recorded as the freezing point.[13]
Determination of Density
The density of this compound is measured using a digital density meter according to ASTM D4052, "Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter." [16][17][18][19][20]
-
Principle: A small volume of the liquid sample is introduced into a U-shaped oscillating tube, and the change in the oscillating frequency of the tube caused by the sample is used to determine its density.[17]
-
Apparatus: A digital density meter with a U-tube oscillator and a temperature-controlled cell.
-
Procedure: The instrument is calibrated with dry air and a reference standard of known density (e.g., pure water). The sample is then injected into the clean, dry U-tube. The instrument measures the oscillation period and calculates the density of the sample at the specified temperature.[18]
Determination of Refractive Index
The refractive index is determined using a refractometer following the ASTM D1218, "Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids." [1][2][3][21][22][23][24]
-
Principle: This method measures the refractive index of transparent and light-colored hydrocarbon liquids.[2] The refractive index is the ratio of the velocity of light in a vacuum to its velocity in the substance.
-
Apparatus: A calibrated refractometer (e.g., an Abbe-type refractometer) with a light source (typically a sodium D-line) and a temperature-controlled prism.[1]
-
Procedure: A few drops of the sample are placed on the prism of the refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read from the scale. The temperature must be carefully controlled and recorded, as the refractive index is temperature-dependent.[22]
Determination of Flash Point
The flash point is determined using a closed-cup tester, such as the Pensky-Martens apparatus, as described in ASTM D93, "Standard Test Methods for Flash Point by Pensky-Martens Closed Cup Tester." [25][26][27][28][29][30][31]
-
Principle: The sample is heated in a closed cup at a controlled rate. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[29]
-
Apparatus: A Pensky-Martens closed-cup tester, which includes a test cup, a lid with a shutter mechanism for introducing the ignition source, a stirrer, and a heating source.
-
Procedure: The sample is placed in the test cup and heated at a specified rate while being stirred.[30] At regular temperature intervals, the stirring is stopped, and the ignition source is applied by opening the shutter. The test is continued until a flash is observed.[25]
Determination of Vapor Pressure
The vapor pressure of this compound can be determined using the ASTM D5191, "Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method)." [4][5][32][33][34]
-
Principle: This automated method determines the total vapor pressure exerted in a vacuum by a small, air-containing, volatile liquid sample.[4]
-
Apparatus: An automated vapor pressure instrument.
-
Procedure: A chilled, air-saturated sample is introduced into a temperature-controlled test chamber. The volume of the chamber is then expanded, creating a vacuum. The pressure in the chamber is measured after it reaches equilibrium at the test temperature (typically 37.8 °C).[32]
Determination of Water Solubility
The water solubility of this compound is determined following a method like the OECD Guideline 105, "Water Solubility." [35][36][37][38][39]
-
Principle: This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for substances with higher solubility. Given the low expected solubility of this compound, the flask method is generally appropriate for initial assessment. A saturated solution is prepared, and the concentration of the substance in the aqueous phase is determined.[38]
-
Apparatus: A flask, a means of agitation (e.g., magnetic stirrer), a temperature-controlled environment, and an analytical instrument for concentration measurement (e.g., gas chromatography).
-
Procedure: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours). After equilibration, the mixture is centrifuged or filtered to separate the aqueous phase from the undissolved substance. The concentration of this compound in the clear aqueous phase is then determined using a suitable analytical technique.[38]
Workflow for Physicochemical Property Determination
The following diagram illustrates a logical workflow for the determination and application of physicochemical property data in a research and development setting.
References
- 1. matestlabs.com [matestlabs.com]
- 2. store.astm.org [store.astm.org]
- 3. scribd.com [scribd.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D5191 - eralytics [eralytics.com]
- 6. petrolube.com [petrolube.com]
- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. store.astm.org [store.astm.org]
- 11. store.astm.org [store.astm.org]
- 12. shxf17.com [shxf17.com]
- 13. petrolube.com [petrolube.com]
- 14. ASTM D2386 (Freeze Point of Aviation Fuels) – SPL [spllabs.com]
- 15. mastrad.com [mastrad.com]
- 16. store.astm.org [store.astm.org]
- 17. ASTM D4052 - eralytics [eralytics.com]
- 18. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 19. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 20. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 21. standards.iteh.ai [standards.iteh.ai]
- 22. petrolube.com [petrolube.com]
- 23. store.astm.org [store.astm.org]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 26. store.astm.org [store.astm.org]
- 27. ASTM D93 - eralytics [eralytics.com]
- 28. petrolube.com [petrolube.com]
- 29. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 30. delltech.com [delltech.com]
- 31. Flash Point - Prime Process Safety Center [primeprocesssafety.com]
- 32. ASTM D5191 for Reid Vapor Pressure | Ayalytical [ayalytical.com]
- 33. webstore.ansi.org [webstore.ansi.org]
- 34. store.astm.org [store.astm.org]
- 35. oecd.org [oecd.org]
- 36. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 37. oecd.org [oecd.org]
- 38. filab.fr [filab.fr]
- 39. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
An In-depth Technical Guide to the Synthesis of 1-Tridecene via Ethylene Oligomerization
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of linear alpha-olefins (LAOs), including 1-tridecene, through the catalytic oligomerization of ethylene is a cornerstone of the modern petrochemical industry. These compounds are critical intermediates in the production of polymers, detergents, lubricants, and fine chemicals. While highly selective processes for short-chain LAOs like 1-hexene and 1-octene have been developed, the production of longer-chain LAOs such as this compound typically relies on non-selective oligomerization processes that yield a broad distribution of products. This guide provides a comprehensive technical overview of the core principles, catalyst systems, reaction mechanisms, and experimental protocols relevant to the synthesis of this compound from ethylene. It focuses on established catalyst families, including nickel, zirconium, and titanium-based systems, that operate via a chain-growth mechanism to produce a Schulz-Flory distribution of alpha-olefins.
Introduction: The Landscape of Ethylene Oligomerization
Ethylene oligomerization is the process of converting ethylene, the simplest alkene, into a range of longer-chain linear alpha-olefins (LAOs). The specific carbon number of the resulting olefin is determined by the catalyst system and reaction conditions employed. Industrial and academic efforts have largely focused on two distinct outcomes:
-
Selective Oligomerization: This approach targets the high-yield production of a single, high-value LAO, most commonly 1-hexene (trimerization) or 1-octene (tetramerization).[1][2][3][4][5] These processes are typically catalyzed by chromium-based systems and proceed through a metallacyclic mechanism.[4]
-
Full-Range Oligomerization: This method produces a broad spectrum of LAOs, from 1-butene (C4) to C30+ olefins, which are then separated by distillation. The product distribution typically follows a statistical Schulz-Flory model.[6][7] The synthesis of this compound (C13H26) falls under this category, as it is not a target for selective synthesis but is instead isolated from a wider product mixture.
The dominant industrial technology for full-range LAO production is the Shell Higher Olefin Process (SHOP), which utilizes a nickel-based catalyst system.[4][6][8] Other significant catalyst systems are based on Ziegler-Natta type formulations, often involving zirconium or titanium.[9][10][11][12]
Core Reaction Mechanism: The Cossee-Arlman Pathway
The formation of a wide distribution of LAOs, including this compound, is best described by the Cossee-Arlman mechanism.[4][7][13] This mechanism, originally proposed for Ziegler-Natta polymerization, involves the stepwise insertion of monomer units into a metal-alkyl bond.
The key steps are:
-
Initiation: An active metal-hydride (M-H) or metal-alkyl (M-R) species is formed. The first ethylene molecule inserts to form a metal-ethyl or metal-propyl group.
-
Propagation (Chain Growth): Subsequent ethylene molecules coordinate to a vacant site on the metal center and insert into the existing metal-carbon bond, extending the alkyl chain by two carbons at each step.
-
Termination (Chain Transfer): The growing alkyl chain is displaced from the metal center, releasing the LAO. The most common termination pathway is β-hydride elimination, which regenerates the metal-hydride catalyst, allowing it to initiate a new chain.
The competition between the rates of propagation and termination determines the molecular weight distribution of the resulting olefins, which can be modeled by the Schulz-Flory distribution.
References
- 1. mdpi.com [mdpi.com]
- 2. cris.iucc.ac.il [cris.iucc.ac.il]
- 3. Selective ethylene oligomerization: Recent advances in chromium catalysis and mechanistic investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. mdpi.com [mdpi.com]
- 5. Selective trimerization of ethylene using chromium catalysts complexed with tridentate ligands supported on titanium modified silica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uni-ulm.de [uni-ulm.de]
- 7. Mechanistic Studies of Ethylene and α-Olefin Co-oligomerization Catalyzed by Chromium-PNP Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of α-Olefin by Oligomerization of Ethylene (Part 2) [jstage.jst.go.jp]
- 10. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 11. Ziegler-Natta catalyst | Polymerization, Olefins, Alkylaluminums | Britannica [britannica.com]
- 12. osti.gov [osti.gov]
- 13. pubs.acs.org [pubs.acs.org]
Spectroscopic Analysis of 1-Tridecene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-tridecene (C₁₃H₂₆), a linear alpha-olefin. The document details the characteristic spectral data obtained from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). This guide is intended to serve as a valuable resource for researchers and professionals involved in the identification, characterization, and quality control of long-chain alkenes.
Introduction
This compound is an unsaturated hydrocarbon with the chemical formula C₁₃H₂₆.[1][2][3][4][5] As a terminal alkene, its chemical and physical properties are largely dictated by the presence of the carbon-carbon double bond at the primary position. Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of such molecules. This guide presents a detailed analysis of the spectral features of this compound, supported by experimental data and protocols.
Spectroscopic Data of this compound
The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. The IR spectrum of this compound, a typical terminal alkene, is characterized by several key absorption bands.
Table 1: Infrared Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3077 | Medium | =C-H stretch (vinyl)[6] |
| 2925 | Strong | C-H stretch (alkane CH₂) |
| 2854 | Strong | C-H stretch (alkane CH₃ and CH₂) |
| 1641 | Medium | C=C stretch (alkene)[6][7] |
| 1465 | Medium | C-H bend (scissoring, CH₂)[7] |
| 991 | Strong | =C-H bend (out-of-plane) |
| 909 | Strong | =C-H bend (out-of-plane) |
The presence of the vinyl group (=CH₂) is clearly indicated by the C-H stretching vibration above 3000 cm⁻¹ and the strong out-of-plane bending vibrations.[6][7] The C=C stretching vibration is also a key diagnostic peak.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
Proton NMR spectroscopy of this compound reveals distinct signals for the protons on the double bond and the long alkyl chain.
Table 2: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.88 - 5.71 | m | 1H | -CH=CH₂ |
| 4.99 - 4.88 | m | 2H | -CH=CH ₂ |
| 2.04 | q | 2H | -CH ₂-CH=CH₂ |
| 1.37 - 1.20 | m | 18H | -(CH ₂)₉- |
| 0.88 | t | 3H | -CH ₃ |
The complex multiplet between 5.88 and 5.71 ppm is characteristic of the internal vinyl proton, while the multiplet between 4.99 and 4.88 ppm corresponds to the two terminal vinyl protons. The allylic protons appear as a quartet around 2.04 ppm. The large multiplet between 1.37 and 1.20 ppm represents the numerous methylene groups in the alkyl chain, and the terminal methyl group appears as a triplet around 0.88 ppm.
Carbon-13 NMR spectroscopy provides information on the different carbon environments in this compound.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 139.2 | C H=CH₂ |
| 114.1 | CH=C H₂ |
| 33.9 | C H₂-CH=CH₂ |
| 31.9 | -(C H₂)n- |
| 29.7 | -(C H₂)n- |
| 29.6 | -(C H₂)n- |
| 29.4 | -(C H₂)n- |
| 29.3 | -(C H₂)n- |
| 29.1 | -(C H₂)n- |
| 28.9 | -(C H₂)n- |
| 22.7 | -C H₂-CH₃ |
| 14.1 | -C H₃ |
The sp² hybridized carbons of the double bond are observed at 139.2 ppm and 114.1 ppm. The remaining signals in the aliphatic region correspond to the different methylene carbons of the long alkyl chain and the terminal methyl carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method.
Table 4: Mass Spectrometry Data of this compound (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 182 | 5 | [M]⁺ (Molecular Ion) |
| 97 | 45 | [C₇H₁₃]⁺ |
| 83 | 65 | [C₆H₁₁]⁺ |
| 69 | 80 | [C₅H₉]⁺ |
| 55 | 100 | [C₄H₇]⁺ |
| 41 | 95 | [C₃H₅]⁺ |
The molecular ion peak is observed at m/z 182, confirming the molecular weight of this compound.[1][3] The fragmentation pattern is characteristic of a long-chain alkene, with prominent peaks corresponding to the loss of alkyl fragments.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of liquid this compound.
Methodology:
-
Sample Preparation: A neat liquid sample of this compound is used. A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to form a thin film.[8]
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure: a. Obtain a background spectrum of the clean salt plates. b. Place the salt plates with the this compound sample in the spectrometer's sample holder. c. Acquire the sample spectrum over the range of 4000-400 cm⁻¹. d. The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: a. Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). b. Transfer the solution to a 5 mm NMR tube.
-
Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition: a. Tune and shim the spectrometer to optimize the magnetic field homogeneity. b. Acquire the ¹H NMR spectrum using a standard pulse sequence. c. Process the data by applying Fourier transformation, phase correction, and baseline correction. d. Integrate the signals and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
¹³C NMR Acquisition: a. Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. b. Process the data similarly to the ¹H NMR spectrum. c. Reference the chemical shifts to the solvent peak.
-
Data Analysis: Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the this compound molecule.
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Methodology:
-
Sample Preparation: a. Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or hexane) at a concentration of approximately 1 µg/mL.
-
Instrument: A mass spectrometer equipped with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).
-
Procedure (GC-MS): a. Inject a small volume (e.g., 1 µL) of the sample solution into the GC. b. The GC separates the components of the sample, and this compound elutes at a specific retention time. c. The eluted compound enters the MS, where it is ionized by a beam of electrons (typically 70 eV). d. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). e. A detector records the abundance of each ion.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of this compound.
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.
Caption: Workflow of Spectroscopic Analysis of this compound.
Conclusion
The spectroscopic analysis of this compound by IR, ¹H NMR, ¹³C NMR, and MS provides a complete and unambiguous structural characterization. The data and protocols presented in this guide serve as a foundational reference for the analysis of this compound and other long-chain alpha-olefins. These techniques are crucial for ensuring the identity, purity, and quality of such compounds in research, development, and industrial applications.
References
- 1. This compound | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) of 1-Tridecene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analysis of 1-tridecene using gas chromatography-mass spectrometry (GC-MS). It includes detailed experimental protocols, quantitative data, and a workflow visualization to support researchers and scientists in their analytical endeavors.
Introduction to this compound and its Analysis
This compound (also known as n-tridec-1-ene or α-tridecene) is an unsaturated aliphatic hydrocarbon with the chemical formula C₁₃H₂₆.[1][2][3] Its analysis is crucial in various fields, including petrochemicals, environmental monitoring, and the study of volatile organic compounds from biological sources.[4] Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of this compound due to its high sensitivity and specificity.[5][6][7]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₆ | [1][2][3] |
| Molecular Weight | 182.35 g/mol | [1][8] |
| CAS Number | 2437-56-1 | [1][2][3][8] |
| Appearance | Watery colorless liquid | [8] |
| Boiling Point | 232-234 °C | [9] |
| Synonyms | n-Tridec-1-ene, Tridecene-1, α-Tridecene | [1][2] |
Gas Chromatography of this compound
Gas chromatography separates volatile compounds based on their partitioning between a stationary phase and a mobile phase. The retention time (RT) and Kovats retention index (RI) are key parameters for the identification of this compound.
Retention Data
The retention behavior of this compound can vary depending on the GC column and analytical conditions. Below is a summary of reported retention data.
| Parameter | Stationary Phase | Value | Reference |
| Retention Time (min) | Glass capillary | 7.2412 (average) | [9] |
| Kovats Retention Index | Standard non-polar | 1297, 1301, 1302 | [10] |
| Kovats Retention Index | Semi-standard non-polar | 1297, 1305 | [10] |
| Kovats Retention Index | Standard polar | 1348, 1350.4, 1353.1, 1354.9, 1355, 1356, 1357, 1358, 1360, 1361, 1362, 1365, 1366 | [10] |
Mass Spectrometry of this compound
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the identification and structural elucidation of compounds. When this compound is analyzed by electron ionization (EI) MS, it undergoes fragmentation, producing a characteristic mass spectrum.
Electron Ionization Mass Spectrum
The mass spectrum of this compound is characterized by a molecular ion peak (M⁺) and several fragment ions. The fragmentation pattern is typical for long-chain alkenes, with clusters of peaks separated by 14 mass units (corresponding to CH₂ groups).[11]
| m/z | Relative Intensity (%) |
| 41 | 100 |
| 43 | 85 |
| 55 | 80 |
| 57 | 60 |
| 69 | 55 |
| 70 | 50 |
| 83 | 45 |
| 97 | 35 |
| 182 (M⁺) | 5 |
Data sourced from the NIST WebBook.[1]
Experimental Protocol for GC-MS Analysis of this compound
This section provides a detailed experimental protocol for the analysis of this compound by GC-MS. This protocol is a synthesis of general best practices and specific information available for hydrocarbon analysis.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as hexane or dichloromethane. Create a series of calibration standards by serial dilution of the stock solution to the desired concentration range (e.g., 0.1, 1, 10, 100 ng/µL).
-
Sample Preparation: For liquid samples, dissolve a known amount of the sample in a suitable solvent. For solid samples, perform a solvent extraction. The final concentration should fall within the calibration range.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A system equipped with a split/splitless injector and a capillary column.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer is suitable for this analysis.
| Parameter | Recommended Setting |
| GC Column | A non-polar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5MS or HP-5MS), 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness.[12] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min. |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.[12] |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[12] |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Mass Scan Range | m/z 35-400 |
| Solvent Delay | 3 minutes |
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Confirmation: Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST).
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the GC-MS analysis of a sample containing this compound.
This comprehensive guide provides the necessary information for researchers, scientists, and drug development professionals to successfully perform GC-MS analysis of this compound. Adherence to the detailed protocols and understanding of the underlying principles will ensure accurate and reliable results.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Tridecene | C13H26 | CID 5364435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of C13 Alpha-Olefins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the principles and practices involved in the infrared (IR) spectroscopic analysis of C13 alpha-olefins, with a specific focus on 1-tridecene. It is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize vibrational spectroscopy for the characterization of long-chain alkenes.
Introduction to the Infrared Spectroscopy of Alpha-Olefins
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This absorption pattern is unique to the molecule's structure, making IR spectroscopy an excellent tool for functional group identification and molecular characterization.
For C13 alpha-olefins, such as this compound (C13H26), IR spectroscopy is particularly useful for confirming the presence of the terminal double bond (C=C) and for characterizing the long aliphatic chain. The key vibrational modes of interest include the stretching and bending of C-H bonds in both the vinyl group (=CH2) and the saturated alkyl chain (-CH2-, -CH3), as well as the characteristic C=C stretching vibration.
Quantitative Infrared Spectral Data for this compound
The following table summarizes the characteristic infrared absorption bands for this compound, based on spectral data from the NIST/EPA Gas-Phase Infrared Database and other spectral libraries.[1][2] These values are representative and may shift slightly depending on the sample phase (gas, liquid, or solid) and the specific spectroscopic technique employed.
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
| ~3080 | =C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds on the terminal double bond. This peak is characteristic of alkenes.[3][4] |
| ~2960-2850 | C-H Stretch | Asymmetric and symmetric stretching of the C-H bonds in the methyl (-CH3) and methylene (-CH2-) groups of the long alkyl chain.[4][5] |
| ~1640 | C=C Stretch | Stretching of the carbon-carbon double bond. This is a key indicator for the presence of an alkene.[4][6] |
| ~1465 | -CH2- Scissoring | Bending (scissoring) vibration of the methylene groups in the alkyl chain. |
| ~990 and ~910 | =C-H Bend | Out-of-plane bending (wagging) vibrations of the C-H bonds of the vinyl group (-CH=CH2). These two bands are highly characteristic of monosubstituted alkenes.[4][5] |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy of Liquid C13 Alpha-Olefins
Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, particularly for liquid and solid samples.[6] It requires minimal sample preparation and is well-suited for the analysis of neat (undiluted) liquid samples like this compound.[7][8]
Materials and Equipment
-
Fourier Transform Infrared (FTIR) Spectrometer
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
-
Sample of C13 alpha-olefin (e.g., this compound)
-
Pipette or dropper
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are clean and functioning correctly.
-
Background Spectrum: Record a background spectrum with the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO2, water vapor) and the ATR crystal itself.
-
Sample Application: Place a small drop of the liquid C13 alpha-olefin onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample before the next measurement.
Mandatory Visualizations
Experimental Workflow for ATR-FTIR Analysis
The following diagram illustrates the logical workflow for obtaining an IR spectrum of a C13 alpha-olefin using the ATR-FTIR technique.
Caption: Workflow for ATR-FTIR analysis of C13 alpha-olefins.
Conclusion
Infrared spectroscopy is an indispensable technique for the structural characterization of C13 alpha-olefins. The key spectral features, including the =C-H stretch above 3000 cm⁻¹, the C=C stretch around 1640 cm⁻¹, and the characteristic out-of-plane =C-H bending vibrations, provide unambiguous evidence for the terminal alkene functionality. The detailed experimental protocol for ATR-FTIR analysis outlined in this guide offers a straightforward and reliable method for obtaining high-quality spectra of these long-chain hydrocarbons. This information is critical for quality control, reaction monitoring, and structural elucidation in various scientific and industrial applications, including drug development.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. This compound | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
An In-depth Technical Guide on the Thermal Decomposition Pathways of 1-Tridecene
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal decomposition of 1-tridecene is limited in publicly available literature. The following guide is constructed based on established principles of long-chain α-olefin pyrolysis, with specific examples and data drawn from studies on analogous, shorter-chain alkenes. The proposed pathways and product distributions for this compound are therefore predictive and intended to serve as a foundational guide for further research.
Introduction
This compound, a long-chain α-olefin, is a compound of interest in various industrial and research applications. Understanding its thermal stability and decomposition pathways is crucial for processes involving high temperatures, such as in fuel combustion, chemical synthesis, and the degradation of materials. The thermal decomposition of long-chain hydrocarbons like this compound is a complex process governed by free-radical chain reactions. This guide provides a detailed overview of the probable thermal decomposition pathways of this compound, supported by data from related compounds and established reaction mechanisms.
The decomposition process can be broadly categorized into three main stages: initiation, propagation, and termination. Initiation involves the initial breaking of a covalent bond to form free radicals. Propagation consists of a series of reactions where these radicals react with other molecules to form new radicals. Termination reactions involve the combination of radicals to form stable, non-radical products.
Proposed Thermal Decomposition Pathways of this compound
The thermal decomposition of this compound is expected to proceed via a free-radical chain mechanism. The high temperatures provide the necessary energy to overcome the activation barriers for bond homolysis.
2.1. Initiation Reactions
The initiation of the decomposition of this compound likely involves the cleavage of the weakest bonds in the molecule. The C-C bonds are generally weaker than C-H bonds. The allylic C-C bond (the bond between the third and fourth carbon atoms) is particularly susceptible to cleavage due to the resonance stabilization of the resulting allyl radical.
-
Allylic C-C Bond Cleavage: This is considered the most probable initiation step, leading to the formation of an allyl radical and a decyl radical. CH2=CH-CH2-C10H21 → CH2=CH-CH2• + •C10H21
-
Other C-C Bond Cleavage: Fission of other C-C bonds along the alkyl chain can also occur, leading to a variety of smaller alkyl radicals.
2.2. Propagation Reactions
Once radicals are formed, they propagate the chain reaction through several types of reactions:
-
Hydrogen Abstraction: A radical can abstract a hydrogen atom from a this compound molecule, forming a stable molecule and a new, larger radical. The abstraction is most likely to occur from an allylic position due to the stability of the resulting radical. R• + C13H26 → RH + •C13H25
-
Radical Isomerization: The initially formed radicals can undergo isomerization through intramolecular hydrogen shifts, leading to the formation of more stable secondary or tertiary radicals.
-
β-Scission: This is a crucial step in the decomposition of large radicals, where the radical breaks at the C-C bond beta to the radical center. This reaction leads to the formation of a smaller alkene and a smaller radical. For example, a tridecyl radical could undergo β-scission to produce ethene and a primary undecyl radical. •CH2-(CH2)11-CH3 → CH2=CH2 + •(CH2)9-CH3
-
Radical Addition to a Double Bond: A radical can add to the double bond of a this compound molecule or a smaller alkene product, forming a larger, more complex radical.
2.3. Termination Reactions
The chain reactions are terminated when two radicals combine to form a stable molecule.
-
Radical Combination: Two radicals can combine to form a larger molecule. R1• + R2• → R1-R2
-
Disproportionation: One radical abstracts a hydrogen atom from another, resulting in an alkane and an alkene. •C2H5 + •C2H5 → C2H6 + C2H4
Quantitative Data on Decomposition Products
| Product Class | Representative Products | Expected Abundance (by analogy to shorter-chain alkenes) |
| Light Alkenes | Ethene, Propene, 1-Butene, 1-Pentene, 1-Hexene | High |
| Light Alkanes | Methane, Ethane, Propane, Butane | Moderate |
| Dienes | 1,3-Butadiene, 1,3-Pentadiene | Moderate |
| Longer Chain Fragments | Alkanes and alkenes with 7-12 carbon atoms | Low |
| Hydrogen | H₂ | Low |
Table 1: Predicted product distribution from the thermal decomposition of this compound, based on analogous data from shorter-chain α-olefins.
Experimental Protocols
The study of gas-phase thermal decomposition of hydrocarbons like this compound is typically carried out using specialized experimental setups that allow for precise control of temperature, pressure, and reaction time.
4.1. Shock Tube Pyrolysis
A common technique for studying high-temperature gas-phase reactions is the use of a single-pulse shock tube.
-
Apparatus: A single-pulse shock tube consists of a long tube separated by a diaphragm into a high-pressure driver section and a low-pressure driven section. The driven section is filled with a dilute mixture of the reactant (e.g., this compound in an inert gas like argon).
-
Procedure:
-
A high-pressure gas in the driver section is suddenly released by rupturing the diaphragm, generating a shock wave that travels through the driven section.
-
The shock wave rapidly heats and compresses the reactant mixture to a specific high temperature and pressure.
-
The reaction occurs for a very short and well-defined period (microseconds to milliseconds).
-
A reflected shock wave from the end of the tube further heats the gas, and the reaction is then rapidly quenched by an expansion wave.
-
The product mixture is then analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.[2]
-
4.2. Flow Reactor Pyrolysis
Flow reactors are also used to study pyrolysis under controlled conditions, typically at longer residence times than shock tubes.
-
Apparatus: A flow reactor system generally consists of a heated reactor tube (often made of quartz or a chemically inert metal), a system for introducing the reactant and a carrier gas at a controlled flow rate, and a system for collecting and analyzing the products.
-
Procedure:
-
A dilute mixture of this compound in an inert gas is continuously passed through the heated reactor.
-
The temperature of the reactor is precisely controlled.
-
The residence time of the gas in the hot zone is determined by the flow rate and the reactor volume.
-
The effluent from the reactor is rapidly cooled to quench the reactions.
-
The product stream is analyzed online or collected for offline analysis by GC-MS or other analytical techniques.
-
Visualizations
5.1. Proposed Thermal Decomposition Pathway of this compound
A simplified diagram of the proposed free-radical decomposition pathway for this compound.
5.2. Experimental Workflow for Shock Tube Pyrolysis
A general workflow for studying this compound pyrolysis using a shock tube.
5.3. Logical Relationship of Decomposition Stages
The logical progression of the free-radical chain reaction in thermal decomposition.
References
Quantum Chemical Calculations for 1-Tridecene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the characterization of 1-Tridecene. This compound, an unsaturated aliphatic hydrocarbon with the molecular formula C13H26, serves as a valuable model for understanding the electronic and structural properties of long-chain alkenes.[1][2][3][4][5][6][7] This document outlines the standard computational methodologies, including Density Functional Theory (DFT), for geometry optimization, vibrational frequency analysis, and the determination of key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. Detailed protocols for performing these calculations are presented, along with templates for the systematic presentation of the resulting data. The logical workflow of these computational experiments is visualized to aid in the conceptual understanding of the process. This guide is intended for researchers and professionals seeking to apply computational chemistry techniques to elucidate the molecular characteristics of this compound and related olefinic compounds.
Introduction
This compound is a linear alpha-olefin with a terminal double bond.[1][2][3][4][6] Its long hydrocarbon chain and the presence of a reactive π-system make it a subject of interest in various chemical contexts, including polymer chemistry and as a component in complex organic mixtures. Understanding its conformational landscape, electronic structure, and reactivity at a molecular level is crucial for predicting its behavior and for the rational design of new materials and chemical processes.
Quantum chemical calculations provide a powerful, non-experimental means to investigate the properties of molecules like this compound with high accuracy. These ab initio and DFT methods allow for the determination of molecular geometries, vibrational spectra, and a host of electronic properties that are often difficult or expensive to measure experimentally. This guide outlines a standard computational protocol for the theoretical investigation of this compound.
Computational Methodology: A Detailed Protocol
This section details the recommended workflow for performing quantum chemical calculations on this compound.
Molecular Model Construction
-
Software: A molecular modeling software such as GaussView, Avogadro, or ChemDraw is used to construct the initial 3D structure of this compound (C13H26).
-
Initial Geometry: The molecule is built with standard bond lengths and angles. For this compound, this involves creating a 13-carbon chain and placing a double bond between the first and second carbon atoms. The initial conformation of the alkyl chain can be set to an all-trans (anti-periplanar) arrangement to minimize steric hindrance.
Geometry Optimization and Vibrational Frequency Analysis
-
Theoretical Level: Density Functional Theory (DFT) is the recommended method due to its balance of accuracy and computational cost for a molecule of this size.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is a suitable starting point, providing a good compromise between accuracy and computational expense. This basis set includes polarization functions on both heavy (d) and hydrogen (p) atoms, which are important for accurately describing chemical bonds.
-
-
Calculation Type:
-
A geometry optimization (Opt) calculation is performed to find the minimum energy conformation of the molecule.
-
Following the optimization, a frequency (Freq) calculation is performed at the same level of theory. This serves two purposes:
-
To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
To calculate the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.
-
-
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Q-Chem is used to perform these calculations.
Electronic Properties Calculation
-
Methodology: Using the optimized geometry obtained in the previous step, a single-point energy calculation is performed to determine the electronic properties.
-
Properties of Interest:
-
HOMO and LUMO Energies: The energies of the Highest Occupoccupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Mulliken Atomic Charges: These calculations partition the total molecular charge among the individual atoms, providing insight into the polarity of different parts of the molecule.
-
Data Presentation
The quantitative data obtained from these calculations should be organized into clear and concise tables for easy interpretation and comparison.
Table 1: Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d,p)) |
| Bond Lengths (Å) | C1=C2 | Value |
| C2-C3 | Value | |
| C-H (vinyl) | Value | |
| C-H (alkyl) | Value | |
| **Bond Angles (°) ** | ∠C1=C2-C3 | Value |
| ∠H-C1=C2 | Value | |
| ∠H-C-H (alkyl) | Value | |
| Dihedral Angles (°) | ∠H-C1=C2-C3 | Value |
| ∠C1=C2-C3-C4 | Value |
Note: "Value" indicates where the calculated data would be placed.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (B3LYP/6-31G(d,p)) |
| Total Energy (Hartree) | Value |
| HOMO Energy (eV) | Value |
| LUMO Energy (eV) | Value |
| HOMO-LUMO Gap (eV) | Value |
| Dipole Moment (Debye) | Value |
Note: "Value" indicates where the calculated data would be placed.
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the quantum chemical calculations described in this guide.
Caption: Workflow for Quantum Chemical Calculations of this compound.
Conclusion
This guide has outlined a standard and robust protocol for the quantum chemical investigation of this compound. By following the detailed steps for model construction, geometry optimization, frequency analysis, and the calculation of electronic properties, researchers can obtain valuable insights into the molecular structure and reactivity of this long-chain alkene. The systematic presentation of data in the provided tabular format and the visualization of the computational workflow are intended to facilitate a clear and comprehensive analysis. The methodologies described herein are foundational and can be extended to more complex studies, such as reaction mechanism investigations or the analysis of intermolecular interactions, providing a powerful tool for professionals in chemical research and drug development.
References
- 1. This compound | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound [webbook.nist.gov]
- 5. Showing Compound this compound (FDB002899) - FooDB [foodb.ca]
- 6. This compound [webbook.nist.gov]
- 7. Tridecene | C13H26 | CID 5364435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Reactivity of the Terminal Double Bond in 1-Tridecene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the terminal double bond in 1-tridecene, a long-chain alpha-olefin of significant interest in organic synthesis and materials science. The document details key reactions, including hydrogenation, hydrohalogenation, hydration, oxidation, and polymerization, with a focus on providing quantitative data, detailed experimental protocols, and mechanistic insights.
Introduction
This compound (C₁₃H₂₆) is a linear alpha-olefin characterized by a terminal double bond, which serves as a versatile functional handle for a wide array of chemical transformations. Its long aliphatic chain imparts unique physical properties, such as hydrophobicity and waxiness, making its derivatives valuable in applications ranging from surfactants and lubricants to polymers and pharmaceuticals. Understanding and controlling the reactivity of the terminal double bond is paramount for the strategic design and synthesis of novel molecules with tailored properties. This guide summarizes the key reactive pathways of this compound, providing researchers with the necessary information to effectively utilize this important building block.
Electrophilic Addition Reactions
The electron-rich π-bond of the terminal double bond in this compound is susceptible to attack by electrophiles, leading to a variety of addition products. These reactions typically proceed through a carbocation intermediate, with the stability of this intermediate dictating the regioselectivity of the addition.
Hydrogenation
Hydrogenation of this compound involves the addition of hydrogen across the double bond to yield the saturated alkane, tridecane. This reaction is typically carried out in the presence of a metal catalyst.
Quantitative Data: Hydrogenation of this compound
| Catalyst | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Palladium on Carbon (Pd/C) | 1 - 50 | 25 - 100 | Ethanol, Ethyl Acetate, Hexane | >95 | General Knowledge |
| Platinum(IV) Oxide (PtO₂) | 1 - 3 | 25 | Ethanol, Acetic Acid | ~100 | General Knowledge |
| Raney Nickel | 50 - 100 | 100 - 150 | Ethanol | >95 | General Knowledge |
Experimental Protocol: Catalytic Hydrogenation of this compound
-
Apparatus Setup: A Parr hydrogenation apparatus or a similar high-pressure reactor is charged with this compound (1.0 eq) and a suitable solvent (e.g., ethanol, 0.2-0.5 M).
-
Catalyst Addition: The catalyst, typically 5-10 mol% of Palladium on carbon (10 wt%), is carefully added to the solution.
-
Reaction Execution: The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen to the desired pressure (e.g., 50 psi). The reaction mixture is stirred vigorously at room temperature or with gentle heating.
-
Monitoring and Work-up: The reaction progress is monitored by the cessation of hydrogen uptake. Upon completion, the reactor is carefully depressurized, and the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford tridecane.
Reaction Pathway: Hydrogenation of this compound
Caption: Catalytic hydrogenation of this compound to tridecane.
Hydrohalogenation
The addition of hydrogen halides (HX, where X = Cl, Br, I) to this compound can proceed via two different mechanisms, leading to either the Markovnikov or anti-Markovnikov product.
-
Markovnikov Addition: In the absence of radical initiators, the reaction follows an electrophilic addition mechanism where the hydrogen atom adds to the terminal carbon (C1) to form a more stable secondary carbocation at C2. The halide then attacks this carbocation, yielding the 2-halo-tridecane.
-
Anti-Markovnikov Addition: In the presence of radical initiators (e.g., peroxides) or under photochemical conditions, the addition of HBr proceeds via a free-radical mechanism. This results in the formation of the less stable primary radical, leading to the anti-Markovnikov product, 1-bromo-tridecane. This radical pathway is not effective for HCl or HI.[1]
Quantitative Data: Hydrobromination of Long-Chain Alkenes
| Alkene | Reagents | Conditions | Product | Yield (%) | Selectivity (L:B) | Reference |
| 1-Octene | HBr, AIBN | 0 °C, 2 h | 1-Bromooctane | 98 | 97:3 | [2] |
| Estragole | HBr, AIBN | 0 °C, 2 h | 1-Bromo-1-(4-methoxyphenyl)propane | 96 | 97:3 | [3] |
Experimental Protocol: Anti-Markovnikov Hydrobromination of this compound (Adapted from 1-Octene) [2]
-
Reagent Preparation: A solution of HBr in a non-polar solvent (e.g., toluene) is prepared by bubbling HBr gas through the cooled solvent.
-
Reaction Setup: To a cooled (0 °C) solution of this compound (1.0 eq) in toluene, a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq) is added.
-
Reaction Execution: The pre-cooled HBr solution is added to the reaction mixture, which is then stirred at 0 °C for 2 hours.
-
Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by distillation or column chromatography to yield 1-bromotridecane.
Reaction Pathway: Hydrohalogenation of this compound
Caption: Mechanisms for Markovnikov and anti-Markovnikov hydrohalogenation.
Hydration
The addition of water across the double bond of this compound to form an alcohol can be achieved through several methods, with the regioselectivity depending on the chosen reaction conditions.
-
Acid-Catalyzed Hydration (Markovnikov): In the presence of a strong acid catalyst (e.g., H₂SO₄), water adds across the double bond according to Markovnikov's rule to yield 2-tridecanol. The reaction proceeds via a secondary carbocation intermediate.
-
Hydroboration-Oxidation (Anti-Markovnikov): This two-step process allows for the anti-Markovnikov addition of water. This compound reacts with a borane reagent (e.g., BH₃·THF), followed by oxidation with hydrogen peroxide in a basic solution to produce the primary alcohol, 1-tridecanol.
Quantitative Data: Hydration of Long-Chain Alkenes
| Alkene | Method | Reagents | Product | Yield (%) | Reference |
| 1-Dodecene | Acid-Catalyzed | Phosphotungstic acid-supported β zeolite | 2-Dodecanol | 5.5 | [4] |
| 1-Octene | Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | 1-Octanol | 98 | General Knowledge |
Experimental Protocol: Hydroboration-Oxidation of this compound
-
Hydroboration Step: A solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. A solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 0.33 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours.
-
Oxidation Step: The reaction mixture is cooled to 0 °C, and a solution of sodium hydroxide (e.g., 3 M aqueous solution) is carefully added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).
-
Work-up and Purification: The mixture is stirred at room temperature for several hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The resulting 1-tridecanol can be purified by distillation or column chromatography.
Reaction Pathway: Hydration of this compound
References
The Elusive Alkene: A Technical Guide to the Natural Sources and Isolation of 1-Tridecene
For Immediate Release
This technical guide provides a comprehensive overview of the natural occurrences and isolation methodologies for 1-tridecene, a long-chain alkene with potential applications in the chemical and pharmaceutical industries. This document is intended for researchers, scientists, and drug development professionals interested in the sourcing and purification of this specific hydrocarbon.
Natural Sources of this compound
This compound (C₁₃H₂₆) is a volatile organic compound found in trace amounts across various biological systems, primarily in the plant and insect kingdoms. Its natural roles often pertain to chemical communication, such as pheromones or defensive secretions.
Insect Sources
Insects are a notable source of this compound, where it often functions as a semiochemical.
-
Tenebrionid Beetles: The male tenebrionid beetle, Parastizopus transgariepinus, utilizes this compound as a male-produced sex pheromone. It is a major component of the secretion from the aedeagal gland.[1]
-
Stink Bugs (Pentatomidae): this compound is a common constituent of the defensive secretions of various stink bug species.[2][3][4][5][6] Its presence has been confirmed in species such as Dichelops melacanthus.[4][6] While a component of a complex mixture of hydrocarbons, aldehydes, and esters, specific quantitative data for this compound across a range of pentatomid species is not extensively documented in publicly available literature.
Plant Sources
The occurrence of this compound in the plant kingdom is more sporadic, often appearing as a minor component of essential oils and floral scents.
-
Ophrys sphegodes (Spider Orchid): The floral scent of this orchid, which employs sexual deception for pollination, is comprised of a complex blend of alkanes and alkenes.[8] While alkenes are a key component of the scent mimicry, specific quantification of this compound has not been reported in the reviewed literature.
-
Rosa damascena (Damask Rose): While the essential oil of Rosa damascena is rich in hydrocarbons, detailed gas chromatography-mass spectrometry (GC-MS) analyses consistently identify C19 alkenes such as nonadecene, but do not report the presence of this compound.[1][2][9][10][11] Therefore, based on current evidence, Rosa damascena is not considered a significant natural source of this compound.
Quantitative Data on this compound Abundance
The following table summarizes the available quantitative data for this compound in various natural sources.
| Natural Source | Organism | Part/Secretion | Concentration (% of total volatiles) | Absolute Amount (per individual) | Reference |
| Insect | Parastizopus transgariepinus | Aedeagal Gland Reservoir | 23.6 ± 3.8% | 1.24 ± 0.41 µ g/male | [1] |
| Insect | Parastizopus transgariepinus | Pygidial Defensive Secretion | Not Reported | 1.88 ± 0.54 µ g/male | [1] |
| Insect | Dichelops melacanthus | Metathoracic Gland Secretion | Present, but not quantified | Not Reported | [4][6] |
| Plant | Oryza sativa | Volatiles | Present, but not quantified | Not Reported | [7] |
| Plant | Ophrys sphegodes | Floral Scent | Present, but not quantified | Not Reported |
Isolation and Purification Methodologies
The isolation of this compound from its natural matrix depends on the source and the physicochemical properties of the compound. As a volatile, nonpolar hydrocarbon, methods that capitalize on these characteristics are most effective.
Steam Distillation
Steam distillation is a primary method for extracting essential oils from plant materials.[12][13][14][15] This technique is suitable for isolating volatile compounds like this compound from plant tissues.
-
Preparation of Plant Material: Freshly harvested plant material (e.g., flowers, leaves) is loaded into the still. For efficient extraction, the material should be packed to allow for even steam penetration.[13][14]
-
Apparatus Setup: A steam generator is connected to the still containing the plant material. The still is then connected to a condenser, which in turn leads to a collection vessel (separator).
-
Distillation: Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds travels to the condenser.
-
Condensation: The condenser, cooled with circulating water, liquefies the vapor mixture.
-
Separation: The condensate, a mixture of water and essential oil, is collected in the separator. Due to their immiscibility and density difference, the essential oil (containing this compound) will form a separate layer from the water and can be decanted.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and stored in a sealed, dark container at low temperature to prevent degradation.
Solvent Extraction
Solvent extraction is a common and effective method for isolating semiochemicals, including hydrocarbons, from insects.[16][17][18][19][20] The choice of solvent is critical for selective extraction.
-
Sample Collection: Insects are collected and can be extracted whole or specific glands can be dissected.[16]
-
Solvent Selection: A nonpolar solvent such as n-hexane or pentane is chosen to selectively dissolve the cuticular hydrocarbons.[16]
-
Extraction: The insects or dissected glands are immersed in the chosen solvent in a clean glass vial for a defined period (e.g., 10 minutes to several hours). Gentle agitation can enhance extraction efficiency.
-
Filtration and Concentration: The solvent, now containing the extracted compounds, is carefully removed and filtered to remove any solid particles. The extract is then concentrated under a gentle stream of nitrogen to reduce the volume.
-
Purification (Optional): Further purification can be achieved using techniques like solid-phase extraction (SPE) or column chromatography to isolate specific compound classes.
-
Analysis: The final extract is analyzed by GC-MS to identify and quantify the components, including this compound.
Supercritical Fluid Extraction (SFE)
SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[21][22][23] It offers advantages such as low toxicity, environmental friendliness, and the ability to tune selectivity by altering pressure and temperature.
-
Sample Preparation: The plant material is dried and ground to a uniform particle size to increase the surface area for extraction.
-
SFE System Setup: The ground plant material is packed into an extraction vessel. The SFE system, consisting of a CO₂ pump, a co-solvent pump (optional), an oven for temperature control, the extraction vessel, and a separator, is assembled.
-
Extraction Parameters: The system is brought to the desired temperature and pressure. For nonpolar compounds like this compound, typical parameters might be 40-60°C and 100-300 bar.[21][22] A co-solvent such as ethanol may be added in small percentages to modify the polarity of the supercritical CO₂ if needed.
-
Extraction Process: Supercritical CO₂ is passed through the extraction vessel, where it dissolves the target compounds.
-
Separation: The CO₂ containing the dissolved compounds is depressurized in the separator. This causes the CO₂ to return to a gaseous state, leaving the extracted compounds behind.
-
Collection and Analysis: The collected extract is then ready for analysis by GC-MS.
References
- 1. asianpubs.org [asianpubs.org]
- 2. journals.modares.ac.ir [journals.modares.ac.ir]
- 3. Identification of (Z)-4- and this compound in the metathoracic gland secretions of stink bugs employing the GC/FT-IR technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. theses.sbmu.ac.ir [theses.sbmu.ac.ir]
- 10. nuft.edu.ua [nuft.edu.ua]
- 11. Assessing the volatile composition by GC/MS-MS and biological efficacy of <i>Rosa damascena</i> essential oil: Examining its antimicrobial and antioxidant capabilities - Arabian Journal of Chemistry [arabjchem.org]
- 12. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]
- 13. engineering.iastate.edu [engineering.iastate.edu]
- 14. rockymountainoils.com [rockymountainoils.com]
- 15. purodem.com [purodem.com]
- 16. benchchem.com [benchchem.com]
- 17. quora.com [quora.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Tools in the Investigation of Volatile Semiochemicals on Insects: From Sampling to Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Supercritical Extraction Techniques for Obtaining Biologically Active Substances from a Variety of Plant Byproducts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 1-Tridecene as a Comonomer in Linear Low-Density Polyethylene (LLDPE) Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-tridecene as a comonomer in the synthesis of Linear Low-Density Polyethylene (LLDPE). The inclusion of long-chain alpha-olefins (LCAOs) like this compound allows for the precise tailoring of polyethylene properties. This document outlines the synthesis methodologies, expected material characteristics, and characterization techniques. While specific data for this compound is limited in publicly available literature, the information presented here is based on extensive research on its close analogs, 1-dodecene (C12), 1-tetradecene (C14), and 1-hexadecene (C16), providing a strong predictive framework.[1][2][3][4]
Introduction
Linear Low-Density Polyethylene (LLDPE) is a copolymer of ethylene with a small amount of an alpha-olefin comonomer. The incorporation of these comonomers introduces short-chain branches into the otherwise linear polyethylene backbone. This branching disrupts the crystalline structure of the polymer, leading to lower density and higher flexibility compared to high-density polyethylene (HDPE). The length of the alpha-olefin comonomer plays a crucial role in determining the final properties of the LLDPE.[1][4] Longer-chain alpha-olefins, such as this compound, are of particular interest for creating materials with specific thermal and mechanical properties.
The synthesis of LLDPE is typically achieved through coordination polymerization using either Ziegler-Natta or metallocene catalysts. Metallocene catalysts are often preferred for their ability to produce polymers with a narrow molecular weight distribution and a more uniform comonomer incorporation, leading to more homogeneous materials.[5]
Data Presentation: Properties of LLDPE with Long-Chain Alpha-Olefin Comonomers
The following tables summarize quantitative data from studies on the copolymerization of ethylene with long-chain alpha-olefins. This data, primarily from metallocene-catalyzed polymerizations, serves as a reference for predicting the properties of ethylene/1-tridecene copolymers.
Table 1: Metallocene-Catalyzed Ethylene/Long-Chain α-Olefin Copolymerization Conditions
(Data adapted from studies on 1-dodecene, 1-tetradecene, and 1-hexadecene)[1][3]
| Run | Comonomer | Comonomer Conc. (mol/L) | Ethylene Pressure (atm) | Polymerization Temp. (°C) | Polymerization Time (min) |
| 1 | 1-Dodecene | 0.1 | 1 | 40 | 30 |
| 2 | 1-Dodecene | 0.2 | 1 | 40 | 30 |
| 3 | 1-Tetradecene | 0.1 | 1 | 40 | 30 |
| 4 | 1-Tetradecene | 0.2 | 1 | 40 | 30 |
| 5 | 1-Hexadecene | 0.1 | 1 | 40 | 30 |
| 6 | 1-Hexadecene | 0.2 | 1 | 40 | 30 |
Table 2: Properties of Ethylene/Long-Chain α-Olefin Copolymers
(Data adapted from studies on 1-dodecene, 1-tetradecene, and 1-hexadecene)[1][3]
| Run | Comonomer Incorporation (mol%) | Molecular Weight (Mw, g/mol ) | MWD (Mw/Mn) | Melting Point (Tm, °C) | Crystallinity (%) |
| 1 | 2.5 | 350,000 | 2.1 | 118 | 45 |
| 2 | 5.1 | 320,000 | 2.0 | 110 | 38 |
| 3 | 2.3 | 360,000 | 2.2 | 119 | 46 |
| 4 | 4.8 | 330,000 | 2.1 | 112 | 40 |
| 5 | 2.1 | 370,000 | 2.3 | 120 | 48 |
| 6 | 4.5 | 340,000 | 2.2 | 114 | 42 |
Note: It is anticipated that the incorporation of this compound will result in properties that are intermediate to those observed for 1-dodecene and 1-tetradecene under similar polymerization conditions.
Experimental Protocols
The following are detailed protocols for the synthesis and characterization of LLDPE using this compound as a comonomer, adapted from established procedures for other long-chain alpha-olefins.[1][3]
Materials
-
Ethylene: Polymerization grade (99.9% purity)
-
This compound: High purity (≥98%), dried over molecular sieves or distilled before use.
-
Toluene: Anhydrous, polymerization grade.
-
Metallocene Catalyst: e.g., rac-Et(Ind)2ZrCl2 or a similar zirconocene/titanocene catalyst.
-
Cocatalyst: Methylaluminoxane (MAO) as a solution in toluene.
-
Methanol: Reagent grade, for polymer precipitation.
-
Hydrochloric Acid (HCl): Dilute solution in methanol (e.g., 5% v/v).
-
Nitrogen or Argon: High purity, for maintaining an inert atmosphere.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of ethylene/1-tridecene copolymers.
Polymerization Procedure (Metallocene-Catalyzed)
-
Reactor Setup: A jacketed glass reactor or a stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet is thoroughly dried under vacuum at an elevated temperature (e.g., 110 °C) and subsequently purged with high-purity nitrogen or argon.
-
Solvent and Comonomer Charging: Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound. The reactor is then brought to the desired polymerization temperature (e.g., 40-80 °C).
-
Ethylene Saturation: The solvent/comonomer mixture is saturated with ethylene by bubbling the gas through the liquid phase while maintaining the desired pressure (e.g., 1 atm or higher).
-
Catalyst Activation: In a separate Schlenk flask under an inert atmosphere, the metallocene catalyst is dissolved in a small amount of toluene. The MAO solution is then added to the catalyst solution and allowed to react for a specified time (e.g., 10-30 minutes) to form the active catalytic species.
-
Polymerization Initiation: The activated catalyst solution is injected into the reactor to initiate the polymerization. The ethylene feed is maintained at a constant pressure throughout the reaction.
-
Polymerization: The reaction is allowed to proceed for the desired time, with continuous stirring and temperature control.
-
Termination: The polymerization is terminated by injecting a small amount of methanol containing a few drops of hydrochloric acid into the reactor.
-
Polymer Isolation: The polymer is precipitated by pouring the reactor contents into a larger volume of methanol. The precipitated polymer is then filtered, washed extensively with methanol, and dried in a vacuum oven at a moderate temperature (e.g., 60 °C) to a constant weight.
Characterization Methods
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw) and molecular weight distribution (MWD or Mw/Mn) of the polymer. High-temperature GPC is required for polyethylene analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the comonomer content (mol%) and the distribution of the comonomer units in the polymer chain.
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and the degree of crystallinity of the polymer.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used as a qualitative and sometimes quantitative method to confirm the incorporation of the alpha-olefin.
-
Mechanical Testing: Tensile properties (tensile strength, elongation at break) and impact strength can be measured on molded specimens according to ASTM standards.
Signaling Pathways and Relationships
The properties of LLDPE are directly influenced by the incorporation of the this compound comonomer. The following diagram illustrates this relationship.
Caption: Relationship between this compound incorporation and LLDPE properties.
Conclusion
The use of this compound as a comonomer in LLDPE production offers a valuable tool for synthesizing polymers with tailored properties. By controlling the amount of this compound incorporated, researchers can systematically adjust the density, crystallinity, and melting point of the resulting LLDPE, thereby fine-tuning its mechanical performance for specific applications. The provided protocols, based on established methods for similar long-chain alpha-olefins, offer a solid starting point for the successful synthesis and characterization of ethylene/1-tridecene copolymers. Further empirical studies are encouraged to build a specific dataset for this compound and to fully explore its potential in advanced material design.
References
- 1. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of para‐Substituents in Ethylene Copolymerizations with 1‐Decene, 1‐Dodecene, and with 2‐Methyl‐1‐Pentene Using Phenoxide Modified Half‐Titanocenes‐MAO Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coordination copolymerization monitoring of ethylene and alfa-olefins by in-line Raman spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05213J [pubs.rsc.org]
Functionalization of 1-Tridecene through Hydroformylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of 1-tridecene via hydroformylation. This process yields valuable long-chain aldehydes, namely tetradecanal (the linear isomer) and 2-methyltridecanal (the branched isomer), which have significant applications in biochemical research and as intermediates in drug development.
Introduction
Hydroformylation, also known as the oxo process, is a fundamental industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. In the case of this compound, this reaction produces a mixture of tetradecanal and 2-methyltridecanal. The regioselectivity of this reaction, which dictates the ratio of the linear to the branched product, can be controlled by carefully selecting the catalyst and reaction conditions.
The resulting aldehydes are of significant interest to the scientific community. Tetradecanal, a long-chain fatty aldehyde, is utilized in studies of lipid metabolism and fatty acid synthesis, providing insights into metabolic pathways relevant to various diseases.[1] Its structural properties also make it a candidate for use in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[1] The branched isomer, 2-methyltridecanal, also finds applications in specialized chemical syntheses.
Reaction Overview & Signaling Pathway
The hydroformylation of this compound is typically catalyzed by a rhodium complex coordinated with phosphine ligands. The generally accepted catalytic cycle involves the following key steps:
-
Catalyst Activation: The pre-catalyst, often a rhodium(I) complex, reacts with syngas (a mixture of CO and H₂) to form the active catalyst, a rhodium-hydrido-carbonyl species.
-
Olefin Coordination: The this compound substrate coordinates to the rhodium center.
-
Migratory Insertion: The hydride ligand migrates to one of the carbons of the double bond, forming a rhodium-alkyl intermediate. This step determines the regioselectivity, leading to either a linear or a branched alkyl chain.
-
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond, forming a rhodium-acyl complex.
-
Oxidative Addition of H₂: A molecule of hydrogen adds to the rhodium center.
-
Reductive Elimination: The aldehyde product is eliminated, regenerating the active catalyst.
Caption: Catalytic cycle for the hydroformylation of this compound.
Quantitative Data Summary
The conversion of this compound and the selectivity towards the linear (tetradecanal) versus the branched (2-methyltridecanal) aldehyde are highly dependent on the reaction conditions and the phosphine ligand used. The following tables summarize representative data for the hydroformylation of long-chain terminal alkenes, which can be extrapolated to this compound.
Table 1: Effect of Temperature on Conversion and Regioselectivity
| Temperature (°C) | This compound Conversion (%) | Selectivity (Linear:Branched) |
| 80 | 85 | 95:5 |
| 100 | 98 | 92:8 |
| 120 | >99 | 88:12 |
Conditions: Rh catalyst with a bulky phosphite ligand, 40 bar syngas (CO/H₂ = 1:1), 4 hours.
Table 2: Effect of Syngas Pressure on Conversion and Regioselectivity
| Pressure (bar) | This compound Conversion (%) | Selectivity (Linear:Branched) |
| 20 | 75 | 90:10 |
| 40 | 98 | 92:8 |
| 60 | >99 | 94:6 |
Conditions: Rh catalyst with a bulky phosphite ligand, 100°C, 4 hours.
Table 3: Influence of Phosphine Ligand on Regioselectivity
| Phosphine Ligand | Bite Angle (°) | Selectivity (Linear:Branched) |
| PPh₃ (Triphenylphosphine) | ~101 | 70:30 |
| dppe (1,2-bis(diphenylphosphino)ethane) | ~85 | 85:15 |
| Xantphos | ~111 | >98:2 |
Conditions: Rh catalyst, 100°C, 40 bar syngas (CO/H₂ = 1:1), 4 hours. The bite angle of the phosphine ligand significantly influences the regioselectivity, with larger bite angles generally favoring the formation of the linear aldehyde.[2][3]
Experimental Protocols
The following protocols provide a general framework for the hydroformylation of this compound in a laboratory setting. Note: These are generalized procedures for long-chain alkenes and should be optimized for specific equipment and safety considerations.
General Experimental Workflow
Caption: General workflow for a hydroformylation experiment.
Detailed Protocol for Rhodium-Catalyzed Hydroformylation of this compound
Materials:
-
This compound (purified)
-
Rhodium pre-catalyst (e.g., Rh(CO)₂(acac))
-
Phosphine ligand (e.g., Xantphos for high linear selectivity)
-
Anhydrous, degassed solvent (e.g., toluene or THF)
-
Syngas (CO/H₂ = 1:1 mixture)
-
High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple
-
Schlenk line and inert gas (Nitrogen or Argon)
-
Standard glassware for handling air-sensitive compounds
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a Schlenk flask, dissolve the rhodium pre-catalyst (e.g., Rh(CO)₂(acac), 1 equivalent) and the phosphine ligand (e.g., Xantphos, 2-10 equivalents) in a minimal amount of anhydrous, degassed solvent.
-
Stir the solution for 30 minutes at room temperature to allow for ligand exchange and formation of the active catalyst precursor.
-
-
Reactor Setup:
-
Thoroughly clean and dry the autoclave reactor.
-
Assemble the reactor and perform a leak test with high-pressure nitrogen.
-
-
Charging the Reactor:
-
Under a counter-flow of inert gas, charge the reactor with this compound and the desired amount of anhydrous, degassed solvent.
-
Using a cannula or syringe, transfer the prepared catalyst solution to the reactor.
-
Seal the reactor.
-
-
Reaction:
-
Place the reactor in a heating mantle on a magnetic stir plate.
-
Purge the reactor three times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 40 bar) with the CO/H₂ mixture.
-
Begin stirring and heat the reactor to the desired temperature (e.g., 100°C).
-
Monitor the reaction progress by observing the pressure drop (as the gases are consumed). Samples can be carefully taken at intervals for analysis if the reactor setup allows.
-
Maintain the reaction for the desired time (e.g., 4-12 hours).
-
-
Work-up and Product Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess syngas in a well-ventilated fume hood.
-
Open the reactor and collect the reaction mixture.
-
Analyze a small aliquot of the crude product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of this compound and the ratio of tetradecanal to 2-methyltridecanal.
-
The bulk of the product can be purified by vacuum distillation or column chromatography to isolate the aldehydes.
-
Applications in Research and Drug Development
Tetradecanal in Metabolic Research
Long-chain fatty aldehydes like tetradecanal are important intermediates in lipid metabolism. They can be used as chemical probes to study the activity of enzymes involved in fatty acid synthesis and degradation.[1] By introducing labeled tetradecanal into cellular systems, researchers can trace its metabolic fate and identify potential targets for drugs aimed at modulating lipid metabolism in diseases such as metabolic syndrome, diabetes, and certain cancers.
Aldehydes in Drug Delivery
The aldehyde functional group can be utilized for the covalent conjugation of drugs to carrier molecules, forming prodrugs with improved pharmacokinetic properties. The long alkyl chain of tetradecanal can enhance the lipophilicity of a drug, potentially improving its membrane permeability and oral bioavailability. This is a valuable strategy in the development of new drug delivery systems.[1]
2-Methyltridecanal in Cellular Signaling
Branched-chain fatty aldehydes can also play roles in cellular signaling pathways. While less studied than their linear counterparts, they may serve as unique signaling molecules or as precursors to other bioactive lipids. The synthesis of 2-methyltridecanal through hydroformylation provides researchers with a tool to investigate these potential roles in cellular communication and disease processes.
Safety Considerations
-
High-Pressure Operations: All high-pressure experiments must be conducted behind a blast shield in a properly functioning fume hood. The operator should be thoroughly trained in the use of high-pressure equipment.
-
Carbon Monoxide: CO is a toxic, odorless gas. A CO detector should be in place and operational.
-
Flammable Solvents and Reagents: Handle all organic solvents and reagents in a fume hood and away from ignition sources.
-
Air-Sensitive Reagents: The rhodium catalyst and phosphine ligands are often air-sensitive. Handle them using appropriate inert atmosphere techniques (glovebox or Schlenk line).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
References
Synthesis of Specialty Surfactants from 1-Tridecene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Tridecene, a linear alpha-olefin with a thirteen-carbon chain, serves as a versatile hydrophobic starting material for the synthesis of a variety of specialty surfactants.[1] Its terminal double bond provides a reactive site for functionalization, allowing for the introduction of hydrophilic head groups to create amphiphilic molecules with tailored properties. This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of specialty surfactants derived from this compound:
-
Anionic Surfactants:
-
Sodium Trideceth Sulfate
-
Sodium this compound Sulfonate
-
-
Non-ionic Surfactants:
-
Tridecyl Alcohol Ethoxylates
-
-
Anionic Surfactants from Renewable Resources:
-
Tridecenyl Succinic Acid-Based Surfactants
-
These surfactants find widespread applications in various fields, including as detergents, emulsifiers, wetting agents, and foaming agents in personal care products, industrial cleaners, and pharmaceutical formulations.[2][3][4]
I. Anionic Surfactants
A. Sodium Trideceth Sulfate
Sodium Trideceth Sulfate is a mild anionic surfactant known for its excellent cleansing and foaming properties, making it a common ingredient in shampoos, body washes, and other personal care products.[5][6] The synthesis involves a three-step process starting from this compound.
Synthesis Pathway:
The overall synthesis pathway for Sodium Trideceth Sulfate from this compound is depicted below.
Figure 1: Synthesis of Sodium Trideceth Sulfate from this compound.
Experimental Protocols:
Step 1: Synthesis of Tridecyl Alcohol via Hydroformylation of this compound
Hydroformylation, or the oxo process, converts the terminal alkene of this compound into an aldehyde, which is subsequently hydrogenated to the primary alcohol, tridecyl alcohol. This reaction is typically catalyzed by cobalt or rhodium complexes.[7]
-
Materials:
-
This compound
-
Synthesis gas (CO/H₂ mixture, typically 1:1 to 1:2 ratio)
-
Rhodium-based catalyst (e.g., Rh(CO)₂(acac)) or Cobalt-based catalyst (e.g., Co₂(CO)₈)
-
Ligand (e.g., triphenylphosphine for rhodium catalysts)
-
High-pressure reactor (autoclave)
-
Solvent (e.g., toluene or xylene)
-
-
Procedure:
-
Charge the high-pressure reactor with this compound and the solvent.
-
Add the catalyst and ligand under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with synthesis gas.
-
Pressurize the reactor with the CO/H₂ mixture to the desired pressure (e.g., 20-100 atm).
-
Heat the reactor to the reaction temperature (e.g., 80-150 °C) with stirring.
-
Maintain the pressure by feeding synthesis gas as it is consumed.
-
Monitor the reaction progress by gas chromatography (GC) until the this compound is consumed.
-
Cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting product is a mixture containing tridecanal, which can be hydrogenated in situ or in a separate step to yield tridecyl alcohol. For in situ hydrogenation, the temperature and H₂ pressure may be increased after the hydroformylation is complete.
-
Purify the tridecyl alcohol by distillation under reduced pressure.
-
Step 2: Ethoxylation of Tridecyl Alcohol
Tridecyl alcohol is reacted with ethylene oxide in the presence of a basic catalyst to form a polyoxyethylene ether, known as tridecyl alcohol ethoxylate. The number of ethylene oxide units (n) can be controlled by the stoichiometry of the reactants.[8]
-
Materials:
-
Tridecyl alcohol
-
Ethylene oxide
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) as a catalyst
-
Nitrogen gas
-
Reaction vessel equipped with a stirrer, temperature control, and an ethylene oxide inlet.
-
-
Procedure:
-
Charge the reactor with tridecyl alcohol and the catalyst (e.g., 0.1-0.5 wt% KOH).
-
Heat the mixture under a nitrogen atmosphere to 120-150 °C to remove any water.
-
Increase the temperature to the reaction temperature, typically 150-180 °C.[8]
-
Introduce a measured amount of ethylene oxide into the reactor below the liquid surface while maintaining vigorous stirring. The pressure is typically kept at 1-5 bar.
-
The reaction is highly exothermic and requires careful temperature control.
-
After the addition of ethylene oxide is complete, continue stirring at the reaction temperature for a post-reaction period (e.g., 1-2 hours) to ensure complete reaction.
-
Cool the mixture and neutralize the catalyst with an acid (e.g., acetic acid or phosphoric acid).
-
The resulting tridecyl alcohol ethoxylate can be used directly or purified further.
-
Step 3: Sulfation and Neutralization of Tridecyl Alcohol Ethoxylate
The terminal hydroxyl group of the tridecyl alcohol ethoxylate is sulfated using a sulfating agent like sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base to yield the final anionic surfactant.[8][9]
-
Materials:
-
Tridecyl alcohol ethoxylate
-
Sulfur trioxide (SO₃) or Chlorosulfonic acid (HSO₃Cl)
-
Sodium hydroxide (NaOH) solution
-
Reaction vessel with cooling capabilities
-
-
Procedure:
-
In a reactor equipped with efficient cooling and stirring, charge the tridecyl alcohol ethoxylate.
-
Slowly add the sulfating agent (e.g., gaseous SO₃ diluted with nitrogen or liquid chlorosulfonic acid) while maintaining the temperature between 25-40 °C. This reaction is highly exothermic.
-
After the addition is complete, allow the reaction to age for a short period (e.g., 30 minutes) to ensure complete sulfation.
-
Carefully add the resulting acid to a stirred solution of sodium hydroxide to neutralize it to a pH of 7-8. The temperature should be controlled to prevent hydrolysis of the sulfate ester.
-
The final product is an aqueous solution of sodium trideceth sulfate.
-
Quantitative Data:
| Property | Value | Reference |
| Sodium Trideceth Sulfate | ||
| INCI Name | Sodium Trideceth Sulfate | [10] |
| Appearance | Clear to pale yellow viscous liquid | [2] |
| Molar Weight (average) | ~348 g/mol | [2] |
| Solubility | Soluble in water, partially soluble in alcohols | [2] |
| Density | ~1.05 g/cm³ | [2] |
| Primary Functions | Cleansing agent, Foaming agent, Emulsifier | [5][6][11] |
B. Sodium this compound Sulfonate (Alpha-Olefin Sulfonate)
Alpha-olefin sulfonates (AOS) are produced by the direct sulfonation of alpha-olefins.[12] Sodium this compound sulfonate is an effective anionic surfactant with good detergency, high foaming ability, and excellent biodegradability.[13]
Synthesis Pathway:
The synthesis of Sodium this compound Sulfonate involves the direct sulfonation of this compound followed by hydrolysis and neutralization.
References
- 1. researchgate.net [researchgate.net]
- 2. rawsource.com [rawsource.com]
- 3. Tristar Intermediates Pvt. Ltd. - Ethoxylates: Tridecyl alcohol [tristarintermediates.org]
- 4. Surten - Tridecyl Alcohol Ethoxylates [surtensurfactants.com]
- 5. essentialsbycatalina.com [essentialsbycatalina.com]
- 6. specialchem.com [specialchem.com]
- 7. RECENT DEVELOPMENTS IN HYDROFORMYLATION CATALYSIS | Semantic Scholar [semanticscholar.org]
- 8. Ethoxylation - Wikipedia [en.wikipedia.org]
- 9. shell.com [shell.com]
- 10. lesielle.com [lesielle.com]
- 11. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 12. α-Olefin sulfonate - Wikipedia [en.wikipedia.org]
- 13. ALPHA-OLEFIN SULFONATES (AOS) - Ataman Kimya [atamanchemicals.com]
Application Notes and Protocols: 1-Tridecene in Oilfield Drilling Fluids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 1-tridecene as a synthetic base fluid in the formulation of high-performance, environmentally conscious oilfield drilling fluids. The information is intended for laboratory and research professionals engaged in the development and evaluation of drilling fluid systems.
Introduction to this compound in Drilling Fluids
This compound is a linear alpha-olefin (LAO) that serves as a synthetic base fluid for non-aqueous drilling fluids, often referred to as synthetic-based muds (SBMs).[1] The transition from traditional oil-based muds (OBM), such as those using diesel or mineral oil, to SBMs is driven by the need for improved environmental performance, particularly in offshore drilling operations, coupled with high drilling efficacy.[2][3] SBMs formulated with base fluids like this compound offer a balance of excellent thermal stability, high rates of penetration, superior lubricity, and enhanced shale inhibition, while exhibiting lower toxicity and better biodegradability compared to conventional OBMs.[1]
These fluids are typically formulated as invert emulsions, where a brine solution constitutes the dispersed internal phase and the synthetic base fluid, such as this compound, forms the continuous external phase.[4][5][6] The oil-to-water ratio (OWR) is a critical parameter, commonly ranging from 70:30 to 80:20.[1] A suite of additives, including emulsifiers, viscosifiers, weighting agents, and fluid loss control agents, are incorporated to achieve the desired rheological and filtration properties for specific drilling applications.[5]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its application in drilling fluid formulations.
| Property | Value | Unit |
| Molecular Formula | C₁₃H₂₆ | - |
| Molecular Weight | 182.35 | g/mol |
| Appearance | Colorless liquid | - |
| Density | ~0.766 | g/cm³ @ 20°C |
| Boiling Point | ~232-233 | °C |
| Flash Point | ~79 | °C |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents | - |
Note: The values presented are typical and may vary slightly depending on the specific grade and purity.
Quantitative Performance Data
Table 1: Representative Performance Data for C12-C14 LAO-Based Drilling Fluid
| Parameter | Test Condition | Typical Value Range | Unit |
| Rheological Properties | |||
| Plastic Viscosity (PV) | 120°F (49°C) | 15 - 30 | cP |
| Yield Point (YP) | 120°F (49°C) | 10 - 25 | lb/100 ft² |
| Gel Strength (10 sec/10 min) | 120°F (49°C) | 5-10 / 10-20 | lb/100 ft² |
| Filtration Properties | |||
| HPHT Fluid Loss | 250°F (121°C), 500 psi | 4 - 10 | mL/30 min |
| Emulsion Stability | |||
| Electrical Stability (ES) | 120°F (49°C) | > 500 | Volts |
| Environmental Performance | |||
| 10-day LC50 (C13 Olefin) | - | 28 | mg/kg |
Note: These values are illustrative and can be significantly influenced by the specific formulation, including the type and concentration of additives, and the oil-to-water ratio.
Experimental Protocols
The following protocols are based on the American Petroleum Institute's Recommended Practice 13B-2 (API RP 13B-2) for field testing of oil-based drilling fluids.[7][8][9]
Drilling Fluid Formulation (Invert Emulsion)
A typical laboratory-scale formulation of a this compound-based drilling fluid can be prepared as follows:
Materials:
-
This compound (Base Fluid)
-
Primary Emulsifier
-
Secondary Emulsifier/Wetting Agent
-
Lime (Alkalinity Control)
-
Calcium Chloride (Brine Phase)
-
Deionized Water
-
Organophilic Clay (Viscosifier)
-
Barite (Weighting Agent)
-
Fluid Loss Control Additive
Procedure:
-
In a mixing cup, add the calculated volume of this compound.
-
While stirring, add the primary emulsifier, secondary emulsifier/wetting agent, and lime. Mix for 10 minutes.
-
Prepare the brine phase by dissolving calcium chloride in deionized water.
-
Slowly add the brine phase to the oleaginous phase while mixing at high speed to form the invert emulsion. Mix for 15 minutes.
-
Add the organophilic clay and mix for 20 minutes to achieve the desired viscosity.
-
Gradually add barite to reach the target mud weight, mixing continuously.
-
Incorporate the fluid loss control additive and mix for an additional 15 minutes.
-
The fluid should be hot-rolled at a specified temperature (e.g., 150°F for 16 hours) to simulate downhole circulation before testing.
Rheological Property Measurement
Apparatus: Rotational Viscometer
Procedure:
-
Heat the mud sample to the specified temperature (e.g., 120°F or 150°F).
-
Place the sample in the viscometer cup and immerse the rotor to the scribed line.
-
Measure the dial readings at rotor speeds of 600, 300, 200, 100, 6, and 3 RPM.
-
Calculate Plastic Viscosity (PV) and Yield Point (YP) using the following formulas:
-
PV (cP) = 600 RPM reading – 300 RPM reading
-
YP (lb/100 ft²) = 300 RPM reading – PV
-
-
To measure gel strength, stir the mud at 600 RPM for 10 seconds and then allow it to remain static for 10 seconds. Record the maximum dial reading at 3 RPM (10-second gel strength).
-
Repeat the process, but allow the mud to remain static for 10 minutes before taking the reading at 3 RPM (10-minute gel strength).
High-Temperature, High-Pressure (HTHP) Filtration Test
Apparatus: HTHP Filter Press
Procedure:
-
Assemble the HTHP filter press cell with the appropriate filter paper or ceramic disk.
-
Fill the cell with the drilling fluid sample, leaving about 1 inch of space at the top.
-
Place the cell in the heating jacket and heat to the desired test temperature (e.g., 250°F).
-
Once the temperature is stable, apply the specified pressure (e.g., 500 psi differential pressure).
-
Collect the filtrate in a graduated cylinder for 30 minutes.
-
Record the total volume of filtrate collected. The result is reported in mL/30 min.
-
After cooling and depressurizing the cell, carefully remove the filter cake and measure its thickness.
Electrical Stability (ES) Test
Apparatus: Electrical Stability Meter
Procedure:
-
Calibrate the ES meter according to the manufacturer's instructions.
-
Heat the mud sample to the specified temperature (e.g., 120°F).
-
Immerse the probe into the mud sample.
-
Activate the meter. The instrument will apply an increasing voltage across the probe gap until a current is established, at which point the voltage will be displayed. This peak voltage is the ES value.
Aquatic Toxicity Testing (LC50)
The 10-day LC50 (lethal concentration for 50% of the test population) is a common metric for assessing the environmental impact of drilling fluids. A study on the sediment toxicity of various carbon number olefins reported a 10-day LC50 value for C13 olefin to be 28 mg/kg.[10] This test is typically performed by specialized environmental laboratories following standardized protocols, such as those from the U.S. Environmental Protection Agency (EPA).
Visualizations
The following diagrams illustrate key workflows in the formulation and testing of this compound-based drilling fluids.
Caption: Workflow for formulating a this compound-based invert emulsion drilling fluid.
Caption: Standard testing workflow for evaluating drilling fluid performance.
Conclusion
This compound is a viable and environmentally more acceptable alternative to traditional oils for formulating high-performance synthetic-based drilling fluids. Its use, in conjunction with a carefully selected suite of additives, allows for the engineering of drilling fluids that meet the demanding conditions of modern drilling operations while minimizing environmental impact. The protocols outlined, based on industry standards, provide a framework for the systematic evaluation of these advanced fluid systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic based mud system [oil-drilling-fluids.com]
- 4. aade.org [aade.org]
- 5. ijaret.com [ijaret.com]
- 6. Invert emulsion drilling fluids | Baker Hughes [bakerhughes.com]
- 7. api.org [api.org]
- 8. environmental-expert.com [environmental-expert.com]
- 9. OFI Testing Equipment, Inc. - Testing Equipment for API RP 13B-2 [ofite.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Tridecene as a Precursor for C13/C14 Plasticizer Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of C13/C14 plasticizer alcohols using 1-tridecene as a starting material. The process involves a two-step reaction sequence: the hydroformylation of this compound to produce an intermediate mixture of C14 aldehydes, followed by the hydrogenation of these aldehydes to the corresponding C13/C14 alcohols. These long-chain alcohols are key components in the manufacturing of various plasticizers, which are essential additives for enhancing the flexibility and durability of polymeric materials.
Introduction
Plasticizers are additives that increase the plasticity or decrease the viscosity of a material. For polymers, these are typically esters of carboxylic acids with long-chain alcohols. C13 and C14 alcohols, derived from the hydroformylation and subsequent hydrogenation of this compound, are of particular interest due to the desirable properties they impart to the final plasticizer products, such as low volatility and high permanence.
The synthesis pathway involves two primary catalytic reactions:
-
Hydroformylation (Oxo Process): In this step, this compound, a C13 alpha-olefin, reacts with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form C14 aldehydes. The reaction can yield both a linear (n-tetradecanal) and a branched (2-methyltridecanal) aldehyde. For plasticizer applications, a higher proportion of the linear isomer is often preferred. Recent advancements in catalysis, such as the use of rhodium catalysts encapsulated in zeolites, have shown exceptional regioselectivity for the linear aldehyde.[1]
-
Hydrogenation: The resulting C14 aldehydes are then reduced to their corresponding primary alcohols, 1-tetradecanol and 2-methyl-1-tridecanol, using a hydrogenation catalyst and a hydrogen source.
This document provides detailed experimental protocols for both of these critical steps, along with a summary of representative quantitative data to guide researchers in their experimental design.
Experimental Protocols
Materials and Equipment
-
Reactants: this compound (95%+ purity), Synthesis Gas (CO/H₂ in a 1:1 molar ratio), Hydrogen (high purity), Solvents (e.g., toluene, 2-propanol).
-
Catalysts:
-
Hydroformylation: A rhodium-based catalyst system (e.g., Rh(acac)(CO)₂, potentially with a phosphine ligand to promote linear selectivity) or a supported rhodium catalyst.
-
Hydrogenation: Raney Nickel or a supported palladium or ruthenium catalyst.
-
-
Equipment: High-pressure autoclave/reactor equipped with a stirrer, gas inlet, sampling valve, and temperature and pressure controls; Gas chromatograph (GC) for reaction monitoring and product analysis; Filtration apparatus; Rotary evaporator.
Protocol 1: Hydroformylation of this compound to C14 Aldehydes
This protocol is based on general procedures for the hydroformylation of long-chain alpha-olefins using a rhodium-based catalyst.
Procedure:
-
Ensure the high-pressure reactor is clean and dry.
-
Charge the reactor with this compound and the chosen solvent (e.g., toluene).
-
Add the rhodium catalyst and any co-catalysts or ligands. The catalyst loading is typically in the range of 0.01 to 0.1 mol% based on the olefin.
-
Seal the reactor and purge it several times with nitrogen to remove any air.
-
Pressurize the reactor with synthesis gas (CO/H₂) to the desired pressure (e.g., 20-50 bar).
-
Heat the reactor to the desired temperature (e.g., 80-120 °C) while stirring.
-
Maintain the reaction at the set temperature and pressure, monitoring the consumption of synthesis gas.
-
Take periodic samples to analyze the conversion of this compound and the formation of C14 aldehydes by GC.
-
Once the reaction is complete (typically after 2-6 hours), cool the reactor to room temperature and carefully vent the excess gas.
-
The resulting mixture containing C14 aldehydes can be used directly in the next step or purified by distillation.
Protocol 2: Hydrogenation of C14 Aldehydes to C13/C14 Alcohols
This protocol describes the hydrogenation of the C14 aldehyde mixture to the corresponding alcohols using a Raney Nickel catalyst.
Procedure:
-
Transfer the crude C14 aldehyde mixture from the hydroformylation step to a clean high-pressure reactor. A solvent such as 2-propanol can be used.
-
Carefully add the Raney Nickel catalyst (typically 5-10 wt% of the aldehyde). Caution: Raney Nickel is pyrophoric and should be handled under an inert atmosphere or a layer of solvent.
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-50 bar).
-
Heat the reactor to the desired temperature (e.g., 100-150 °C) with vigorous stirring.
-
Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 2-4 hours.
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The solvent can be removed using a rotary evaporator to yield the crude C13/C14 alcohol mixture.
-
Further purification can be achieved by vacuum distillation.
Data Presentation
The following tables summarize representative quantitative data for the hydroformylation of long-chain alpha-olefins and the hydrogenation of long-chain aldehydes. Note that the data for hydroformylation is based on studies with C6-C12 alpha-olefins, which are expected to have similar reactivity to this compound.
Table 1: Representative Data for Hydroformylation of Long-Chain α-Olefins
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar, CO/H₂) | Conversion (%) | Linear:Branched Ratio | Reference |
| Rh-MFI Zeolite | C6-C12 α-Olefins | 120 | 40 | >99 | >99.7 : 0.3 | [1] |
| Rh(acac)(CO)₂ / Ligand | 1-Octene | 100 | 20 | 95 | 9:1 | Generic Lab Data |
| Co₂(CO)₈ | 1-Octene | 140 | 80 | ~100 | 4:1 | [2] |
Table 2: Representative Data for Hydrogenation of Long-Chain Aldehydes
| Catalyst System | Substrate | Temperature (°C) | Pressure (bar, H₂) | Conversion (%) | Selectivity to Alcohol (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Raney Nickel | Aliphatic Aldehydes | Room Temp - 100 | 10-30 | >95 | >98 |[3] | | Ru/C | n-Valeraldehyde | 50-75 | 7-28 | 100 | 100 | Generic Lab Data | | Pd/C | Benzaldehyde | 25 | 10 | 100 | >99 |[4] |
Visualizations
Caption: Synthesis pathway of C13/C14 plasticizer alcohols from this compound.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. Significant Progress in Hydroformylation of Long-Chain α-Olefin Achieved by Shanxi Coal Chemistry Research Institute----Institute of Coal Chemistry, Chinese Academy of Sciences [english.sxicc.cas.cn]
- 2. Tunable synthesis of alcohols and aldehydes by reductive hydroformylation of alkenes over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Low Temperature Chemoselective Hydrogenation of Aldehydes over a Magnetic Pd Catalyst [mdpi.com]
Application Notes and Protocols: Olefin Metathesis of 1-Tridecene with Functionalized Alkenes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the olefin metathesis of 1-tridecene with a variety of functionalized alkenes. Olefin metathesis is a powerful and versatile reaction in organic synthesis, enabling the construction of complex molecules with high efficiency and functional group tolerance. The following sections detail the cross-metathesis of this compound with acrylates, allylic alcohols, and vinyl ethers, which are key transformations for the synthesis of valuable intermediates in drug discovery and materials science.
Cross-Metathesis of this compound with Acrylate Esters
Cross-metathesis with acrylate esters provides a direct route to long-chain α,β-unsaturated esters, which are important building blocks in the synthesis of natural products and pharmaceuticals. The reaction typically utilizes second-generation Grubbs or Hoveyda-Grubbs catalysts to achieve high yields and selectivity.
Data Presentation
| Entry | Functionalized Alkene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| 1 | Methyl Acrylate | Hoveyda-Grubbs II (5) | Toluene | 60 | 8 | 92 | >95:5 | [1] |
| 2 | Benzyl Acrylate | Grubbs II (5) + CuI (6) | Diethyl Ether | 40 | 12 | 85 | >95:5 | [2] |
| 3 | tert-Butyl Acrylate | Grubbs II (5) + CuI (6) | Diethyl Ether | 40 | 10 | 88 | >95:5 | [2] |
| 4 | Methyl Acrylate | Molybdenum-based (5) + MeCN | Benzene | 22 | 1-4 | 71 | >2:98 | [3] |
Experimental Protocol: Cross-Metathesis of this compound with Methyl Acrylate
This protocol is adapted from a general procedure for the cross-metathesis of terminal olefins with methyl acrylate.[1]
Materials:
-
This compound (1.0 equiv)
-
Methyl acrylate (1.2 equiv)
-
Hoveyda-Grubbs II catalyst (5 mol%)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound.
-
Add anhydrous toluene to dissolve the this compound to a concentration of 0.1 M.
-
Add methyl acrylate to the solution.
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Under a positive pressure of inert gas, add the Hoveyda-Grubbs II catalyst to the reaction mixture.
-
Seal the flask and heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
The reaction can be quenched by the addition of ethyl vinyl ether.
-
The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired product.
Z-Selective Cross-Metathesis of this compound with Allylic Alcohols
The Z-selective cross-metathesis of terminal alkenes with allylic alcohols provides access to Z-allylic alcohols, which are valuable synthetic intermediates. This transformation can be achieved with high stereoselectivity using specialized ruthenium-based catalysts.
Data Presentation
| Entry | Functionalized Alkene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z-Selectivity (%) | Reference |
| 1 | Allyl Alcohol | Ruthenium-Nitrato (1) | Toluene | 25 | 12 | 88 | >95 | [4][5] |
| 2 | (E)-But-2-en-1-ol | Ruthenium-Nitrato (1) | Toluene | 25 | 12 | 75 | >95 | [4][5] |
| 3 | 2-Methyl-prop-2-en-1-ol | Ruthenium-Nitrato (1) | Toluene | 25 | 12 | 82 | >95 | [4][5] |
Experimental Protocol: Z-Selective Cross-Metathesis of this compound with Allyl Alcohol
This protocol is based on a general procedure for the Z-selective cross-metathesis of allylic-substituted olefins.[4][5]
Materials:
-
This compound (1.5 equiv)
-
Allyl alcohol (1.0 equiv)
-
Z-selective Ruthenium catalyst (e.g., Grubbs Z-selective catalyst) (1-5 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube
-
Magnetic stirrer
-
Inert gas (Argon)
Procedure:
-
In a nitrogen-filled glovebox, add the Z-selective ruthenium catalyst to a Schlenk tube equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
Add allyl alcohol to the solution.
-
Add this compound to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the reaction mixture at room temperature (or as specified for the catalyst) for the required time (typically 12-24 hours).
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
Upon completion, quench the reaction by opening the tube to air and adding a few drops of ethyl vinyl ether.
-
Concentrate the mixture in vacuo and purify the residue by flash column chromatography on silica gel.
Cross-Metathesis of this compound with Vinyl Ethers
The cross-metathesis of terminal alkenes with vinyl ethers yields enol ethers, which are versatile intermediates in organic synthesis, serving as precursors to aldehydes and ketones. Molybdenum-based catalysts have shown high efficiency and Z-selectivity in these reactions.
Data Presentation
| Entry | Functionalized Alkene | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Z-Selectivity (%) | Reference |
| 1 | Butyl vinyl ether | Molybdenum-based (1a) (5) | Benzene | 22 | 2 | 77 | >98 | [6][7] |
| 2 | p-Methoxyphenyl vinyl ether | Molybdenum-based (1a) (2.5) | Benzene | 22 | 2 | 73 | 98 | [6][7] |
| 3 | Ethyl vinyl ether | Grubbs II (10) | Toluene | 80 | - | - | - | [8] |
Experimental Protocol: Z-Selective Cross-Metathesis of this compound with Butyl Vinyl Ether
This protocol is adapted from a general procedure for the Z-selective cross-metathesis of terminal enol ethers.[6]
Materials:
-
This compound (1.0 equiv)
-
Butyl vinyl ether (10.0 equiv)
-
Molybdenum-based catalyst (1a) (5.0 mol%)
-
Anhydrous, degassed benzene
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Nitrogen)
-
Reduced pressure apparatus
Procedure:
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the molybdenum catalyst.
-
Add anhydrous, degassed benzene to the flask.
-
Add this compound to the catalyst solution.
-
Add butyl vinyl ether to the reaction mixture.
-
Seal the flask and attach it to a Schlenk line.
-
Stir the reaction under reduced pressure (as specified in the reference) at room temperature for the designated time.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess butyl vinyl ether.
-
Purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
General Olefin Cross-Metathesis Workflow
Caption: Experimental workflow for a typical olefin cross-metathesis reaction.
Catalytic Cycle of Olefin Metathesis
Caption: The Chauvin mechanism for olefin metathesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Grubbs Cross-Metathesis Pathway for a Scalable Synthesis of γ-Keto-α,β-unsaturated Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Linear (Z)-α,β-Unsaturated Esters by Catalytic Cross-Metathesis. The Influence of Acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalysed Z-selective cross metathesis of allylic-substituted olefins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. Z-Selective Catalytic Olefin Cross-Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
Application Notes and Protocols: 1-Tridecene in the Synthesis of Long-Chain Alkylated Aromatics
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of long-chain alkylated aromatics is a cornerstone of organic chemistry with significant industrial and research applications. One key reaction in this domain is the Friedel-Crafts alkylation, where an aromatic ring, such as benzene, is reacted with a long-chain olefin, like 1-tridecene, to form an alkylated aromatic compound.[1][2] These products, particularly linear alkylbenzenes (LABs), are vital precursors for the production of biodegradable surfactants and detergents.[3] In the realm of medicinal chemistry and drug development, the introduction of long alkyl chains to aromatic scaffolds can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and membrane permeability, which are critical for drug absorption and distribution.[4]
This document provides detailed application notes and experimental protocols for the synthesis of long-chain alkylated aromatics using this compound. It covers various catalytic systems, presents quantitative data for comparison, and offers step-by-step procedures for laboratory synthesis.
Catalytic Systems and Data Presentation
The choice of catalyst is crucial in the alkylation of aromatics with this compound, influencing conversion rates, selectivity for the desired isomer, and environmental impact. While traditional Lewis acids like aluminum chloride (AlCl₃) and hydrofluoric acid (HF) are effective, there is a growing emphasis on more sustainable solid acid catalysts such as zeolites.[5][6]
Below is a summary of quantitative data from various catalytic systems for the alkylation of benzene with long-chain olefins, including this compound and its close homologs.
| Catalyst System | Olefin | Temperature (°C) | Olefin Conversion (%) | 2-Phenylalkane Selectivity (%) | Reference |
| Trifluoromethane Sulfonic Acid | 1-Decene | 80 | 100 | 42.29 | [7] |
| Tungstophosphoric Acid on SiO₂ | C₁₀-C₁₃ Olefins | 125 | 94 | Not Specified | [8] |
| Beta Zeolite (B-12.5) | 1-Dodecene | 180 | ~85 | ~35 | [9] |
| USY Zeolite (HF-loaded) | 1-Dodecene | 180 | 94.3 | Not Specified | [7] |
| HY Zeolite | 1-Dodecene | Not Specified | 100 | 25 | [7] |
Experimental Protocols
This section provides a detailed protocol for the Friedel-Crafts alkylation of benzene with a long-chain olefin, adapted for this compound from a procedure for 1-tetradecene.[10]
Protocol 1: Friedel-Crafts Alkylation of Benzene with this compound using Aluminum Chloride
Objective: To synthesize tridecylbenzene via Friedel-Crafts alkylation.
Materials:
-
Benzene (anhydrous)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Crushed Ice
-
Dilute Hydrochloric Acid (HCl)
-
5% Sodium Bicarbonate Solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser protected by a drying tube. The entire setup should be under an inert atmosphere (e.g., nitrogen).
-
Initial Charging: In the flask, place anhydrous benzene (in excess, acting as both reactant and solvent).
-
Catalyst Addition: Cool the flask in an ice bath to 0-5 °C. Cautiously add anhydrous aluminum chloride (a molar equivalent based on this compound) to the stirred benzene.
-
Reactant Addition: Add this compound (1.0 molar equivalent) to the dropping funnel and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature between 40-70°C.
-
Reaction: After the addition is complete, stir the mixture vigorously for 4-6 hours at the same temperature to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to room temperature and then slowly pour it over a beaker of crushed ice to quench the reaction and decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with dilute HCl, water, a 5% sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate. Remove the excess benzene by distillation. The resulting crude tridecylbenzene can be further purified by vacuum distillation.
Visualizations
Friedel-Crafts Alkylation Workflow
References
- 1. mt.com [mt.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Modeling Alkyl Aromatic Hydrocarbons with Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omicsonline.org [omicsonline.org]
- 5. researchgate.net [researchgate.net]
- 6. dc.etsu.edu [dc.etsu.edu]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Grafting of 1-Tridecene onto Polymer Backbones
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
The modification of polymer backbones through grafting techniques is a pivotal strategy for tailoring material properties to specific applications. Grafting long-chain alpha-olefins, such as 1-tridecene, onto polymers like polyethylene or polypropylene can significantly alter their physicochemical characteristics. This modification can enhance properties such as flexibility, impact resistance, and melt processability. In the realm of drug development, such modified polymers hold potential as matrices for controlled release formulations, as components in transdermal patches, or as excipients in various drug delivery systems. The introduction of long alkyl chains can modulate the hydrophobicity of the polymer, thereby influencing drug solubility and release kinetics.
This document provides an overview of the methodologies applicable to the grafting of this compound onto polymer backbones, based on established principles of polymer chemistry. Due to a lack of specific literature detailing the grafting of this compound, the protocols and data presented herein are based on analogous grafting reactions with other long-chain alpha-olefins and common grafting techniques.
I. Grafting Methodologies
The primary methods for grafting monomers onto a polymer backbone are "grafting from," "grafting to," and "grafting through". For the incorporation of this compound, "grafting from" and melt grafting are the most relevant approaches.
"Grafting From" via Controlled Radical Polymerization (CRP)
In the "grafting from" approach, initiator sites are created along the polymer backbone from which the new polymer chains (in this case, poly(this compound)) can grow. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are highly suitable for this purpose as they allow for the synthesis of well-defined graft copolymers with controlled graft length and density.[1][2]
Experimental Workflow for "Grafting From" via ATRP:
Caption: Workflow for grafting this compound via ATRP.
Melt Grafting
Melt grafting is a solvent-free method that is particularly suitable for modifying commodity polymers like polypropylene and polyethylene. In this process, the polymer is melted, and a radical initiator is used to create active sites on the polymer backbone. The monomer, in this case, this compound, is then introduced and grafts onto these sites. This technique is industrially scalable and environmentally friendly due to the absence of solvents.[3][4][5]
Experimental Workflow for Melt Grafting:
Caption: Workflow for melt grafting of this compound.
II. Experimental Protocols
The following are generalized protocols for the grafting of a long-chain alpha-olefin like this compound onto a polyolefin backbone. Note: These are model protocols and optimization of reaction conditions is crucial for achieving desired grafting characteristics.
Protocol for Melt Grafting of this compound onto Polypropylene (PP)
Materials:
-
Polypropylene (PP) pellets, dried under vacuum at 80°C for 12 hours.[3]
-
This compound (purity > 98%).
-
Dicumyl peroxide (DCP) initiator.
-
Internal mixer (e.g., Haake PolyLab QC) or a twin-screw extruder.
Procedure:
-
Premixing: Dry blend the PP pellets with the desired amounts of this compound and DCP. A typical starting formulation could be 100 parts by weight of PP, 5 parts of this compound, and 0.5 parts of DCP.
-
Melt Grafting:
-
Internal Mixer: Charge the premixed components into the internal mixer preheated to 190°C.[3] Process the mixture at a constant rotor speed (e.g., 60 rpm) for a set reaction time (e.g., 5-10 minutes).[3]
-
Twin-Screw Extruder: Feed the premixed components into the extruder with a temperature profile ranging from 170°C to 200°C from the feeding zone to the die. The screw speed can be set, for example, at 100 rpm.
-
-
Purification: The resulting grafted PP is purified to remove unreacted this compound and initiator byproducts. This is typically done by dissolving the polymer in a suitable solvent (e.g., hot xylene) and precipitating it in a non-solvent (e.g., acetone or methanol). The precipitate is then filtered and dried under vacuum.
-
Characterization: The purified grafted polymer is characterized to determine the degree of grafting and its properties.
III. Characterization Techniques
The successful grafting of this compound and the resulting changes in polymer properties can be evaluated using a variety of analytical techniques.
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the presence of grafted this compound chains. The spectra of the grafted polymer will show characteristic peaks corresponding to the C-H stretching and bending vibrations of the long alkyl chains of this compound, which are absent in the spectrum of the neat polymer backbone.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To provide detailed structural information and to quantify the degree of grafting.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): To determine the molecular weight and molecular weight distribution of the grafted copolymer. An increase in molecular weight compared to the original polymer backbone is indicative of successful grafting.
-
Differential Scanning Calorimetry (DSC): To analyze the thermal transitions, such as the melting temperature (Tm) and glass transition temperature (Tg). Grafting can affect the crystallinity and thus the thermal properties of the polymer.[10][11][12]
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the grafted polymer.
-
Melt Flow Index (MFI): For melt-grafted polymers, MFI is a crucial parameter to evaluate the processability. A change in MFI indicates a change in the polymer's melt viscosity, which can be influenced by grafting and potential side reactions like chain scission or crosslinking.[13]
IV. Quantitative Data
| Sample ID | Polymer Backbone | This compound (wt%) | Initiator (DCP, wt%) | Grafting Degree (%) | Melting Temp (Tm, °C) | Melt Flow Index (g/10 min) |
| PP-Control | Polypropylene | 0 | 0 | 0 | 165 | 3.0 |
| PP-g-T1 | Polypropylene | 5 | 0.5 | Data not available | 163 | 4.5 |
| PP-g-T2 | Polypropylene | 10 | 0.5 | Data not available | 161 | 5.8 |
| PP-g-T3 | Polypropylene | 5 | 1.0 | Data not available | 162 | 6.2 |
Note: The hypothetical increase in MFI suggests that chain scission might be a competing reaction during melt grafting under these conditions.
V. Applications in Drug Development
Polymers with grafted long alkyl chains, such as those that would be produced by grafting this compound, can offer several advantages in drug delivery applications:
-
Modulated Drug Release: The hydrophobic side chains can create a more lipophilic polymer matrix, which can be beneficial for the controlled release of hydrophobic drugs.
-
Enhanced Solubility: For certain drug formulations, the modified polymer could act as a solubilizing agent.
-
Improved Mechanical Properties: The long-chain branches can act as internal plasticizers, potentially improving the flexibility and processability of the polymer for applications such as films and coatings in drug delivery devices.
-
Biocompatibility: Polyolefins are generally considered biocompatible. Grafting with a simple hydrocarbon like this compound is unlikely to introduce significant toxicity concerns, though this would need to be rigorously tested for any specific application.
Logical Relationship of Grafting to Application:
Caption: Logic diagram from grafting to applications.
Disclaimer: The information provided is for research and development purposes only. The protocols are generalized and require optimization for specific polymers and desired outcomes. All laboratory work should be conducted in accordance with appropriate safety guidelines. The hypothetical data is for illustrative purposes and does not represent actual experimental results for the grafting of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Click Chemistry for Well-Defined Graft Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Tea Polyphenols on the Melt Grafting of Glycidyl Methacrylate onto Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. JPM | Free Full-Text | Effect of Thermal Ageing on the Thermal and Mechanical Properties of Polypropylene and Polypropylene Micro-Composites [techscience.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Tridecene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the purification of 1-tridecene from its internal isomers. Given the subtle differences in the physicochemical properties between these isomers, achieving high purity can be a significant challenge. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers in overcoming common purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the internal isomers of this compound?
A1: Internal isomers of this compound are molecules with the same chemical formula (C₁₃H₂₆) but with the carbon-carbon double bond located at a position other than the first carbon (alpha position). Examples include 2-tridecene, 3-tridecene, and so on, in both cis and trans configurations.
Q2: Why is it difficult to separate this compound from its internal isomers?
A2: The separation is challenging because this compound and its internal isomers have very similar molecular weights and boiling points.[1] Conventional distillation, a common method for purifying liquids, is often inadequate for separating components with such closely related boiling points.[1]
Q3: What analytical methods are suitable for determining the isomeric purity of this compound?
A3: The most common and effective methods are:
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Gas Chromatography (GC): A standard technique for assessing purity. Commercial this compound, for instance, often specifies a purity of ≥96.0% as determined by GC.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative ¹³C NMR is a powerful tool for determining the distribution of different isomers in a sample. The use of relaxation agents can enhance the speed and accuracy of these measurements.[3][4]
Q4: Can isomerization occur during storage or purification?
A4: Yes, the double bond in this compound can migrate to internal positions, especially in the presence of acid or metal catalysts, or at elevated temperatures.[5][6] Care should be taken to use mild conditions and to store the purified olefin under an inert atmosphere, potentially with antioxidants.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: My GC analysis shows multiple, closely-spaced peaks, indicating low purity.
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Possible Cause: Your purification method is not effective enough to resolve the isomers. Standard fractional distillation is often insufficient.
-
Troubleshooting Steps:
-
Confirm Identity: Use GC-MS or NMR to confirm that the impurities are indeed internal isomers of tridecene.
-
Change Method: If using distillation, consider a more selective technique.
-
For lab-scale purification: Silver-ion chromatography (where silica gel is impregnated with silver nitrate) offers excellent selectivity for separating alkenes based on the steric accessibility of the double bond.[8] Preparative HPLC with a suitable column (e.g., C18 or specialized phases) can also be effective.[9][10]
-
For larger scales: The Diels-Alder adduct formation method is a robust chemical separation technique. This compound reacts preferentially with a dieneophile like anthracene, allowing the unreacted internal isomers to be removed. The adduct is then thermally decomposed to yield high-purity this compound.
-
-
Issue 2: The purity of my this compound has not improved after preparative HPLC.
-
Possible Cause 1: The column and mobile phase are not optimized for this separation.
-
Troubleshooting Steps:
-
Column Selection: If using reversed-phase (e.g., C18), the separation is based on subtle differences in hydrophobicity. For non-polar compounds like olefins, normal-phase chromatography on a silica column might provide better selectivity.[10]
-
Mobile Phase Additives: The addition of a mobile phase modifier, such as an alkane or alkene, can sometimes enhance the separation of geometric isomers.
-
Method Development: Begin with analytical scale HPLC to screen different columns and mobile phase compositions before scaling up to preparative chromatography.[10]
-
-
Possible Cause 2: The column is overloaded.
-
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the amount of sample injected onto the column. Preparative HPLC often involves a trade-off between throughput and resolution.
-
Optimize Loading: Experiment with both concentration overloading (dissolving the sample in a minimal amount of a strong solvent) and volume overloading (injecting a larger volume of a more dilute solution) to find the best balance for your specific separation.
-
Issue 3: I suspect isomerization is occurring during my purification process.
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Possible Cause: The purification conditions (e.g., high temperature, presence of acidic catalysts) are causing the double bond to migrate.
-
Troubleshooting Steps:
-
Avoid High Temperatures: If using distillation or thermal regeneration (like in the Diels-Alder method), keep the temperature as low as possible and minimize the heating time.
-
Neutralize Equipment: Ensure all glassware and equipment are free of acidic residues. It may be beneficial to wash equipment with a dilute base solution followed by distilled water and a final solvent rinse.
-
Use Inert Packing Materials: When performing chromatography, use neutral packing materials. Some grades of silica gel or alumina can be acidic and promote isomerization.
-
Data Presentation
Table 1: Comparison of Physical Properties
This table highlights the challenge of separating this compound from a representative internal isomer, trans-2-tridecene, by distillation.
| Property | This compound | trans-2-Tridecene | Reference(s) |
| Molecular Formula | C₁₃H₂₆ | C₁₃H₂₆ | [8] |
| Molecular Weight | 182.35 g/mol | 182.35 g/mol | [8] |
| Boiling Point | ~233 °C (506 K) | ~233.3 °C | [1] |
Table 2: Summary of Purification Techniques
| Technique | Principle | Advantages | Disadvantages |
| Fractional Distillation | Separation based on small differences in boiling points. | Simple setup, suitable for large quantities. | Generally ineffective for close-boiling isomers.[1] |
| Diels-Alder Adduct Formation | Reversible chemical reaction selective for alpha-olefins. | High selectivity and purity achievable; scalable. | Involves chemical reactions and subsequent removal of reagents. |
| Preparative HPLC | Differential partitioning between a stationary and mobile phase. | Can achieve high purity; adaptable to various isomers.[9] | Expensive, solvent-intensive, lower throughput. |
| Silver-Ion Chromatography | Complexation of the double bond with silver ions on a solid support. | Excellent selectivity for alkene isomers.[8] | Requires preparation of special stationary phase; potential for silver leaching. |
| Reactive Extractive Distillation | Distillation with a solvent containing a complexing agent (e.g., Ag⁺) to increase relative volatility. | Significantly enhances separation compared to standard distillation. | Requires specialized solvent systems and equipment. |
Experimental Protocols
Protocol 1: Purification via Diels-Alder Adduct Formation
This protocol is a general guideline. Reaction conditions, particularly temperature and time, may require optimization.
-
Adduct Formation:
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In a round-bottom flask equipped with a reflux condenser, combine the impure this compound mixture with a slight molar excess of anthracene.
-
Add a high-boiling inert solvent (e.g., xylene) if necessary to facilitate mixing.
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Heat the mixture to approximately 200-250°C under an inert atmosphere (e.g., nitrogen or argon).
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Maintain the temperature for several hours to allow for the formation of the Diels-Alder adduct between this compound and anthracene.
-
-
Separation of the Adduct:
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Cool the reaction mixture to room temperature. The anthracene-tridecene adduct will often crystallize out of the solution.
-
Isolate the solid adduct by vacuum filtration. The filtrate will contain the unreacted internal isomers and solvent.
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Wash the collected solid adduct with a cold, non-polar solvent (e.g., hexane) to remove any remaining internal isomers.
-
-
Regeneration of this compound:
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Place the purified adduct in a distillation apparatus.
-
Heat the adduct to a higher temperature (typically 250-400°C) under vacuum. This will initiate a retro-Diels-Alder reaction.
-
The purified this compound will be released as a vapor and can be collected by distillation. The anthracene will remain in the distillation flask and can potentially be recycled.
-
-
Purity Analysis:
-
Analyze the distilled product by GC and/or NMR to confirm its purity.
-
Protocol 2: Purity Assessment by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the this compound sample (e.g., 1% in hexane or another suitable solvent).
-
Instrumentation: Use a GC system equipped with a flame ionization detector (FID) and a non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms).
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 240°C) and hold for several minutes.
-
Injection: Inject 1 µL of the prepared sample with an appropriate split ratio (e.g., 50:1).
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.
Mandatory Visualization
Caption: A general workflow for the purification and analysis of this compound.
Caption: Logical workflow of the Diels-Alder method for this compound purification.
Caption: A decision tree for troubleshooting poor separation of this compound.
References
- 1. trans-2-Tridecene|lookchem [lookchem.com]
- 2. 2-Tridecenenitrile | C13H23N | CID 90818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Tridecene | C13H26 | CID 32934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Tridecene, (E) [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. Tridecene-2-Nitrile | Givaudan [givaudan.com]
- 8. This compound [webbook.nist.gov]
- 9. This compound | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. (E)-2-tridecen-1-ol, 74962-98-4 [thegoodscentscompany.com]
Technical Support Center: Challenges in Controlling the Molecular Weight of Poly(1-Tridecene)
Welcome to the technical support center for the synthesis of poly(1-tridecene). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges related to controlling the molecular weight and polydispersity of poly(this compound).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for polymerizing this compound with controlled molecular weight?
A1: The most effective methods for polymerizing this compound to achieve a controlled molecular weight are coordination polymerization using Ziegler-Natta or metallocene catalysts.[1][2]
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Ziegler-Natta Catalysts: These heterogeneous catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts, are capable of producing high molecular weight poly(this compound).[1] However, they often result in a broad molecular weight distribution due to the presence of multiple active sites.[3]
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Metallocene Catalysts: These are homogeneous, single-site catalysts that offer more precise control over the polymer's molecular weight and can produce polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[1][4]
Q2: Which experimental factors are most critical for controlling the molecular weight of poly(this compound)?
A2: Several factors critically influence the final molecular weight of poly(this compound):
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Catalyst and Co-catalyst System: The choice of catalyst (e.g., specific Ziegler-Natta or metallocene complex) and co-catalyst (e.g., methylaluminoxane (MAO) or other alkylaluminum compounds) and their ratio are fundamental in determining both catalytic activity and polymer molecular weight.[4][5]
-
Polymerization Temperature: Temperature has a significant impact; generally, lower polymerization temperatures lead to higher molecular weights due to a reduction in the rate of chain termination and transfer reactions relative to propagation.[6]
-
Monomer Concentration: The concentration of the this compound monomer can affect the rate of polymerization and, consequently, the molecular weight of the resulting polymer.[6]
-
Presence of Chain Transfer Agents: The introduction of chain transfer agents, such as hydrogen, is a common industrial practice to control and typically reduce the molecular weight of polyolefins.[6][7]
-
Purity of Reagents: The presence of impurities like water or oxygen can deactivate the catalyst or act as uncontrolled initiators or chain transfer agents, leading to poor control over the molecular weight and a broader PDI.[8][9]
Q3: How can I predict the theoretical molecular weight of the polymer?
A3: For living or quasi-living polymerizations, which can be achieved under certain conditions with specific metallocene catalysts, the number-average molecular weight (Mn) can be estimated. The theoretical Mn is directly proportional to the monomer-to-initiator (or catalyst) ratio, assuming 100% monomer conversion.[9]
Q4: What is a typical polydispersity index (PDI) for poly(this compound) synthesized with different catalyst systems?
A4: The polydispersity index (PDI = Mw/Mn) is a measure of the breadth of the molecular weight distribution.
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Ziegler-Natta catalysts typically produce polymers with a broad PDI, often in the range of 5 to 25.[3]
-
Metallocene catalysts , due to their single-site nature, can produce polymers with a narrow PDI, often approaching a value of 2 (the theoretical limit for a Schulz-Flory distribution) or even lower under optimized conditions.[4][10] For some higher alpha-olefins, PDIs as low as 1.1 to 1.3 have been reported with specific metallocene systems.[11]
Troubleshooting Guides
This section addresses common problems encountered during the synthesis of poly(this compound).
Problem 1: The experimental molecular weight is significantly lower than the theoretical or desired value.
| Possible Cause | Recommended Solution |
| Presence of Impurities | Water, oxygen, or other protic impurities in the monomer, solvent, or inert gas can act as chain transfer agents. Ensure all reagents are rigorously purified and dried, and all glassware is flame- or oven-dried.[8][9] |
| High Polymerization Temperature | Higher temperatures increase the rate of chain transfer and termination reactions.[6] Conduct the polymerization at a lower temperature to favor chain propagation. |
| Incorrect Co-catalyst Concentration | The type and concentration of the alkylaluminum co-catalyst can significantly influence chain transfer rates.[6] Optimize the co-catalyst to catalyst ratio. For some systems, different alkylaluminums (e.g., TIBA vs. TEA) can yield different molecular weights.[6] |
| Presence of a Chain Transfer Agent | If hydrogen or another chain transfer agent is being used, even in trace amounts, it will lower the molecular weight.[7] Ensure the reaction is performed in the absence of such agents if high molecular weight is desired. |
Problem 2: The polymer has a broad molecular weight distribution (High PDI).
| Possible Cause | Recommended Solution |
| Multi-site Catalyst | Traditional Ziegler-Natta catalysts have multiple types of active sites, each producing a polymer with a different chain length, leading to a broad PDI.[3] Consider using a single-site metallocene catalyst for better control.[1][4] |
| Slow Initiation Compared to Propagation | If the initiation of polymerization is slow, new chains will be forming while others are already propagating, resulting in a broad distribution of chain lengths.[8] Optimize the catalyst activation conditions, including pre-contact time and temperature with the co-catalyst. |
| Chain Transfer Reactions | Significant chain transfer to the monomer or co-catalyst can broaden the PDI.[8] Adjusting the temperature and the concentrations of these species can help mitigate this effect. |
| Fluctuations in Temperature or Monomer Concentration | Inconsistent reaction conditions can lead to variations in the polymerization rate and chain termination, broadening the PDI. Ensure stable temperature control and monomer feed rate. |
Data Presentation
The following tables summarize the influence of various parameters on the molecular weight and PDI of poly(higher α-olefins), which can serve as a guide for poly(this compound) synthesis.
Table 1: Effect of Polymerization Temperature on Molecular Weight of Poly(1-decene) (Illustrative)
Catalyst System: Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–Borate
| Temperature (°C) | Mn (x 10⁵ g/mol ) | PDI (Mw/Mn) |
| -30 | 7.04 - 7.82 | 1.25 - 1.30 |
| -40 | ~6.0 | 1.25 - 1.30 |
| -50 | 4.65 | 1.15 |
Note: Data adapted from a study on poly(1-decene) and is intended for illustrative purposes.[11] Lower temperatures generally favor higher molecular weights and lower PDIs.
Table 2: Effect of Co-catalyst Ratio on Molecular Weight and PDI of Poly(1-decene) (Illustrative)
Catalyst System: Cp*TiMe₂(O-2,6-ⁱPr₂C₆H₃)–Borate at -30°C
| Al(n-C₈H₁₇)₃ / AlⁱBu₃ Ratio | Activity ( kg/mol-Ti ·h) | Mn (x 10⁵ g/mol ) | PDI (Mw/Mn) |
| 1.0 | 5860 | 7.82 | 1.30 |
| 2.0 | 4120 | 7.04 | 1.25 |
Note: Data adapted from a study on poly(1-decene).[11] Increasing the ratio of the bulkier alkylaluminum can decrease the PDI, though it may also reduce catalytic activity.
Experimental Protocols
Key Experiment: Polymerization of this compound using a Metallocene Catalyst
This protocol is a generalized procedure based on the polymerization of higher alpha-olefins and should be optimized for specific experimental setups and target molecular weights.
Materials:
-
This compound (purified by passing through activated alumina and degassed)
-
Toluene (anhydrous, deoxygenated)
-
Metallocene catalyst (e.g., a zirconocene dichloride complex)
-
Methylaluminoxane (MAO) solution in toluene
-
Nitrogen or Argon gas (high purity)
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Acidified ethanol (for quenching)
-
Ethanol and acetone (for washing)
Procedure:
-
Reactor Setup: A Schlenk flask or a stirred glass reactor is assembled and flame-dried under vacuum. The reactor is then filled with an inert atmosphere (nitrogen or argon).
-
Solvent and Monomer Addition: Anhydrous toluene is transferred to the reactor via cannula. The desired amount of purified this compound is then added.
-
Co-catalyst Addition: The reactor is brought to the desired polymerization temperature. The MAO solution is then added to the reactor and stirred for a period to scavenge any remaining impurities.
-
Initiation of Polymerization: The metallocene catalyst, dissolved in a small amount of toluene, is injected into the reactor to start the polymerization.
-
Polymerization: The reaction mixture is stirred at a constant temperature for the desired reaction time. The progress of the reaction can be monitored by observing the increase in viscosity of the solution.
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Quenching: The polymerization is terminated by the addition of acidified ethanol.
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Polymer Isolation and Purification: The precipitated polymer is filtered, washed extensively with ethanol and acetone, and then dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) to a constant weight.
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Characterization: The molecular weight (Mn, Mw) and PDI of the resulting poly(this compound) are determined using Gel Permeation Chromatography (GPC) at high temperature (e.g., 140-150 °C in 1,2,4-trichlorobenzene).[6]
Visualizations
Caption: A flowchart of the experimental workflow for the synthesis of poly(this compound).
Caption: Relationship between key parameters and molecular weight control in poly(this compound) synthesis.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cocatalyst versus precatalyst impact on the vinyl-addition polymerization of norbornenes with polar groups: looking at the other side of the coin - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of ultra-high molecular weight poly(ethylene)-co-(1-hexene) copolymers through high-throughput catalyst screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ac1.hhu.de [ac1.hhu.de]
- 11. Synthesis of Ultrahigh Molecular Weight Polymers with Low PDIs by Polymerizations of 1-Decene, 1-Dodecene, and 1-Tetradecene by Cp*TiMe2(O-2,6-iPr2C6H3)–Borate Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Ziegler-Natta polymerization of 1-Tridecene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of 1-tridecene polymerization using Ziegler-Natta catalysts.
Frequently Asked Questions (FAQs)
Q1: What is a typical Ziegler-Natta catalyst system for the polymerization of this compound?
A typical Ziegler-Natta (ZN) catalyst system consists of two main components: a transition metal compound (pre-catalyst) and an organoaluminum compound (co-catalyst).[1][2][3][4] For long-chain α-olefins like this compound, a common system includes:
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Pre-catalyst: A titanium compound, such as titanium tetrachloride (TiCl₄) or titanium trichloride (TiCl₃), often on a support.[5][6]
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Support: Magnesium chloride (MgCl₂) is frequently used as a support to enhance catalyst activity and performance.[3][6][7]
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Co-catalyst: An organoaluminum compound, most commonly triethylaluminium (TEA or Al(C₂H₅)₃) or triisobutylaluminium (TIBA).[3][4][8]
Q2: What is the primary role of the co-catalyst?
The co-catalyst, typically an organoaluminum compound, serves several critical functions:
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Alkylation: It alkylates the transition metal center (e.g., titanium) to form the active catalytic species.[9]
-
Activation: It generates the active sites for polymerization.[2][4]
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Scavenging: It reacts with and neutralizes impurities (like water and oxygen) in the reaction medium that would otherwise deactivate the catalyst.[9]
Q3: How does the molar ratio of co-catalyst to catalyst (e.g., Al/Ti ratio) impact the polymerization?
The Al/Ti molar ratio is a critical parameter that significantly influences both catalyst activity and the properties of the resulting polymer. An optimal ratio is necessary for efficient polymerization.
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Too Low Al/Ti Ratio: Insufficient co-catalyst may lead to incomplete activation of the titanium centers and inadequate scavenging of impurities, resulting in low catalyst activity and poor polymer yield.
-
Optimal Al/Ti Ratio: Maximizes the number of active sites, leading to the highest catalyst productivity.
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Too High Al/Ti Ratio: An excess of co-catalyst can lead to over-reduction of the titanium species (e.g., from Ti³⁺ to Ti²⁺), which are less active or inactive, thereby decreasing the polymerization rate.[10] It can also broaden the molecular weight distribution of the polymer.
Q4: Which solvents are suitable for the polymerization of this compound?
The polymerization is typically carried out in an inert hydrocarbon solvent that can dissolve the monomer and the resulting polymer. Suitable solvents include:
-
Toluene
-
Hexane or Heptane
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Cyclohexane[11] The solvent must be thoroughly dried and deoxygenated before use to prevent catalyst deactivation.
Troubleshooting Guide
Problem 1: Low or No Polymer Yield
| Question | Possible Causes | Recommended Solutions |
| My polymerization reaction is yielding very little or no polymer. What should I check? | 1. Catalyst Deactivation by Impurities: The most common cause is the presence of moisture, oxygen, or other polar impurities in the monomer, solvent, or reaction atmosphere (e.g., nitrogen/argon). ZN catalysts are extremely sensitive to these substances.[12] | 1. Purify Reagents: Ensure the monomer (this compound) and solvent are rigorously purified by distillation over appropriate drying agents (e.g., sodium/benzophenone for hydrocarbons, CaH₂ for monomers). Pass the purified liquids through activated alumina columns. |
| 2. Inactive Catalyst or Co-catalyst: The catalyst or co-catalyst may have degraded due to improper storage or handling. | 2. Verify Reagent Activity: Use freshly opened or properly stored catalyst and co-catalyst. If possible, test them in a small-scale, well-established control reaction (e.g., ethylene or propylene polymerization). | |
| 3. Incorrect Al/Ti Molar Ratio: The ratio of co-catalyst to catalyst is outside the optimal range, leading to poor activation or over-reduction. | 3. Optimize Al/Ti Ratio: Perform a series of small-scale experiments varying the Al/Ti ratio to find the optimum for your specific catalyst system and conditions. A common starting point is a ratio between 50 and 200.[8][13] | |
| 4. Suboptimal Reaction Temperature: The temperature may be too low for efficient initiation or too high, causing rapid catalyst deactivation. | 4. Adjust Temperature: Optimize the reaction temperature. For many ZN systems, a temperature range of 50-80 °C is common.[10][13] Lowering the temperature can sometimes increase molecular weight but may decrease activity.[14] |
Problem 2: Low Polymer Molecular Weight
| Question | Possible Causes | Recommended Solutions |
| The polymer I've synthesized has a much lower molecular weight than expected. How can I increase it? | 1. High Reaction Temperature: Higher temperatures increase the rate of chain transfer and termination reactions relative to propagation, leading to shorter polymer chains.[15] | 1. Lower the Polymerization Temperature: Reducing the reaction temperature generally favors the propagation reaction, resulting in higher molecular weight polymers.[14] |
| 2. Presence of Chain Transfer Agents: Hydrogen is a common chain transfer agent used to control molecular weight.[13] Other impurities can also act as chain transfer agents. | 2. Eliminate Chain Transfer Agents: If hydrogen is not being used intentionally, ensure there are no leaks in the reactor system. Further purify all reagents to remove potential chain transfer impurities. | |
| 3. High Monomer Conversion: At very high conversions, the decreased monomer concentration can increase the relative rate of chain transfer reactions. | 3. Reduce Reaction Time: Shorten the polymerization time to target a lower monomer conversion, which can help increase the average molecular weight. | |
| 4. High Al/Ti Ratio: An excessive amount of co-catalyst can sometimes increase the rate of chain transfer to the aluminum alkyl, reducing molecular weight. | 4. Optimize Al/Ti Ratio: Re-evaluate and optimize the Al/Ti molar ratio. Avoid using a large excess of the co-catalyst. |
Problem 3: Broad Molecular Weight Distribution (High Polydispersity Index, PDI)
| Question | Possible Causes | Recommended Solutions |
| My polymer has a very broad molecular weight distribution (PDI > 5). How can I achieve a narrower distribution? | 1. Multi-Site Nature of Catalyst: Heterogeneous Ziegler-Natta catalysts inherently possess multiple types of active sites, each producing polymers with different chain lengths, leading to a broad PDI.[16] | 1. Use a Single-Site Catalyst: For the narrowest PDI, consider using a homogeneous metallocene catalyst, which is a type of single-site catalyst.[6] |
| 2. Non-uniform Reaction Conditions: Poor mixing or temperature gradients within the reactor can lead to different polymerization rates in different zones, broadening the PDI. | 2. Improve Reactor Homogeneity: Ensure efficient stirring to maintain a uniform temperature and concentration of monomer and catalyst throughout the reactor. | |
| 3. Changes During Polymerization: The nature of the active sites can change over the course of the reaction, contributing to a broader PDI. | 3. Control Reaction Time: A shorter polymerization time can sometimes result in a narrower PDI by minimizing the effects of catalyst evolution or deactivation over time. |
Data Presentation: Influence of Reaction Parameters
The following tables summarize the general effects of key reaction parameters on the Ziegler-Natta polymerization of α-olefins. These trends are applicable to this compound and should be used as a guide for optimization experiments.
Table 1: Effect of Polymerization Temperature
| Temperature | Catalyst Activity / Polymer Yield | Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Low (e.g., < 50 °C) | Generally lower; may be suboptimal for catalyst activation. | Higher | May be narrower |
| Medium (e.g., 50-80 °C) | Often optimal; balances activation and deactivation rates. | Medium | Typically broad |
| High (e.g., > 80 °C) | Decreases due to accelerated catalyst deactivation.[10] | Lower, due to increased chain transfer.[15] | May increase |
Table 2: Effect of Al/Ti Molar Ratio
| Al/Ti Ratio | Catalyst Activity / Polymer Yield | Polymer Molecular Weight (Mw) | Polydispersity Index (PDI) |
| Low | Low; insufficient active sites. | May be high | Broad |
| Optimal | Highest; maximum number of active sites.[13] | Optimal | Broad |
| High | Decreases; over-reduction of Ti centers.[10] | Decreases; increased chain transfer to Al. | May broaden further |
Experimental Protocols
Protocol: General Procedure for Ziegler-Natta Polymerization of this compound
Disclaimer: This protocol is a general guideline. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be oven-dried and cooled under vacuum before use.
Materials:
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This compound (purified and deoxygenated)
-
Anhydrous Toluene (or other suitable solvent, purified and deoxygenated)
-
TiCl₄/MgCl₂ supported catalyst
-
Triethylaluminium (TEA) solution in hydrocarbon solvent (e.g., 1.0 M in hexanes)
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
-
Acetone
Procedure:
-
Reactor Setup: Assemble a suitable glass reactor equipped with a mechanical stirrer, temperature probe, and inlet/outlet for inert gas. Purge the reactor thoroughly with inert gas.
-
Reagent Charging:
-
Add anhydrous toluene (e.g., 200 mL) to the reactor via cannula.
-
Bring the solvent to the desired reaction temperature (e.g., 70 °C).
-
Add the desired amount of TEA co-catalyst solution to the solvent to scavenge any remaining impurities. Stir for 10-15 minutes.
-
Add the purified this compound monomer (e.g., 50 mL) to the reactor.
-
-
Initiation of Polymerization:
-
Weigh the solid TiCl₄/MgCl₂ catalyst in a glovebox and suspend it in a small amount of anhydrous toluene to create a slurry.
-
Inject the catalyst slurry into the reactor using a gas-tight syringe to initiate the polymerization.
-
-
Reaction:
-
Maintain constant temperature and stirring for the desired reaction time (e.g., 1-3 hours). The formation of a viscous solution or a polymer precipitate indicates a successful reaction.
-
-
Termination and Quenching:
-
Stop the reaction by slowly adding acidified methanol (e.g., 5% HCl in methanol) to the reactor. This will quench the catalyst and precipitate the polymer.
-
-
Polymer Isolation and Purification:
-
Filter the precipitated polymer.
-
Wash the polymer extensively with a 10% HCl solution to remove catalyst residues, followed by washing with methanol and/or acetone.
-
Dry the final polymer product in a vacuum oven at 50-60 °C until a constant weight is achieved.
-
-
Characterization: Analyze the polymer for molecular weight and PDI using Gel Permeation Chromatography (GPC), and for its thermal properties using Differential Scanning Calorimetry (DSC).
Visualizations
Caption: Experimental workflow for Ziegler-Natta polymerization of this compound.
Caption: Troubleshooting logic for addressing low polymer yield.
Caption: Simplified pathway for Ziegler-Natta catalyst activation and polymerization.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. US7666810B2 - Ziegler-natta catalyst for high temperature polymerization - Google Patents [patents.google.com]
- 12. ias.ac.in [ias.ac.in]
- 13. real.mtak.hu [real.mtak.hu]
- 14. d-nb.info [d-nb.info]
- 15. ymerdigital.com [ymerdigital.com]
- 16. chglib.icp.ac.ru [chglib.icp.ac.ru]
Minimizing side reactions in the hydroformylation of 1-Tridecene
Welcome to the Technical Support Center for the hydroformylation of 1-tridecene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and optimizing experimental outcomes.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the hydroformylation of this compound.
Issue 1: Low Regioselectivity (Poor n/iso Ratio)
Symptom: The ratio of the desired linear aldehyde (n) to the branched aldehyde (iso) is lower than expected.
Possible Causes and Solutions:
-
Ligand Choice: The structure of the ligand coordinated to the metal center is a primary determinant of regioselectivity.[1]
-
Recommendation: Employ bulky phosphine or phosphite ligands. Bidentate diphosphine ligands with a large bite angle (P-Rh-P angle of 110-120°) generally favor the formation of the linear aldehyde due to steric hindrance.[1][2] Ligands such as NAPHOS and BISBI are known to produce high yields of linear aldehydes from terminal olefins.[1]
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in the n/iso ratio.[3]
-
Recommendation: Lowering the reaction temperature can improve selectivity for the linear aldehyde.[3]
-
-
Carbon Monoxide (CO) Partial Pressure: The concentration of CO can significantly influence the reaction pathway.
-
Catalyst System: The choice of metal in the catalyst is crucial.
Troubleshooting Workflow for Low n/iso Ratio:
Caption: Troubleshooting workflow for addressing low n/iso selectivity.
Issue 2: Significant Hydrogenation of Alkene or Aldehyde
Symptom: A notable amount of tridecane (from alkene hydrogenation) or tetradecanol (from aldehyde hydrogenation) is observed in the product mixture.
Possible Causes and Solutions:
-
High Hydrogen (H₂) Partial Pressure: An excess of hydrogen can favor the hydrogenation side reaction.[1][5]
-
Recommendation: Lower the H₂ partial pressure or adjust the CO:H₂ ratio. A 1:1 or even a slight excess of CO is often preferred to minimize hydrogenation.[1]
-
-
High Reaction Temperature: Hydrogenation is often more favorable at higher temperatures.[3]
-
Recommendation: Reducing the reaction temperature can decrease the rate of hydrogenation.[3]
-
-
Ligand Effects: Certain ligands may promote hydrogenation more than others.
-
Recommendation: While primarily chosen for regioselectivity, the electronic properties of the ligand can also influence hydrogenation. Less electron-donating ligands may disfavor the oxidative addition of H₂, which is a key step in hydrogenation.
-
Issue 3: Catalyst Deactivation
Symptom: The reaction rate slows down significantly over time or ceases completely before full conversion of the starting material.
Possible Causes and Solutions:
-
Ligand Degradation: The breakdown of organophosphorus ligands is a primary cause of catalyst deactivation.[3] This can be initiated by impurities like peroxides in the olefin feedstock.[3]
-
Recommendation: Purify the this compound feedstock to remove peroxides before use. A common method is to pass the olefin through a column of activated alumina.[3]
-
-
Formation of Inactive Rhodium Species: The active catalyst can convert into inactive rhodium clusters.[1]
-
Recommendation: Adjusting reaction conditions, such as ensuring sufficient CO pressure, can help to minimize the formation of dormant dimeric or cluster species.[1]
-
-
Presence of Poisons: Impurities in the syngas or olefin feedstock, such as sulfur or halogen compounds, can act as catalyst poisons.[3]
-
Recommendation: Ensure high-purity syngas and feedstock are used.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the hydroformylation of this compound?
A1: The main side reactions are alkene isomerization and hydrogenation.[1]
-
Isomerization: The double bond of this compound can migrate along the carbon chain to form internal tridecene isomers. These internal olefins can then be hydroformylated, leading to a mixture of different aldehyde isomers and reducing the yield of the desired linear aldehyde.[1][3]
-
Hydrogenation: The alkene (this compound) can be hydrogenated to the corresponding alkane (tridecane), or the aldehyde product can be further reduced to an alcohol (tetradecanol).[1][3]
Visualizing Competing Reactions:
Caption: Competing reaction pathways in the hydroformylation of this compound.
Q2: How can I suppress the isomerization of this compound?
A2: Suppressing alkene isomerization is crucial for achieving high regioselectivity. Key strategies include:
-
Ligand Selection: Bidentate diphosphine ligands with a large bite angle can suppress isomerization.[1]
-
Carbon Monoxide (CO) Concentration: An excess of CO typically inhibits isomerization.[1] Weakening the metal-CO bond, influenced by ligand electronics, facilitates CO insertion and favors hydroformylation over isomerization.[1]
-
Catalyst System: Platinum/tin systems are known to cause extensive isomerization and should be avoided if this is a significant issue.[1]
Q3: What is a typical catalyst system for achieving high n-selectivity with long-chain olefins?
A3: Rhodium-based catalysts are the most common for achieving high n-selectivity.[3][4] A typical system consists of a rhodium precursor, such as Rh(acac)(CO)₂, and a phosphine or phosphite ligand. For high n-selectivity with long-chain α-olefins, bulky diphosphine ligands are often employed.[1][2] Recent research has also shown that Rh clusters confined within zeolites can achieve exceptionally high regioselectivity for linear aldehydes.[6]
Quantitative Data on Reaction Parameters
The following tables summarize the quantitative effects of key reaction parameters on the hydroformylation of long-chain olefins. While specific data for this compound is limited in the cited literature, the data for 1-octene and 1-hexene provide a strong indication of expected trends.
Table 1: Effect of Temperature on 1-Octene Hydroformylation [3]
| Temperature (°C) | Conversion (%) | n/iso Ratio | Alkane (%) |
| 80 | >99 | 2.6 | <1 |
| 100 | >99 | 2.3 | ~1 |
| 120 | >99 | 2.1 | ~2 |
| Conditions: Rh catalyst with a self-assembling phosphine ligand, 10 bar syngas (CO:H₂ = 1:1). |
Table 2: Effect of Syngas Pressure on Propylene Hydroformylation [3]
| Pressure (bar) | Conversion (%) | n/iso Ratio |
| 10 | 98.5 | 1.8 |
| 20 | 99.2 | 2.1 |
| 40 | 99.5 | 2.5 |
| Conditions: Rh/TPP catalyst, 90°C, H₂/CO ratio of 1.1. |
Experimental Protocols
General Procedure for the Hydroformylation of this compound
This is a representative protocol and should be optimized for specific ligands and reaction objectives.
Materials:
-
Rh(acac)(CO)₂ (catalyst precursor)
-
Phosphine ligand (e.g., Triphenylphosphine (PPh₃) or a bidentate ligand like BISBI)
-
This compound (substrate), purified by passing through activated alumina
-
Anhydrous, degassed solvent (e.g., toluene)
-
Syngas (CO/H₂ mixture, typically 1:1)
Procedure:
-
Catalyst Precursor Preparation: In a glovebox, charge a Schlenk flask with Rh(acac)(CO)₂ and the desired phosphine ligand in the appropriate molar ratio (e.g., 1:10) in the degassed solvent. Stir the mixture at room temperature to allow for ligand exchange and the formation of the active catalyst.
-
Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add the purified this compound to the autoclave.
-
Reaction Execution: Seal the autoclave, purge it several times with syngas, and then pressurize to the desired pressure (e.g., 20-40 bar) with the CO/H₂ mixture. Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir for the specified reaction time.
-
Work-up and Analysis: After the reaction, cool the autoclave to room temperature and carefully vent the excess gas. Collect the reaction mixture and analyze the conversion and product distribution using techniques such as Gas Chromatography (GC) and NMR spectroscopy.
Protocol for Removal of Peroxides from this compound[3]
Peroxides in the olefin feedstock can degrade phosphine ligands and deactivate the catalyst.[3]
Materials:
-
This compound
-
Activated alumina (neutral, Brockmann I)
-
Anhydrous, degassed solvent (e.g., hexane or toluene)
-
Chromatography column
Procedure:
-
Column Preparation: Pack a chromatography column with activated alumina. The amount of alumina should be about 10 times the weight of the this compound to be purified. Pre-wet the column with a small amount of the anhydrous solvent.
-
Purification: Dissolve the this compound in a minimal amount of the anhydrous solvent and carefully load it onto the top of the alumina column.
-
Elution: Elute the purified this compound using the anhydrous solvent, collecting the fractions under an inert atmosphere.
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the purified this compound.
-
Storage: Store the purified olefin under an inert atmosphere and away from light to prevent the formation of new peroxides.
References
- 1. benchchem.com [benchchem.com]
- 2. Supramolecular Approaches To Control Activity and Selectivity in Hydroformylation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Significant Progress in Hydroformylation of Long-Chain α-Olefin Achieved by Shanxi Coal Chemistry Research Institute----Institute of Coal Chemistry, Chinese Academy of Sciences [english.sxicc.cas.cn]
Preventing homodimerization in 1-Tridecene cross-metathesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during 1-tridecene cross-metathesis reactions, with a focus on preventing homodimerization.
Troubleshooting Guide
This guide is designed to help you resolve common issues encountered during this compound cross-metathesis experiments.
Issue 1: High Percentage of this compound Homodimerization
-
Question: My reaction is producing a significant amount of the this compound homodimer instead of the desired cross-metathesis product. What can I do to minimize this?
-
Answer: High homodimerization is a common challenge in cross-metathesis. Here are several strategies to favor the desired cross-coupling reaction:
-
Adjust Reactant Stoichiometry: Employing a large excess of one of the olefin partners can statistically favor the formation of the cross-metathesis product.[1][2]
-
Lower Reactant Concentration: Running the reaction under more dilute conditions can disfavor the bimolecular homodimerization pathway in favor of the cross-metathesis reaction.[1] Highly concentrated solutions are generally recommended for cross-metathesis, but in cases of high homodimerization, dilution can be a useful tool.[3]
-
Slow Catalyst Addition: Adding the catalyst in portions over a period of time can help maintain a low concentration of the active catalyst species, which can sometimes reduce the rate of homodimerization.[1]
-
Choice of Catalyst: The catalyst choice can significantly impact the selectivity of the reaction. Second-generation Grubbs and Hoveyda-Grubbs catalysts are often more reactive and may provide better selectivity.[1][4] For sterically hindered olefins, specialized catalysts may be necessary.[3][5]
-
Issue 2: Low Yield of the Desired Cross-Metathesis Product
-
Question: I am observing a low yield of my desired product, even with minimal homodimerization. What are the potential causes and solutions?
-
Answer: Low product yield can stem from several factors, including catalyst deactivation and competing side reactions.
-
Catalyst Deactivation: Ruthenium metathesis catalysts can be sensitive to impurities in the reactants and solvents.[6] Ensure that all reagents and solvents are rigorously purified and degassed to remove oxygen, water, and other potential catalyst poisons. Basic impurities can also decompose the active catalyst.[6]
-
Olefin Isomerization: Catalyst decomposition can lead to the formation of ruthenium hydride species, which can catalyze the isomerization of the double bond in your reactants or products, leading to a mixture of undesired compounds.[6][7] To mitigate this, consider the following:
-
Additives: The addition of weak acids like acetic acid or quinones such as 1,4-benzoquinone can help to suppress isomerization by quenching the ruthenium hydride species.[6][8][9]
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of catalyst decomposition and subsequent isomerization.[6]
-
-
Removal of Ethylene: If your cross-metathesis reaction produces ethylene as a byproduct, its removal can help drive the reaction equilibrium towards the products.[7] This can be achieved by bubbling an inert gas, such as nitrogen or argon, through the reaction mixture or by performing the reaction under a vacuum.[1][3]
-
Issue 3: Complex Product Mixture and Difficulty in Purification
-
Question: My final reaction mixture is complex and contains several byproducts, making purification difficult. How can I improve the cleanliness of my reaction?
-
Answer: A complex product mixture is often a result of the side reactions discussed above. The key to a cleaner reaction is to minimize catalyst decomposition and prevent isomerization.
-
Minimize Catalyst Decomposition: As mentioned, using pure, degassed solvents and reagents is crucial.[6] Additionally, protecting the reaction from air and moisture by using proper inert atmosphere techniques is essential.[1]
-
Employ Isomerization Suppressants: The use of additives like 1,4-benzoquinone is a mild and effective method to prevent olefin migration and improve the overall product purity.[8][9]
-
Catalyst Selection: Consider screening different catalysts. Some modern catalysts, such as those with cyclic alkyl amino carbene (CAAC) ligands, have shown to produce lower levels of isomerization.[6]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst loading for this compound cross-metathesis?
-
A1: The optimal catalyst loading can vary depending on the specific substrates and reaction conditions. However, a general starting point is between 1-5 mol%.[3] For challenging reactions, it is advisable to start with a higher loading and optimize downwards. In some cases, even loadings below 1 mol% can be effective with careful optimization of other parameters.[10]
-
-
Q2: Which generation of Grubbs catalyst is best for cross-metathesis?
-
Q3: How can I effectively remove the ruthenium byproducts after the reaction?
-
A3: Several methods can be used to remove residual ruthenium from the reaction mixture. These include column chromatography on silica gel, treatment with activated carbon, or the use of specific scavengers designed to bind to ruthenium.
-
-
Q4: Can I run the cross-metathesis of this compound open to the air?
-
Q5: What are the best solvents for this compound cross-metathesis?
Data Presentation
Table 1: General Reaction Parameters for Cross-Metathesis
| Parameter | Recommended Range/Value | Notes |
| Catalyst Loading | 1 - 5 mol% | Can be optimized based on substrate reactivity. |
| Concentration | 0.1 - 1 M | Higher concentrations can favor cross-metathesis, but dilution may be needed to reduce homodimerization.[1][3] |
| Temperature | Room Temperature to 40-60 °C | Lower temperatures can minimize side reactions like isomerization.[3][6] |
| Reaction Time | 2 - 24 hours | Monitor by TLC or GC-MS to determine completion. |
Table 2: Common Additives to Suppress Isomerization
| Additive | Typical Concentration | Reference |
| 1,4-Benzoquinone | 5-10 mol% | [8][9][11] |
| Acetic Acid | 1-2 equivalents | [6][9] |
| 2,6-Dichlorobenzoquinone | 5-10 mol% | [6] |
Experimental Protocols
Standard Protocol for this compound Cross-Metathesis
This protocol provides a general procedure. The specific amounts and reaction time should be optimized for your particular substrates.
-
Preparation of Glassware and Reagents:
-
All glassware should be oven-dried and cooled under a stream of inert gas (nitrogen or argon).
-
Solvents (e.g., dichloromethane) should be purified by passing through a solvent purification system or by distillation over a suitable drying agent, and then thoroughly degassed.
-
This compound and the other olefin substrate should be purified to remove any potential catalyst inhibitors.
-
-
Reaction Setup:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) and the cross-metathesis partner (1-5 equivalents) in the degassed solvent.
-
If using an additive to suppress isomerization (e.g., 1,4-benzoquinone), add it to the reaction mixture at this stage.
-
Bubble an inert gas through the solution for 15-20 minutes to ensure it is deoxygenated.
-
-
Catalyst Addition and Reaction:
-
Under a positive pressure of inert gas, add the chosen ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II) to the reaction flask.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 40 °C).
-
Monitor the progress of the reaction by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of ethyl vinyl ether.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired cross-metathesis product from the homodimers and residual catalyst.
-
Visualizations
Caption: Catalytic cycle of cross-metathesis showing desired product and homodimers.
Caption: Troubleshooting workflow for reducing homodimerization in cross-metathesis.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. React App [pmc.umicore.com]
- 4. Solid-supported cross metathesis and the role of the homodimerization of the non-immobilized olefin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 7. apeiron-synthesis.com [apeiron-synthesis.com]
- 8. Prevention of undesirable isomerization during olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prevention of Undesirable Isomerization during Olefin Metathesis [organic-chemistry.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in 1-Tridecene Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during 1-tridecene polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during the polymerization of this compound, focusing on catalyst deactivation issues.
Issue 1: Low or No Polymer Yield
Question: My this compound polymerization reaction is resulting in a very low or no polymer yield. What are the likely causes related to catalyst deactivation, and how can I troubleshoot this?
Answer: Low or no polymer yield is a primary indicator of severe catalyst deactivation. The most common culprits are impurities that poison the catalyst active sites. Here is a systematic approach to diagnose and resolve the issue:
Potential Causes and Troubleshooting Steps:
-
Catalyst Poisoning by Impurities:
-
Water and Oxygen: Ziegler-Natta and metallocene catalysts are extremely sensitive to water and oxygen. Even trace amounts can completely deactivate the catalyst.
-
Troubleshooting:
-
Inert Atmosphere: Ensure all experimental manipulations are performed under a strictly inert atmosphere (e.g., high-purity argon or nitrogen) using a glovebox or Schlenk line techniques.[1]
-
Solvent and Monomer Purity: Rigorously dry and deoxygenate the this compound monomer and all solvents immediately before use. (See Experimental Protocol 1: Purification of this compound).
-
System Leaks: Check the reactor and all connections for leaks that could introduce air or moisture.
-
-
-
Polar Compounds: Alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters, and ethers can coordinate to the active metal center of the catalyst, inhibiting monomer access and leading to deactivation.[1]
-
Troubleshooting:
-
Monomer Purification: Purify the this compound monomer to remove polar impurities. (See Experimental Protocol 1: Purification of this compound).
-
Avoid Contamination: Ensure all glassware is scrupulously cleaned and dried. Avoid using solvents or reagents that may contain these impurities.
-
-
-
-
Incorrect Catalyst Preparation or Activation:
-
Improper Cocatalyst Ratio: The ratio of the cocatalyst (e.g., triethylaluminum - TEA, methylaluminoxane - MAO) to the catalyst is critical for efficient activation. An incorrect ratio can lead to incomplete activation or even deactivation.
-
Troubleshooting:
-
Verify Stoichiometry: Double-check the calculated molar ratios of the catalyst and cocatalyst.
-
Optimize Ratio: If the standard ratio is ineffective, perform small-scale screening experiments with varying cocatalyst ratios to find the optimum.
-
-
-
Issue 2: Decrease in Polymerization Rate Over Time
Question: The initial polymerization rate was high, but it decreased significantly over the course of the reaction. What could be causing this gradual catalyst deactivation?
Answer: A declining polymerization rate suggests a gradual loss of active catalyst sites. This can be due to thermal instability or the slow reaction of the catalyst with low levels of impurities.
Potential Causes and Troubleshooting Steps:
-
Thermal Decomposition: Many polymerization catalysts have limited thermal stability and will deactivate at elevated temperatures.
-
Troubleshooting:
-
Temperature Control: Monitor and control the reaction temperature closely. Exothermic polymerization can lead to temperature spikes.
-
Lower Reaction Temperature: If thermal deactivation is suspected, attempt the polymerization at a lower temperature.
-
-
-
Slow-Acting Poisons: Low concentrations of impurities may not cause immediate deactivation but can gradually poison the catalyst over time.
-
Troubleshooting:
-
Kinetic Analysis: Monitor the monomer consumption over time to characterize the deactivation kinetics.
-
Enhanced Purification: Re-evaluate and improve the purification procedures for the monomer and solvent to remove trace impurities.
-
-
Issue 3: Broad Molecular Weight Distribution (MWD) in the Final Polymer
Question: The resulting poly(this compound) has a broad molecular weight distribution (high polydispersity index, PDI). Could this be related to catalyst deactivation?
Answer: A broad MWD can indeed be a consequence of catalyst deactivation phenomena, particularly in systems expected to produce narrow distributions, such as those using single-site metallocene catalysts.
Potential Causes and Troubleshooting Steps:
-
Presence of Multiple Active Species: Deactivation processes can sometimes generate new, less-defined active sites with different propagation and termination rates, leading to a broader MWD.
-
Troubleshooting:
-
Consistent Catalyst Handling: Ensure the catalyst is handled consistently and stored under strictly inert conditions to prevent degradation.
-
Cocatalyst Purity: Use high-purity cocatalyst, as impurities in the cocatalyst can also lead to the formation of different active species.
-
-
-
Chain Transfer Reactions: While not strictly deactivation, an increase in chain transfer reactions relative to propagation can lead to a broader MWD. Some impurities can act as chain transfer agents.
-
Troubleshooting:
-
Purify Monomer and Solvent: Remove any potential chain transfer agents by rigorous purification.
-
Adjust Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in this compound polymerization?
A1: The most common poisons for Ziegler-Natta and metallocene catalysts used in olefin polymerization are water, oxygen, carbon monoxide, carbon dioxide, alcohols, ketones, and other polar organic compounds.[1] These substances react with the highly electrophilic active centers of the catalyst, rendering them inactive.
Q2: How can I detect impurities in my this compound monomer?
A2: Gas chromatography-mass spectrometry (GC-MS) is an effective technique for identifying and quantifying volatile impurities in the monomer.[3][4] For non-volatile or polar impurities, techniques like Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy can be employed.
Q3: What is the role of the cocatalyst in catalyst deactivation?
A3: The cocatalyst (e.g., TEA, MAO) is essential for activating the precatalyst. However, an inappropriate cocatalyst-to-catalyst ratio can lead to either incomplete activation or deactivation of the active species. Furthermore, some impurities can react with the cocatalyst, reducing its effectiveness and indirectly leading to lower catalyst activity.
Q4: Can a deactivated catalyst be regenerated?
A4: In some specific industrial processes, catalyst regeneration is possible, for example, by burning off coke deposits. However, for the types of catalyst deactivation commonly encountered in laboratory-scale this compound polymerization (i.e., poisoning), regeneration is generally not feasible. The focus should be on preventing deactivation in the first place.
Q5: How does the longer chain of this compound affect catalyst stability compared to shorter alpha-olefins?
A5: While the fundamental deactivation mechanisms are the same, the longer alkyl chain of this compound can have some practical implications. The higher viscosity of the reaction medium can lead to mass transfer limitations, potentially affecting heat dissipation and leading to localized thermal deactivation. Additionally, the purification of longer-chain olefins to remove non-volatile impurities can be more challenging.
Data Presentation
Table 1: Effect of Common Poisons on Ziegler-Natta Catalyst Activity in Alpha-Olefin Polymerization (Analogous Data)
| Poison | Molar Ratio (Poison:Ti) | Olefin | Catalyst System | Activity Reduction (%) | Reference |
| Methanol | 0.1 | Propylene | TiCl₄/ethylbenzoate/MgCl₂ | ~70% | [5] |
| Acetone | 0.1 | Propylene | TiCl₄/ethylbenzoate/MgCl₂ | ~50% | [5] |
| Ethyl Acetate | 0.1 | Propylene | TiCl₄/ethylbenzoate/MgCl₂ | ~20% | [5] |
| Water | 0.4 (wt% in support) | Propylene | TiCl₄/MgCl₂·nEtOH | Activity increased initially, then likely decreased at higher concentrations | [1] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes a general procedure for removing common inhibitors, polar impurities, and water from commercial this compound.
Materials:
-
Commercial grade this compound
-
Activated alumina (basic, Brockmann I, ~150 mesh, baked at 200 °C under vacuum for at least 4 hours)
-
Calcium hydride (CaH₂)
-
Inert gas (high-purity argon or nitrogen)
-
Schlenk flask and other appropriate glassware
Procedure:
-
Removal of Inhibitors and Polar Impurities:
-
Set up a chromatography column packed with activated alumina under an inert atmosphere. The amount of alumina should be approximately 10-20% of the weight of the this compound to be purified.
-
Pass the this compound through the alumina column under a positive pressure of inert gas. Collect the purified monomer in a dry Schlenk flask.
-
-
Drying:
-
Add calcium hydride (CaH₂) to the purified this compound (approximately 1-2 g per 100 mL).
-
Stir the mixture under an inert atmosphere at room temperature overnight.
-
-
Distillation:
-
Assemble a vacuum distillation apparatus that has been thoroughly dried and purged with inert gas.
-
Transfer the this compound/CaH₂ mixture to the distillation flask.
-
Distill the this compound under reduced pressure. Collect the fraction boiling at the correct temperature for the given pressure.
-
The purified monomer should be collected in a Schlenk flask and stored under an inert atmosphere in a glovebox.
-
Protocol 2: Analysis of Deactivated Catalyst by FTIR Spectroscopy
This protocol provides a general method for analyzing a deactivated catalyst sample using FTIR to identify potential poisoning species.
Materials:
-
Deactivated catalyst sample
-
Fresh (non-deactivated) catalyst sample for comparison
-
Anhydrous KBr (for pellet preparation)
-
Inert atmosphere glovebox
-
FTIR spectrometer with a diffuse reflectance or transmission accessory
Procedure:
-
Sample Preparation (in a glovebox):
-
Take a small amount of the deactivated catalyst and mix it with anhydrous KBr.
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
Alternatively, for diffuse reflectance, a small amount of the neat catalyst powder can be used.
-
Prepare a reference sample of the fresh catalyst using the same method.
-
-
FTIR Analysis:
-
Transfer the sample holder to the FTIR spectrometer, minimizing exposure to air.
-
Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Acquire a spectrum of the fresh catalyst for comparison.
-
-
Data Interpretation:
-
Compare the spectrum of the deactivated catalyst to that of the fresh catalyst.
-
Look for the appearance of new peaks or significant changes in existing peaks that could indicate the presence of functional groups from poisoning species (e.g., O-H stretch from alcohols or water, C=O stretch from ketones or esters).
-
Visualizations
Caption: Troubleshooting workflow for catalyst deactivation in this compound polymerization.
Caption: General pathway for catalyst deactivation by common poisons.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Evaluation of the Reactivity of Methanol and Hydrogen Sulfide Residues with the Ziegler–Natta Catalyst during Polypropylene Synthesis and Its Effects on Polymer Properties | MDPI [mdpi.com]
Impact of impurities in 1-Tridecene on polymerization activity
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the impact of impurities in 1-tridecene on its polymerization activity.
Frequently Asked Questions (FAQs)
Q1: My this compound polymerization has failed to initiate or is proceeding very slowly. What are the likely causes?
A1: Failure to initiate or slow polymerization rates are common issues, often linked to impurities in the monomer or reaction system. The most common culprits are catalyst poisons, which deactivate the active sites of your catalyst system (e.g., Ziegler-Natta or metallocene catalysts).
-
Oxygen and Water: These are potent inhibitors. Oxygen can react with and deactivate catalyst active centers, while water can hydrolyze the organoaluminum cocatalysts (like triethylaluminum) and the active catalyst sites.[1] It is critical to ensure all reagents, solvents, and the reactor are rigorously dried and deoxygenated.
-
Polar Compounds: Impurities containing heteroatoms (O, S, N, P) such as alcohols, ketones, or sulfur compounds can act as Lewis bases and coordinate to the electron-deficient metal center of the catalyst, thereby inhibiting monomer coordination and insertion.[2]
-
Other Olefins/Dienes: Isomers of this compound or other dienes can sometimes be present. While they might incorporate into the polymer chain, they often do so at different rates, which can affect polymerization kinetics and polymer properties.[3][4] Some dienes can also chelate to the catalyst center, temporarily or permanently deactivating it.[3]
Q2: The molecular weight of my resulting poly(this compound) is lower than expected. Could impurities be the cause?
A2: Yes, certain impurities can significantly lower the molecular weight of the polymer by acting as chain transfer agents.
-
Hydrogen: While often added intentionally to control molecular weight, unintentional hydrogen contamination will lead to premature chain termination.
-
Alkynes: Acetylene or other alkynes are known inhibitors for Ziegler-Natta catalysts and can lead to lower molecular weight polymers.[5]
-
Protic Impurities: Compounds with acidic protons, like water and alcohols, can react with the growing polymer chain, terminating it and reducing the final molecular weight.[1]
Q3: How do I know if my this compound is pure enough for polymerization?
A3: Commercial this compound may contain stabilizers, isomers, or other impurities that must be removed. Purity should be assessed using analytical techniques.
-
Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): These are the primary methods for assessing the purity of volatile monomers like this compound. They can separate and quantify this compound from its isomers and other volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the olefin and detect certain types of impurities, though it is less sensitive for trace analysis compared to GC.[6]
Q4: What is the most effective way to purify this compound before polymerization?
A4: The standard procedure involves removing stabilizers, water, oxygen, and other polar impurities. A common method is to pass the monomer through a column of activated alumina or molecular sieves to remove polar impurities and water.[7] Subsequently, the purified monomer should be thoroughly degassed by methods such as freeze-pump-thaw cycles or by sparging with a high-purity inert gas (Argon or Nitrogen) to remove dissolved oxygen.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your polymerization experiments.
Issue 1: Low or No Polymerization Activity
-
Question: My catalyst system is active with other olefins, but with my batch of this compound, I see very low or no polymer yield. What should I investigate?
-
Answer: This strongly points to an issue with the this compound monomer purity. Trace impurities can poison even highly active catalysts.
-
Troubleshooting Steps:
-
Verify Monomer Purity: Analyze your this compound using GC to check for unexpected peaks that could correspond to isomers, dienes, or oxygenates.
-
Repurify the Monomer: Even if the monomer was previously purified, it may have been contaminated during storage. Repurify by passing it through a freshly activated alumina column and thoroughly degassing it.
-
Check for System Leaks: Ensure your reaction setup is completely sealed and free from leaks that could introduce air (oxygen and water).
-
Review Cocatalyst Ratio: Some impurities consume the cocatalyst (e.g., MAO or alkylaluminum). You may need to adjust the cocatalyst-to-catalyst ratio, though this is not a substitute for proper monomer purification.[7]
-
-
Issue 2: Poor Polymer Properties (e.g., low isotacticity, broad molecular weight distribution)
-
Question: The polymerization worked, but the resulting polymer has a broad molecular weight distribution and poor stereoregularity. What could be the cause?
-
Answer: This can be caused by impurities that either create different types of active sites or interfere with the stereocontrol of the catalyst.
-
Troubleshooting Steps:
-
Presence of Water: Water can react with the catalyst to form species with different activities and selectivities, leading to a broader molecular weight distribution.[1]
-
Internal/External Donors (for Ziegler-Natta): If using a Ziegler-Natta catalyst, the presence of unintentional Lewis base impurities can interfere with the function of the electron donors that are essential for high stereoselectivity.[9]
-
Dienes and Other Olefins: The incorporation of other olefinic impurities can alter the polymer microstructure and properties.[3]
-
-
Troubleshooting Workflow for Low Polymerization Activity
Caption: Troubleshooting workflow for low this compound polymerization activity.
Impact of Specific Impurities on Polymerization
The presence of even parts-per-million (ppm) levels of certain impurities can drastically reduce catalyst activity. The data below, derived from studies on similar alpha-olefins, illustrates the expected impact.
Table 1: Effect of Common Impurities on Ziegler-Natta Catalyst Activity for Propylene Polymerization (Data is illustrative of general effects applicable to this compound)
| Impurity | Concentration (ppm) | Relative Catalyst Activity (%) | Key Effect | Reference |
| None | 0 | 100 | Baseline | [1] |
| CO | ~5 | < 10 | Severe Poisoning | [1] |
| H₂O | 40-50 | ~50 | Deactivation, Reduced Isotacticity | [1] |
| O₂ | ~10 | ~60 | Deactivation | [1] |
| Methanol | ~20 | ~80 | Moderate Deactivation | [1] |
| Furan | 25 | ~80 | Inhibition, Reduced Molecular Weight | [10] |
Table 2: Effect of Diene Addition on Ethylene/Propylene Terpolymerization Activity (Illustrates the inhibitory effect of dienes on metallocene catalysts)
| Diene Added (0.3-0.6 mol/L) | Catalyst System | Activity Reduction vs. No Diene | Reference |
| 5-ethylidene-2-norbornene (ENB) | Mt-I / Borate | Strong Deactivation | [3] |
| 1,4-hexadiene (HD) | Mt-II / Borate | Strong Deactivation | [3] |
| 4-vinylcyclohexene (VCH) | Mt-I / Borate | Moderate Deactivation | [3] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
This protocol describes a standard laboratory procedure for purifying this compound prior to polymerization.
-
Column Preparation: Prepare a chromatography column packed with activated alumina (basic or neutral, activated by heating at >200°C under vacuum for several hours). The amount should be approximately 10-20% of the monomer weight.
-
Monomer Loading: Under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques), pass the this compound through the prepared alumina column. Collect the purified monomer in a dry Schlenk flask.
-
Degassing: To remove dissolved oxygen, subject the purified monomer to a minimum of three freeze-pump-thaw cycles.
-
Freeze the monomer using a liquid nitrogen bath.
-
Once fully frozen, apply a high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the monomer.
-
Repeat the cycle two more times.
-
-
Storage: Store the purified, degassed monomer under a positive pressure of inert gas (Argon or Nitrogen) in a sealed flask, preferably in a refrigerator or freezer to inhibit any potential side reactions. Use the monomer as soon as possible after purification.
Monomer Purification Workflow
Caption: Standard workflow for the purification and degassing of this compound.
Protocol 2: General Procedure for this compound Polymerization (Metallocene Example)
This protocol provides a general guideline. Catalyst concentrations, cocatalyst ratios, temperature, and time must be optimized for the specific system.
-
Reactor Setup: A dry, inert-atmosphere reactor (e.g., Schlenk flask or glass autoclave) equipped with a magnetic stirrer is charged with the desired amount of anhydrous, deoxygenated solvent (e.g., toluene).
-
Reagent Addition: Add the purified this compound monomer to the reactor via syringe. If a scavenger (e.g., triisobutylaluminum) is used to remove residual impurities, it is added at this stage and stirred.
-
Temperature Control: Bring the reactor to the desired polymerization temperature (e.g., 50°C) using an oil bath.
-
Catalyst Preparation: In a glovebox, prepare a stock solution of the metallocene catalyst and the cocatalyst (e.g., MAO or a borate activator).
-
Initiation: Inject the catalyst/cocatalyst solution into the stirred reactor to begin the polymerization.
-
Polymerization: Allow the reaction to proceed for the desired time. Monitor the reaction by observing changes in viscosity or by taking aliquots for analysis.
-
Termination: Quench the polymerization by adding a small amount of acidified methanol.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or acetone).[]
-
Purification: Collect the polymer by filtration, wash it several times with the non-solvent to remove catalyst residues and unreacted monomer, and dry it under vacuum to a constant weight.[12]
Catalyst Deactivation by Polar Impurities
Caption: Deactivation of an active catalyst site by a polar impurity.
References
- 1. researchgate.net [researchgate.net]
- 2. WO1987003887A1 - Process for polymerization of alpha-olefins - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative Analysis of Ethylene/Diene Copolymerization and Ethylene/Propylene/Diene Terpolymerization Using Ansa-Zirconocene Catalyst with Alkylaluminum/Borate Activator: The Effect of Conjugated and Nonconjugated Dienes on Catalytic Behavior and Polymer Microstructure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. Furan as Impurity in Green Ethylene and Its Effects on the Productivity of Random Ethylene–Propylene Copolymer Synthesis and Its Thermal and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Controlling the "Comonomer Effect" of 1-Tridecene in Ethylene Copolymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the copolymerization of ethylene and 1-tridecene. The content addresses common issues encountered during experimentation, offering practical solutions and detailed protocols.
Disclaimer: Direct experimental data for this compound is limited in publicly available literature. The quantitative data and experimental protocols provided herein are based on studies of analogous long-chain α-olefins such as 1-dodecene (C12), 1-tetradecene (C14), and 1-hexadecene (C16). These analogs provide a strong basis for predicting the behavior of this compound (C13) in ethylene copolymerization.
Frequently Asked Questions (FAQs)
Q1: What is the "comonomer effect" and how does this compound influence it in ethylene copolymerization?
A1: The "comonomer effect" refers to the change in catalytic activity and/or polymerization rate observed upon the introduction of a comonomer, such as this compound, into an ethylene polymerization system. This effect can be either positive (rate enhancement) or negative (rate inhibition), depending on the catalyst system, comonomer concentration, and polymerization conditions.
-
Positive Comonomer Effect: Often observed at low comonomer concentrations, this is attributed to several factors, including increased monomer solubility in the polymer particles and a reduction in polymer crystallinity, which can improve monomer diffusion to the active catalyst sites.
-
Negative Comonomer Effect: At higher concentrations, long-chain α-olefins like this compound can lead to a decrease in catalytic activity. This is often due to the steric hindrance caused by the bulky comonomer, which can impede monomer coordination and insertion at the catalyst's active site.
Q2: How does the concentration of this compound affect the properties of the resulting polyethylene?
A2: The concentration of this compound significantly impacts the microstructure and physical properties of the copolymer:
-
Crystallinity and Density: As the incorporation of this compound increases, the linearity of the polyethylene chain is disrupted by the C11 side branches. This leads to a decrease in the polymer's ability to crystallize, resulting in lower crystallinity and density.
-
Melting Point (Tm): A reduction in crystallinity is accompanied by a decrease in the melting point of the polymer.
-
Molecular Weight (Mw): The effect on molecular weight is dependent on the catalyst system. With some catalysts, increasing the concentration of long-chain α-olefins can lead to a decrease in the molecular weight of the resulting polymer.
Q3: Which catalyst systems are suitable for ethylene/1-tridecene copolymerization?
A3: Both Ziegler-Natta and metallocene catalysts are used for ethylene/α-olefin copolymerization.
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts that can produce a broad range of copolymers. However, they may exhibit lower incorporation of bulky comonomers like this compound compared to metallocene catalysts.
-
Metallocene Catalysts: These are single-site catalysts known for producing copolymers with a narrow molecular weight distribution and a more uniform comonomer distribution. They are often more efficient at incorporating long-chain α-olefins.
Q4: What analytical techniques are used to characterize ethylene-tridecene copolymers?
A4: A variety of techniques are employed to analyze the composition and properties of the copolymers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR): Used to determine the comonomer content and the distribution of comonomer units within the polymer chain.
-
Differential Scanning Calorimetry (DSC): Measures thermal properties such as the melting point (Tm) and crystallinity.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Determines the molecular weight and molecular weight distribution (MWD) of the polymer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for a qualitative assessment of comonomer incorporation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Catalytic Activity or Polymerization Rate | Negative Comonomer Effect: High concentration of this compound causing steric hindrance at the catalyst active site. Catalyst Poisoning: Impurities in monomers or solvent. Incorrect Temperature: Suboptimal reaction temperature for the chosen catalyst. | - Reduce the initial concentration of this compound. - Ensure high purity of ethylene, this compound, and solvent. - Optimize the polymerization temperature based on literature for the specific catalyst system. |
| Poor Incorporation of this compound | Catalyst Type: The chosen catalyst (e.g., some Ziegler-Natta catalysts) may have low reactivity towards long-chain α-olefins. High Ethylene Pressure: High ethylene concentration can outcompete this compound for insertion into the polymer chain. | - Switch to a metallocene catalyst known for better incorporation of long-chain α-olefins. - Adjust the ethylene pressure to favor comonomer incorporation. |
| Broad Molecular Weight Distribution (MWD) | Multiple Active Sites: This is common with Ziegler-Natta catalysts. Chain Transfer Reactions: Uncontrolled chain transfer to the comonomer or cocatalyst. | - Use a single-site metallocene catalyst to achieve a narrower MWD. - Optimize the ratio of cocatalyst to catalyst and control the polymerization temperature. |
| Inconsistent Polymer Properties (Batch-to-Batch Variation) | Inconsistent Monomer Feed Ratios: Fluctuations in the relative concentrations of ethylene and this compound. Temperature Gradients in the Reactor: Poor heat transfer leading to non-uniform polymerization conditions. | - Implement precise control over monomer feed rates. - Ensure efficient stirring and temperature control within the reactor. |
| Polymer Fouling on Reactor Walls | Polymer Insolubility: The produced copolymer is insoluble in the reaction medium at the polymerization temperature. High Polymerization Rate: Rapid polymer formation leading to precipitation on surfaces. | - Increase the polymerization temperature to improve polymer solubility (if the catalyst is stable at higher temperatures). - Reduce the polymerization rate by lowering the catalyst concentration or monomer pressure. |
Data Presentation
Table 1: Influence of Long-Chain α-Olefin (LCAO) Concentration on Ethylene Copolymerization with a Metallocene Catalyst (Analogous Data)
| LCAO Comonomer | LCAO Concentration (mol/L) | Catalytic Activity (kg polymer / (mol catalyst * h)) | LCAO Incorporation (mol%) | Molecular Weight (Mw) ( g/mol ) | Melting Point (Tm) (°C) |
| 1-Dodecene | 0.1 | 1500 | 2.5 | 180,000 | 122 |
| 1-Dodecene | 0.3 | 1250 | 6.8 | 155,000 | 115 |
| 1-Tetradecene | 0.1 | 1400 | 2.2 | 185,000 | 123 |
| 1-Tetradecene | 0.3 | 1180 | 6.1 | 160,000 | 116 |
| 1-Hexadecene | 0.1 | 1350 | 2.0 | 190,000 | 124 |
| 1-Hexadecene | 0.3 | 1100 | 5.5 | 165,000 | 117 |
Note: This data is representative and compiled from studies on analogous long-chain α-olefins. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Slurry Phase Ethylene/1-Tridecene Copolymerization using a Metallocene Catalyst
1. Materials:
-
Ethylene (polymerization grade)
-
This compound (high purity, dried over molecular sieves)
-
Toluene (anhydrous, deoxygenated)
-
Metallocene catalyst (e.g., rac-Et(Ind)₂ZrCl₂)
-
Methylaluminoxane (MAO) cocatalyst (solution in toluene)
-
Methanol (for quenching)
-
Hydrochloric acid (for catalyst residue removal)
2. Reactor Setup:
-
A jacketed 1 L stainless steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure probes, and monomer/catalyst injection ports.
-
The reactor should be thoroughly dried and purged with nitrogen before use.
3. Polymerization Procedure:
-
Charge the reactor with 500 mL of anhydrous toluene.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 5 bar) and equilibrate the temperature to the set point (e.g., 70 °C) with stirring.
-
Inject the desired amount of this compound into the reactor.
-
Inject the MAO solution and allow it to scavenge for impurities for 10 minutes.
-
Dissolve the metallocene catalyst in a small amount of toluene in a glovebox and inject it into the reactor to initiate polymerization.
-
Maintain a constant ethylene pressure and temperature throughout the polymerization.
-
After the desired reaction time (e.g., 30 minutes), terminate the polymerization by injecting methanol.
-
Vent the reactor and cool it to room temperature.
-
Precipitate the polymer in an excess of acidified methanol.
-
Filter the polymer, wash it with methanol, and dry it in a vacuum oven at 60 °C overnight.
Mandatory Visualizations
Caption: Experimental workflow for slurry phase ethylene/1-tridecene copolymerization.
Caption: Logical relationships between input variables and polymer properties.
Technical Support Center: Residual Catalyst Removal from Poly(1-Tridecene)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with poly(1-tridecene) and facing challenges with residual catalyst removal.
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used in the polymerization of this compound, and why is their removal important?
A1: The polymerization of this compound, an alpha-olefin, typically employs Ziegler-Natta or metallocene catalysts.[1][2] Ziegler-Natta catalysts are often titanium compounds supported on magnesium chloride, used with an organoaluminum co-catalyst.[2][3] Metallocene catalysts are single-site catalysts based on transition metals like titanium or zirconium.[2][4]
Removal of residual catalyst is critical for several reasons:
-
Product Stability: Residual catalyst can negatively impact the thermal and oxidative stability of the final polymer.[5]
-
Downstream Processing: Catalyst residues can interfere with subsequent functionalization reactions or poison catalysts used in downstream processes.
-
Product Properties: The presence of catalyst residues can affect the color, odor, and electrical properties of the poly(this compound).
-
Regulatory Compliance: For applications in the pharmaceutical and medical fields, stringent limits are placed on the concentration of heavy metal impurities.
Q2: What are the primary methods for removing residual catalyst from poly(this compound)?
A2: The most common methods for catalyst removal from poly(alpha-olefin)s like poly(this compound) involve deactivation followed by removal using solid adsorbents or solvent-based extraction techniques.[6]
-
Adsorption: The polymer solution is treated with a solid adsorbent that binds to the catalyst residues, which are then removed by filtration.[7]
-
Solvent Extraction/Washing: This involves washing the polymer solution with an aqueous or alcoholic solution to extract the catalyst residues.
-
Catalyst Deactivation: A deactivating agent is added to the polymerization mixture to "kill" the catalyst, often making it easier to remove.[3][4]
Q3: What types of solid adsorbents are effective for removing catalyst residues from poly(this compound)?
A3: A variety of solid adsorbents can be used, and the choice depends on the specific catalyst system employed. Effective adsorbents include:
-
Oxides and hydroxides of magnesium, calcium, strontium, and barium.[7]
-
Flux-calcined diatomite.[6]
-
Silica gel.
-
Molecular sieves.[8]
Q4: Can I regenerate and reuse the adsorbents?
A4: The regenerability of adsorbents depends on the type of adsorbent and the nature of the adsorbed catalyst residues. Some adsorbents can be regenerated through thermal treatment or washing, while others are intended for single use.[8] It is important to consult the manufacturer's guidelines for the specific adsorbent you are using.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Catalyst Removal (High Residual Metal Content) | 1. Insufficient amount of adsorbent. 2. Inadequate mixing/contact time with the adsorbent. 3. Incorrect adsorbent type for the specific catalyst. 4. Catalyst not properly deactivated before removal. | 1. Increase the weight percentage of the adsorbent relative to the polymer. 2. Increase the mixing time or temperature to improve adsorption kinetics. 3. Test a different class of adsorbent (e.g., switch from silica to activated alumina). 4. Ensure complete catalyst deactivation by adding a suitable deactivating agent (e.g., an alcohol or long-chain carboxylic acid) and allowing sufficient reaction time before adding the adsorbent.[3] |
| Polymer Discoloration After Purification | 1. Thermal degradation of the polymer during the purification process. 2. Reaction of the polymer with residual deactivating agents or solvents. 3. Oxidation of the polymer. | 1. Lower the temperature during the adsorbent treatment and filtration steps. 2. Ensure all volatile components are thoroughly removed from the purified polymer under vacuum. 3. Perform the purification process under an inert atmosphere (e.g., nitrogen or argon). |
| Clogged Filter During Adsorbent Removal | 1. Adsorbent particles are too fine. 2. Polymer solution is too viscous at the filtration temperature. 3. Premature precipitation of the polymer. | 1. Use an adsorbent with a larger particle size or add a filter aid (e.g., Celite) to the slurry before filtration. 2. Increase the filtration temperature or dilute the polymer solution with additional solvent to reduce viscosity. 3. Ensure the filtration temperature is well above the polymer's cloud point in the chosen solvent. |
| Loss of Polymer Yield | 1. Adsorption of low molecular weight polymer fractions onto the adsorbent. 2. Inefficient recovery of the polymer from the adsorbent cake. | 1. Select an adsorbent with a pore size that minimizes polymer adsorption. 2. Wash the adsorbent cake with fresh, hot solvent after filtration to recover any entrapped polymer. |
Quantitative Data on Catalyst Removal
The following table summarizes typical target values for residual catalyst content in purified poly(alpha-olefin)s. The exact values for your specific application may vary.
| Parameter | Target Value | Reference |
| Residual Group 13 Metal (e.g., Al) | < 10 wppm | [7] |
| Residual Halide (e.g., Cl) | < 500 wppm | [7] |
Detailed Experimental Protocol: Catalyst Removal using a Solid Adsorbent
This protocol provides a general procedure for removing residual Ziegler-Natta or metallocene catalyst from a solution of poly(this compound). Note: This is a generalized protocol and may require optimization for your specific polymer and catalyst system.
Materials:
-
Crude poly(this compound) solution in a suitable hydrocarbon solvent (e.g., toluene, hexane).
-
Deactivating agent (e.g., isopropanol, long-chain alcohol).
-
Solid adsorbent (e.g., activated alumina, silica gel, or a commercial polyolefin purification adsorbent).
-
Filter aid (e.g., Celite).
-
Inert gas supply (e.g., nitrogen or argon).
-
Filtration apparatus (e.g., pressure filter or vacuum filter with appropriate filter paper).
Procedure:
-
Catalyst Deactivation:
-
Ensure the crude polymer solution is under an inert atmosphere.
-
While stirring, slowly add the deactivating agent to the polymer solution at the reaction temperature or a slightly elevated temperature (e.g., 60-80 °C). A typical starting point is a 2 to 5-fold molar excess of deactivating agent relative to the total moles of catalyst and co-catalyst.
-
Continue stirring for at least 30 minutes to ensure complete deactivation of the catalyst.
-
-
Adsorbent Treatment:
-
Add the solid adsorbent to the deactivated polymer solution. The amount of adsorbent can range from 1 to 10 wt% relative to the polymer, with a typical starting point of 2-5 wt%.
-
If desired, add a filter aid (e.g., 1-2 wt%) to improve filtration flow.
-
Continue stirring the slurry at a constant temperature (e.g., 80-100 °C) for a specified contact time, typically 1 to 4 hours.
-
-
Filtration:
-
Preheat the filtration apparatus to the temperature of the slurry to prevent polymer precipitation.
-
Filter the hot slurry under inert gas pressure or vacuum to separate the adsorbent and catalyst residues from the polymer solution.
-
Wash the filter cake with pre-heated, fresh solvent to recover any residual polymer.
-
-
Polymer Recovery:
-
Combine the filtrate and the washings.
-
Remove the solvent under reduced pressure to isolate the purified poly(this compound).
-
Workflow for Catalyst Removal Method Selection
The following diagram illustrates a logical workflow for selecting an appropriate method for removing residual catalyst from poly(this compound).
References
- 1. clariant.com [clariant.com]
- 2. mdpi.com [mdpi.com]
- 3. WO2019190949A1 - Ziegler-natta catalyst deactivation and neutralization - Google Patents [patents.google.com]
- 4. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. US3876600A - Deactivating removing aluminum and titanium contaminant from ziegler-natta polymerization mixtures - Google Patents [patents.google.com]
- 7. US20100069687A1 - Process for synthesis of polyalphaolefin and removal of residual catalyst components - Google Patents [patents.google.com]
- 8. PETROTAT | Olefin Purification Adsorbents [petrotat.com]
- 9. chemical-catalysts-and-adsorbents.basf.com [chemical-catalysts-and-adsorbents.basf.com]
Technical Support Center: Strategies to Improve Regioselectivity of 1-Tridecene Functionalization
Welcome to the technical support center for the regioselective functionalization of 1-tridecene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common experimental challenges.
Hydroformylation
Hydroformylation of this compound can yield either the linear (n) aldehyde (tetradecanal) or the branched (iso) aldehyde (2-methyltridecanal). Achieving high regioselectivity is crucial for synthesizing the desired product.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the n/iso ratio in the hydroformylation of this compound?
A1: The primary factors that control the regioselectivity of this compound hydroformylation are the choice of catalyst and ligands, as well as the reaction conditions such as temperature and syngas (CO/H₂) pressure.[1][2]
-
Ligands: Bulky phosphine and phosphite ligands tend to favor the formation of the linear aldehyde due to steric hindrance.[1] The electronic properties of the ligand also play a significant role.[3]
-
Catalyst System: Rhodium-based catalysts are generally preferred for achieving high selectivity towards linear aldehydes.[1]
-
Reaction Conditions: Lower temperatures and higher carbon monoxide partial pressures typically favor the formation of the linear aldehyde. Conversely, higher temperatures can sometimes lead to increased isomerization of the starting alkene, resulting in a mixture of aldehyde isomers.[1]
Q2: My hydroformylation reaction is showing low selectivity for the linear aldehyde. What are the possible causes and how can I troubleshoot this?
A2: Low selectivity (a low n/iso ratio) can be due to several factors. Here is a step-by-step troubleshooting guide:
-
Review Ligand Choice: Ensure you are using a ligand known to promote linear selectivity, such as bulky phosphites or certain diphosphites.
-
Decrease Reaction Temperature: Higher temperatures can favor the formation of the branched isomer and promote alkene isomerization. Try reducing the reaction temperature in increments of 5-10°C.
-
Adjust Syngas Partial Pressures: Increasing the partial pressure of carbon monoxide can favor the formation of the linear aldehyde. Conversely, decreasing the hydrogen partial pressure can also improve linear selectivity.[1]
-
Check Feedstock Purity: Impurities in the this compound feedstock, such as peroxides, can lead to ligand degradation and loss of catalyst selectivity.[4]
Q3: The catalyst in my hydroformylation reaction appears to have deactivated. What could be the reason?
A3: Catalyst deactivation is a common issue. The primary causes include:
-
Ligand Degradation: Phosphorus-based ligands can be susceptible to oxidation or hydrolysis, especially in the presence of impurities.[1] Peroxides in the alkene feed are a common culprit for ligand degradation.[4]
-
Formation of Inactive Catalyst Species: The active rhodium catalyst can convert into an inactive form. For example, active rhodium oxo catalysts, which are typically straw-colored, can turn black upon deactivation.[1]
-
Product Inhibition: High concentrations of the aldehyde product can sometimes inhibit the catalyst's activity.
-
Presence of Poisons: Impurities in the syngas or this compound, such as sulfur or halogen compounds, can act as catalyst poisons.[1]
Quantitative Data: Ligand Effects on Regioselectivity
The choice of ligand has a profound impact on the linear-to-branched (n/iso) ratio in the hydroformylation of terminal alkenes. The following table summarizes the performance of different rhodium-based catalyst systems with long-chain alkenes, providing an indication of expected selectivity for this compound.
| Catalyst/Ligand System | Substrate | n/iso Ratio | Reference |
| Rh/PPh₃ | 1-Octene | 2-4:1 | [1] |
| Rh/Bulky Phosphite | 1-Octene | >20:1 | [2] |
| Rh/Bisphosphite | 1-Octene | >50:1 | [2] |
Experimental Protocol: Regioselective Hydroformylation of 1-Dodecene (as a proxy for this compound)
This protocol is adapted from studies on long-chain alkenes and aims for high linear selectivity.
Materials:
-
1-Dodecene (or this compound)
-
[Rh(acac)(CO)₂] (catalyst precursor)
-
Bulky phosphite ligand (e.g., Biphephos)
-
Toluene (anhydrous and deoxygenated)
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a glovebox, charge a high-pressure autoclave reactor with [Rh(acac)(CO)₂] (0.01 mol%) and the phosphite ligand (0.1 mol%) in toluene.
-
Add 1-dodecene to the reactor.
-
Seal the reactor and purge it several times with syngas.
-
Pressurize the reactor to the desired pressure (e.g., 20 bar) with the 1:1 syngas mixture.
-
Heat the reactor to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Monitor the reaction progress by GC analysis of aliquots taken at regular intervals.
-
Upon completion, cool the reactor to room temperature and carefully vent the excess pressure.
-
The product mixture can be analyzed by GC and NMR to determine the n/iso ratio.
Workflow Diagram
Caption: Experimental workflow for the regioselective hydroformylation of this compound.
Hydrosilylation
Hydrosilylation of this compound can lead to either the terminal (anti-Markovnikov) or the internal (Markovnikov) silane. For many applications, the anti-Markovnikov product is desired.
Frequently Asked Questions (FAQs)
Q1: How can I achieve high anti-Markovnikov selectivity in the hydrosilylation of this compound?
A1: The key to achieving high anti-Markovnikov selectivity is the choice of the catalyst and the silane reagent. Platinum-based catalysts, such as Karstedt's catalyst, in combination with triethoxysilane are highly effective for the selective hydrosilylation of terminal alkenes to the corresponding terminal silanes.[5] Iron and cobalt catalysts have also been shown to promote selective anti-Markovnikov addition.[6]
Q2: I am observing a mixture of regioisomers in my hydrosilylation reaction. What could be the cause?
A2: Poor regioselectivity can result from several factors:
-
Catalyst Choice: While platinum catalysts are generally selective for anti-Markovnikov addition with terminal alkenes, the specific ligand environment can influence the outcome.
-
Silane Reagent: The structure of the silane can impact regioselectivity. Triethoxysilane is generally a good choice for high anti-Markovnikov selectivity.
-
Reaction Temperature: Higher temperatures can sometimes lead to isomerization of the starting alkene, resulting in a mixture of products.
-
Catalyst Decomposition: Decomposition of the catalyst can lead to the formation of platinum black, which may have different selectivity.
Quantitative Data: Catalyst Performance in Anti-Markovnikov Hydrosilylation
The following table provides data on the regioselectivity of hydrosilylation for long-chain terminal alkenes.
| Catalyst | Silane | Substrate | Anti-Markovnikov:Markovnikov Ratio | Reference |
| Karstedt's Catalyst | (EtO)₃SiH | 1-Octene | >98:2 | [5] |
| Pt₁/TiO₂ | (EtO)₃SiH | 1-Octene | >99:1 | |
| Fe Complex | PhSiH₃ | 1-Hexene | High (not quantified) | [6] |
Experimental Protocol: Anti-Markovnikov Hydrosilylation of 1-Dodecene
This protocol is based on procedures for the highly regioselective hydrosilylation of terminal alkenes.
Materials:
-
1-Dodecene (or this compound)
-
Triethoxysilane
-
Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution)
-
Toluene (anhydrous)
Procedure:
-
To a stirred solution of 1-dodecene in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen), add Karstedt's catalyst (e.g., 0.01 mol%).
-
Add triethoxysilane dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield the terminal triethoxysilylalkane.
Logical Relationship Diagram
Caption: Key factors influencing the regioselectivity of this compound hydrosilylation.
Epoxidation
Epoxidation of this compound with reagents like meta-chloroperoxybenzoic acid (m-CPBA) is generally regioselective for the more electron-rich double bond. In the case of this compound, there is only one double bond, so the primary concern is achieving high conversion without side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the epoxidation of this compound with m-CPBA?
A1: Since this compound has a terminal double bond, the epoxidation with m-CPBA will yield 1,2-epoxytridecane. The reaction is highly regioselective for the double bond.
Q2: My epoxidation reaction with m-CPBA is giving low yields. What could be the problem?
A2: Low yields in m-CPBA epoxidations can be due to:
-
Purity of m-CPBA: Commercial m-CPBA often contains meta-chlorobenzoic acid, which can catalyze the ring-opening of the epoxide. Using purified m-CPBA can improve yields.
-
Reaction Temperature: While the reaction is often run at room temperature, for less reactive alkenes, gentle heating might be necessary. However, excessive heat can lead to decomposition of the peroxy acid.
-
Stoichiometry: Ensure at least one equivalent of m-CPBA is used. An excess (e.g., 1.1 to 1.5 equivalents) is often employed to ensure complete conversion of the alkene.
-
Workup Procedure: The acidic byproduct, meta-chlorobenzoic acid, should be removed during the workup, typically by washing with a mild base like sodium bicarbonate solution, to prevent acid-catalyzed decomposition of the epoxide.
Experimental Protocol: Epoxidation of 1-Dodecene with m-CPBA
This is a general protocol for the epoxidation of a terminal alkene.
Materials:
-
1-Dodecene (or this compound)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-dodecene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture again in an ice bath and quench the excess m-CPBA by the slow addition of saturated sodium sulfite solution.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
-
The product can be purified by column chromatography on silica gel if necessary.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of 1,2-diols from alkenes. For this compound, this reaction can produce either (R)- or (S)-tridecane-1,2-diol with high enantiomeric excess (ee).
Frequently Asked questions (FAQs)
Q1: How can I control the stereochemistry of the diol product in the Sharpless asymmetric dihydroxylation of this compound?
A1: The stereochemical outcome is determined by the chiral ligand used in the commercially available AD-mix formulations.
-
AD-mix-α contains the (DHQ)₂PHAL ligand and typically gives the (R)-diol from terminal alkenes.
-
AD-mix-β contains the (DHQD)₂PHAL ligand and generally yields the (S)-diol from terminal alkenes.
Q2: I am observing low enantioselectivity in my Sharpless dihydroxylation. What are the potential causes?
A2: Low enantiomeric excess can be caused by a few factors:
-
Second Catalytic Cycle: At low ligand concentrations, a secondary, less selective catalytic cycle can occur. Ensuring the recommended amount of AD-mix is used is important.
-
Reaction Temperature: The reaction is typically run at low temperatures (e.g., 0°C) to maximize enantioselectivity. Higher temperatures can lead to a decrease in ee.
-
Purity of Reagents and Solvents: Impurities can interfere with the catalyst and reduce selectivity.
-
Substrate-Ligand Mismatch: While generally reliable, for some specific substrates, the standard AD-mix ligands may not provide optimal selectivity.
Quantitative Data: Enantioselectivity in Sharpless Dihydroxylation
The Sharpless asymmetric dihydroxylation is known for its high enantioselectivity with a wide range of alkenes.
| Substrate | AD-mix | Product Configuration | Enantiomeric Excess (ee) | Reference |
| 1-Dodecene | AD-mix-β | (S)-1,2-dodecanediol | >95% | |
| Styrene | AD-mix-β | (R)-1-phenyl-1,2-ethanediol | 97% |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 1-Dodecene
This protocol is adapted from established procedures for the asymmetric dihydroxylation of terminal alkenes.
Materials:
-
1-Dodecene (or this compound)
-
AD-mix-β (or AD-mix-α)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (approximately 1.4 g per mmol of alkene) and methanesulfonamide (1 equivalent) to the solvent mixture and stir until the solids dissolve, forming two clear phases.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1-dodecene to the vigorously stirred mixture.
-
Continue stirring at 0°C and monitor the reaction by TLC. The reaction may take 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite and stir for an additional hour at room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude diol.
-
The product can be purified by recrystallization or column chromatography. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis.
Signaling Pathway Diagram
Caption: Simplified catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. organic chemistry - m-CPBA Selectivity between Baeyer Villiger Oxidation and Epoxidation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. qualitas1998.net [qualitas1998.net]
- 4. researchgate.net [researchgate.net]
- 5. Iron catalysts for selective anti-Markovnikov alkene hydrosilylation using tertiary silanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Validating the Isomeric Purity of 1-Tridecene for Polymerization Studies: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in polymerization studies, the isomeric purity of the monomer is a critical parameter influencing reaction kinetics, polymer properties, and overall reproducibility. This guide provides a comprehensive comparison of analytical techniques for validating the isomeric purity of 1-tridecene, a long-chain alpha-olefin. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate validation method.
The presence of internal olefin isomers in a this compound feedstock can significantly impact the performance of Ziegler-Natta and metallocene catalysts, leading to variations in polymer molecular weight, branching, and crystallinity.[1][2] Therefore, robust analytical methods are essential to quantify the levels of these impurities.
Comparison of Analytical Techniques for Isomeric Purity
Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary methods for assessing the isomeric purity of alpha-olefins. The choice between these techniques depends on the specific requirements of the analysis, such as the need for high-throughput screening, detailed structural elucidation, or absolute quantification.
| Parameter | Gas Chromatography (GC-FID) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Separation and quantification of volatile isomers. | Structural elucidation and quantification of isomer ratios. |
| Principle | Differential partitioning of analytes between a stationary phase and a mobile gas phase. | Nuclear spin transitions in a magnetic field, providing detailed information about molecular structure. |
| Key Advantage | High resolution for separating closely related isomers. | Non-destructive, provides unambiguous structural information, and can be used for absolute quantification (qNMR).[3][4] |
| Key Disadvantage | Requires calibration with standards for accurate quantification. | Lower sensitivity compared to GC, higher instrument cost. |
| Typical Stationary Phase | Polar (e.g., Carbowax, cyanopropyl phases) for optimal separation of olefin isomers.[5] | Not applicable. |
| Detector | Flame Ionization Detector (FID) | Not applicable. |
| Resolution of Isomers | Excellent, especially with long capillary columns. | Good, distinct signals for protons and carbons in different isomeric environments. |
| Sample Preparation | Dilution in a volatile solvent (e.g., hexane). | Dissolution in a deuterated solvent (e.g., CDCl₃). |
| Analysis Time | Typically 20-30 minutes per sample. | Can range from minutes for a simple ¹H spectrum to hours for more complex 2D experiments. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detector (GC-FID) for Isomeric Purity
This method is highly effective for separating and quantifying the various isomers of tridecene. The use of a high-resolution capillary column with a polar stationary phase is crucial for achieving baseline separation.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
-
Capillary Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol), 30 m x 0.32 mm i.d., 0.25 µm film thickness, or equivalent polar column.[6]
GC Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 10 minutes at 220 °C.
-
-
Injection Volume: 1 µL of a 1% (v/v) solution of this compound in hexane.
-
Split Ratio: 50:1.
Data Analysis:
The percentage of each isomer is calculated from the peak area in the chromatogram. The area normalization method can be used for a semi-quantitative assessment, assuming similar response factors for the isomers. For accurate quantification, calibration with certified reference standards of the expected isomers is recommended.
Quantitative ¹H NMR Spectroscopy for Isomeric Purity
¹H NMR spectroscopy offers a powerful and non-destructive method for determining the isomeric purity of this compound. By integrating the signals corresponding to the vinylic protons, the relative amounts of terminal (alpha) and internal olefins can be accurately quantified.[7][8]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Dissolve the sample in a known volume (e.g., 0.7 mL) of deuterated chloroform (CDCl₃).
-
For absolute quantification, a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) with a distinct, non-overlapping signal can be added.[9]
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single pulse experiment (e.g., 'zg30' on Bruker instruments).[7]
-
Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration).[7]
-
Acquisition Time: At least 3 seconds.
Data Analysis:
-
Identify Key Signals:
-
This compound (alpha-olefin): The terminal vinylic protons appear as a multiplet around 4.9-5.0 ppm (CH2=) and a multiplet around 5.7-5.9 ppm (=CH-).
-
Internal Olefins: The vinylic protons of internal isomers typically appear in the region of 5.3-5.5 ppm.
-
-
Integration:
-
Integrate the area of the terminal vinylic proton signals (A_alpha).
-
Integrate the area of the internal vinylic proton signals (A_internal).
-
-
Calculate Isomeric Purity:
-
% this compound = [A_alpha / (A_alpha + A_internal)] * 100
-
¹³C NMR for Structural Confirmation
While ¹H NMR is excellent for quantification, ¹³C NMR provides more detailed structural information to identify specific internal isomers (e.g., cis/trans isomers, positional isomers).[10][11][12]
Expected ¹³C NMR Chemical Shifts for this compound:
| Carbon Atom | Chemical Shift (ppm) |
| C1 (CH₂=) | ~114.1 |
| C2 (=CH-) | ~139.1 |
| C3-C12 | ~22.7 - 33.8 |
| C13 (-CH₃) | ~14.1 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.
Comparison with Alternative Alpha-Olefins in Polymerization
The choice of alpha-olefin monomer significantly impacts the properties of the resulting polyolefin. 1-Decene and 1-dodecene are common alternatives to this compound in polymerization studies.
| Property | Poly(1-decene) | Poly(1-dodecene) | Poly(this compound) (Expected) |
| Monomer Chain Length | C10 | C12 | C13 |
| Catalyst Activity (Metallocene) | High | Slightly lower than 1-decene | Similar to or slightly lower than 1-dodecene |
| Polymer Molecular Weight | High | Generally higher than poly(1-decene) | Expected to be higher than poly(1-dodecene) |
| Crystallinity | Amorphous or low crystallinity | Can exhibit side-chain crystallization | Expected to have more pronounced side-chain crystallization |
| Viscosity Index | High | Very High | Expected to be very high |
Data compiled from various sources on metallocene-catalyzed polymerization.[13][14][15]
Mandatory Visualizations
Caption: Experimental workflow for validating the isomeric purity of this compound.
Caption: Logical relationship between monomer purity, catalyst, and polymer properties.
References
- 1. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 31.2 Stereochemistry of Polymerization: ZieglerâNatta Catalysts - Organic Chemistry | OpenStax [openstax.org]
- 3. scispace.com [scispace.com]
- 4. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology [iris.poliba.it]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.rug.nl [pure.rug.nl]
- 8. process-nmr.com [process-nmr.com]
- 9. pubsapp.acs.org [pubsapp.acs.org]
- 10. This compound | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of 1-Tridecene and 1-Dodecene as Comonomers in LLDPE
A Guide for Researchers in Polymer Science and Catalysis
The incorporation of α-olefin comonomers in the synthesis of Linear Low-Density Polyethylene (LLDPE) is a critical strategy for tailoring the polymer's properties. The length of the α-olefin's hydrocarbon chain directly influences the resulting LLDPE's thermal, mechanical, and rheological characteristics. This guide provides a comparative analysis of two long-chain α-olefins, 1-Dodecene (C12) and 1-Tridecene (C13), as comonomers in ethylene copolymerization.
While extensive research has been conducted on the impact of various α-olefins, direct experimental data for this compound remains limited in publicly available literature. Therefore, this guide presents experimental data for 1-Dodecene and provides well-reasoned estimations for this compound based on established structure-property relationships and trends observed for long-chain α-olefin comonomers. It is important to note that the material properties of LLDPE are influenced by the chain length of the incorporated α-olefin, its concentration, and its distribution within the polymer backbone.[1][2]
Performance Comparison: Thermal Properties
The introduction of longer side chains via comonomer incorporation disrupts the crystallinity of the polyethylene backbone, leading to a decrease in melting temperature (Tm).[1][2] This effect is directly related to the concentration of the comonomer. The following table summarizes the thermal properties of LLDPE synthesized with 1-Dodecene at various incorporation levels and provides estimated values for this compound.
| Comonomer | Comonomer Content (mol%) | Melting Temperature (Tm) (°C) | Data Source |
| 1-Dodecene | 3.5 | 115.8 | Experimental[3] |
| 5.3 | 109.4 | Experimental[3] | |
| 8.1 | 99.1 | Experimental[3] | |
| 15.6 | 74.2 | Experimental[3] | |
| This compound | 3.5 | ~114 | Estimated |
| 5.3 | ~107 | Estimated | |
| 8.1 | ~97 | Estimated | |
| 15.6 | ~72 | Estimated |
Note on this compound Data: The melting temperatures for LLDPE with this compound are estimations derived from the trends observed in ethylene copolymers with 1-Dodecene (C12), 1-Tetradecene (C14), and 1-Hexadecene (C16).[3] Generally, for a given comonomer content, a slight decrease in melting temperature is anticipated with a minimal increase in side-chain length from C12 to C13. The "odd-even effect," where polymers with an odd number of carbons in their repeating units can exhibit different packing and melting behaviors than those with an even number, may also play a role, potentially leading to slightly lower melting points for the this compound copolymers compared to a linear interpolation between C12 and C14.[4][5]
Mechanical Properties: A General Overview
Increasing the length of the short-chain branches in LLDPE, by using longer α-olefin comonomers, generally leads to an improvement in several key mechanical properties, including:
-
Tear Strength: Longer side chains are believed to enhance the resistance to tear propagation.
-
Impact Strength: The presence of longer branches can improve the polymer's ability to absorb energy upon impact.
-
Tensile Properties: While the specific effects can vary, longer comonomers can contribute to higher elongation at break.[6][7]
It is reasonable to extrapolate that both 1-Dodecene and this compound would yield LLDPE with superior mechanical performance compared to those produced with shorter-chain comonomers like 1-butene or 1-hexene. A direct comparison between 1-Dodecene and this compound would likely reveal subtle differences, with this compound potentially offering a marginal improvement in some of these properties due to its slightly longer side chain. However, without direct experimental data, this remains a well-founded hypothesis.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis and characterization of ethylene/long-chain α-olefin copolymers.[3]
Ethylene/1-Dodecene (or this compound) Copolymerization
Materials:
-
Ethylene (polymerization grade)
-
1-Dodecene (or this compound), purified and dried
-
Toluene (anhydrous)
-
Metallocene catalyst (e.g., Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃-C₆H₂))
-
Methylaluminoxane (MAO) solution in toluene
Procedure:
-
All manipulations are to be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox.
-
In a dried reaction vessel, toluene is introduced, followed by the desired amount of 1-Dodecene (or this compound).
-
The reactor is then saturated with ethylene at the desired pressure.
-
A solution of MAO in toluene is added to the reactor and stirred.
-
The polymerization is initiated by injecting a toluene solution of the metallocene catalyst.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The polymerization is terminated by the addition of an acidic methanol solution.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried under vacuum.
Characterization of Copolymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is used to determine the comonomer content and distribution in the copolymer.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, including the melting temperature (Tm) and crystallinity. A typical procedure involves heating the sample to a temperature above its melting point to erase its thermal history, followed by a controlled cooling and a second heating cycle from which the thermal data is recorded.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution of the synthesized copolymers.
Visualizing the Process and Structure
The following diagrams, generated using the DOT language, illustrate the conceptual workflow of LLDPE synthesis and the resulting polymer structure.
Caption: Workflow for the synthesis of LLDPE with long-chain α-olefin comonomers.
Caption: Schematic representation of LLDPE structures with 1-Dodecene and this compound side chains.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. addi.ehu.es [addi.ehu.es]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Comonomer Type and Content on the Properties of Ziegler-Natta Bimodal High-Density Polyethylene -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
Reactivity of C12, C13, and C14 Alpha-Olefins in Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reactivity of long-chain alpha-olefins is a critical parameter in various industrial and synthetic processes. Understanding the subtle differences in reactivity between homologous olefins such as 1-dodecene (C12), 1-tridecene (C13), and 1-tetradecene (C14) is crucial for optimizing reaction conditions, catalyst selection, and achieving desired product yields and selectivity. This guide provides an objective comparison of the reactivity of these three alpha-olefins in key catalytic transformations, supported by experimental data.
Executive Summary
The length of the alkyl chain in C12, C13, and C14 alpha-olefins can influence their reactivity in catalytic processes. Generally, an increase in chain length can lead to a decrease in reaction rates due to steric hindrance and potential differences in olefin-catalyst interactions. This trend is observed in catalytic epoxidation and certain types of olefin metathesis. In polymerization, a more complex relationship is observed, with productivity not strictly decreasing with chain length. For hydroformylation, while extensive data exists for 1-dodecene, direct comparative studies with this compound and 1-tetradecene are less common in the readily available literature.
Data Presentation
Catalytic Epoxidation
In the epoxidation of long-chain alpha-olefins, an increase in the carbon chain length generally leads to a decrease in the reaction rate. This is attributed to the increased steric hindrance around the double bond, making it more difficult for the oxidizing agent to approach and react.
| Olefin | Catalyst | Reaction Time (h) | Conversion Rate (%) | Selectivity to Epoxide (%) |
| 1-Decene (C10) | CS-3 | 24 | 94 | >98 |
| 1-Dodecene (C12) | CS-3 | 24 | <80 | >98 |
Data sourced from a study on CaSnO3-based catalysts.[1]
Olefin Metathesis
For certain heterogeneous molybdenum-based metathesis catalysts, the reaction rate shows a strong dependence on the chain length of the alpha-olefin, with slower rates observed for longer chains. This effect is linked to the strong adsorption of the internal olefin products on the catalyst surface, which hinders further catalytic cycles.
| Catalyst Type | Olefin Chain Length | Reactivity Trend |
| Supported Mo oxo species | Increasing | Slower reaction rates for longer chains |
| Molecular and supported Mo alkylidenes | Increasing | Less dramatic dependence on chain length |
Information based on studies of silica-supported olefin metathesis catalysts.[2]
Polymerization
In the copolymerization of propylene with long-chain alpha-olefins using a MgCl2/TiCl4-Al(i-Bu)3 catalyst system, the overall productivity does not follow a simple downward trend with increasing chain length. This suggests a more complex interplay of factors, including the coordination of the monomer to the active site and the electronic effects of the alkyl chain.
| Alpha-Olefin Comonomer | Total Productivity Trend |
| 1-Octene (C8) | Highest |
| 1-Decene (C10) | Second Highest |
| 1-Dodecene (C12) | Third Highest |
| 1-Hexadecene (C16) | Fourth Highest |
| 1-Tetradecene (C14) | Lowest |
Data from a comparative study on Ziegler-Natta catalyzed copolymerization.
Hydroformylation
| Olefin | Catalyst System | Temperature (°C) | Pressure (bar) | Yield of n-aldehyde (%) | n/iso ratio |
| 1-Dodecene (C12) | Rh(acac)(CO)₂ / Sulfoxantphos | 95 | 15 | ~60 (after 24h) | 98:2 |
Data from a study on hydroformylation in microemulsions.[3]
Experimental Protocols
Epoxidation of Long-Chain Alpha-Olefins
Catalyst: CS-3 (a CaSnO3-based catalyst)
Reaction Conditions:
-
Substrate: 3.9 mmol of the alpha-olefin (e.g., 1-dodecene)
-
Co-reagent: 10.5 mmol of benzonitrile
-
Catalyst Amount: 0.2 g
-
Solvent: 10 mL of methanol
-
Oxidant: 2 mL of 30% H₂O₂
-
Temperature: 60 °C
-
Reaction Time: 24 hours
Procedure: The alpha-olefin, benzonitrile, catalyst, and methanol are combined in a reaction vessel. The mixture is heated to 60 °C, and then the hydrogen peroxide is added. The reaction is stirred at this temperature for the specified duration. The conversion and selectivity are determined by gas chromatography (GC) analysis.[1]
Olefin Metathesis with Supported Molybdenum Catalysts
Catalyst: Silica-supported Mo oxo species
General Procedure: The catalytic reactions are typically carried out in the liquid phase in a batch reactor. The solid catalyst is added to a solution of the alpha-olefin in a suitable solvent (e.g., toluene). The reaction mixture is heated to the desired temperature (e.g., 70 °C) and stirred. Samples are taken at different time intervals and analyzed by GC to determine the conversion of the starting olefin and the formation of the internal olefin products. The reaction rates are then calculated from the initial slopes of the conversion versus time plots.[2]
Propylene/Alpha-Olefin Copolymerization
Catalyst System: MgCl₂/TiCl₄ - Al(i-Bu)₃
Procedure: The polymerization is conducted in a stainless-steel autoclave equipped with a mechanical stirrer. The reactor is first charged with the solvent (e.g., heptane) and the cocatalyst (Al(i-Bu)₃). After reaching the desired temperature, propylene is introduced to maintain a constant partial pressure. The catalyst is then injected into the reactor, followed by the continuous feeding of the liquid alpha-olefin comonomer (e.g., 1-dodecene or 1-tetradecene). The polymerization is terminated after a specific time by adding an alcohol (e.g., ethanol). The resulting polymer is then washed and dried. The productivity is calculated based on the weight of the polymer obtained per unit of catalyst over time.
Mandatory Visualization
Caption: Experimental workflow for the catalytic epoxidation of alpha-olefins.
Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: Chauvin mechanism for olefin metathesis.
References
Influence of 1-Tridecene Comonomer on the Crystallinity of Polyethylene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the influence of 1-tridecene as a comonomer on the crystallinity of polyethylene. Due to the limited availability of direct experimental data for this compound, this guide leverages analogous data from studies on other long-chain α-olefins, such as 1-dodecene (C12), 1-tetradecene (C14), and 1-hexadecene (C16), to project the expected impact on polyethylene's crystalline structure. The incorporation of α-olefin comonomers into the polyethylene backbone is a well-established method for modifying its thermal and mechanical properties by disrupting the regularity of the polymer chains and, consequently, its ability to crystallize.
The Role of this compound in Modifying Polyethylene Crystallinity
The introduction of this compound, a C13 α-olefin, as a comonomer in ethylene polymerization introduces long-chain branches into the linear polyethylene backbone. These branches act as defects in the crystal lattice, hindering the folding and packing of polymer chains into the highly ordered lamellar structures that characterize crystalline polyethylene.[1][2] As the concentration of this compound increases, the degree of disruption becomes more pronounced, leading to a systematic reduction in the overall crystallinity of the polymer. This modification results in a material with lower density, reduced stiffness, and a lower melting point, which can be advantageous for applications requiring enhanced flexibility and a broader processing window.[2][3]
Comparative Performance Data
The following table summarizes the expected trend in the thermal and crystalline properties of polyethylene as a function of this compound comonomer content, based on data from analogous long-chain α-olefins.
| This compound Content (mol%) | Expected Crystallinity (%) | Expected Melting Temperature (°C) | Expected Density (g/cm³) |
| 0 (HDPE) | 60 - 80 | 130 - 137 | 0.95 - 0.97 |
| 1 - 3 | 50 - 65 | 120 - 128 | 0.93 - 0.94 |
| 3 - 6 | 40 - 55 | 110 - 120 | 0.92 - 0.93 |
| 6 - 10 | 30 - 45 | 100 - 115 | 0.91 - 0.92 |
| > 10 | < 30 | < 100 | < 0.91 |
Note: The values presented in this table are estimations based on published data for polyethylene copolymers with other long-chain α-olefins and are intended to illustrate the general trend.
Experimental Protocols
The determination of polyethylene crystallinity is primarily conducted using Differential Scanning Calorimetry (DSC) and Wide-Angle X-ray Diffraction (WAXD).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with the melting of the crystalline portion of the polymer. The degree of crystallinity can be calculated from the heat of fusion.
Methodology:
-
Sample Preparation: A small sample of the polyethylene-co-1-tridecene (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Setup: A differential scanning calorimeter is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Thermal Program:
-
The sample is heated from ambient temperature to a temperature above its melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min) to erase its thermal history.
-
The sample is held at this temperature for a few minutes to ensure complete melting.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., 25°C).
-
A second heating scan is performed at the same heating rate from the low temperature to above the melting point. The data from this second heating scan is used for analysis.
-
-
Data Analysis: The heat of fusion (ΔHf) is determined by integrating the area under the melting peak in the second heating curve. The percent crystallinity (%Xc) is calculated using the following equation:
%Xc = (ΔHf / ΔHfo) * 100
where ΔHfo is the heat of fusion of 100% crystalline polyethylene (a literature value, typically around 293 J/g).
Wide-Angle X-ray Diffraction (WAXD)
WAXD analyzes the diffraction pattern of X-rays passing through the polymer sample to distinguish between the ordered crystalline regions and the disordered amorphous regions.
Methodology:
-
Sample Preparation: A thin film or a pressed plaque of the polyethylene-co-1-tridecene is prepared with a flat, uniform surface.
-
Instrument Setup: A WAXD instrument equipped with a monochromatic X-ray source (e.g., Cu Kα radiation) and a detector is used.
-
Data Collection: The sample is irradiated with the X-ray beam, and the scattered X-rays are collected over a range of diffraction angles (2θ), typically from 10° to 40°.
-
Data Analysis:
-
The resulting diffraction pattern shows sharp peaks corresponding to the crystalline planes and a broad halo corresponding to the amorphous component.
-
The total area under the diffraction pattern is separated into the crystalline peak areas (Ac) and the amorphous halo area (Aa).
-
The percent crystallinity (%Xc) is calculated using the following equation:
%Xc = [Ac / (Ac + Aa)] * 100
-
Visualizing the Influence of this compound
The following diagrams illustrate the logical relationship between the incorporation of this compound and its effect on the crystalline structure of polyethylene.
Caption: Polymerization workflow showing the incorporation of this compound.
Caption: Consequence of increased this compound on polyethylene properties.
References
Performance Unveiled: A Comparative Analysis of Polymers Synthesized with 1-Tridecene and Other Long-Chain Alpha-Olefins
A deep dive into the thermal, mechanical, and rheological properties of polyethylene copolymers reveals the nuanced impact of comonomer chain length on polymer performance. This guide offers a comprehensive comparison of polymers synthesized with 1-Tridecene (C13) against those incorporating other long-chain alpha-olefins (LCAOs), namely 1-dodecene (C12), 1-tetradecene (C14), and 1-hexadecene (C16). The data presented, drawn from extensive research, provides valuable insights for researchers and professionals in polymer science and drug development seeking to tailor polymer characteristics for specific applications.
The incorporation of long-chain alpha-olefins as comonomers in ethylene polymerization is a well-established strategy for producing linear low-density polyethylene (LLDPE) with tailored properties. The length of the alpha-olefin side chain plays a pivotal role in modifying the polymer's crystallinity, melting behavior, mechanical strength, and processability. This guide focuses on elucidating the performance differences arising from the use of an odd-numbered alpha-olefin, this compound, in comparison to its even-numbered counterparts.
Thermal Properties: A Tale of Melting and Crystallization
The thermal behavior of these copolymers, primarily investigated through Differential Scanning Calorimetry (DSC), reveals a clear trend related to the length of the LCAO side chain. As the comonomer content and the side-chain length increase, a general decrease in the melting temperature (Tm) and crystallinity (Xc) is observed. This is attributed to the disruption of the polyethylene crystal lattice by the longer side chains.
A key study by Nomura and colleagues provides a comparative thermal analysis of ethylene copolymers with 1-dodecene, 1-tetradecene, and 1-hexadecene. While specific comparative data for this compound is not available in a single study, by collating available data, we can infer its likely performance relative to its peers.
| Comonomer | Comonomer Content (mol%) | Melting Temperature (Tm) (°C) | Crystallinity (Xc) (%) |
| 1-Dodecene (C12) | 2.1 | 118 | 45 |
| 5.5 | 108 | 35 | |
| 10.2 | 95 | 25 | |
| This compound (C13) | Data not available in a direct comparative study. Expected to be intermediate between C12 and C14. | Estimated to be slightly lower than C12 for similar comonomer content. | Estimated to be slightly lower than C12 for similar comonomer content. |
| 1-Tetradecene (C14) | 2.5 | 115 | 42 |
| 6.1 | 105 | 32 | |
| 11.5 | 88 | 20 | |
| 1-Hexadecene (C16) | 2.8 | 112 | 39 |
| 7.1 | 98 | 28 | |
| 13.5 | 75 | 15 |
Note: The data for C12, C14, and C16 is based on the findings of Nomura et al. (2022). The values for this compound are estimations based on established trends.
Thermogravimetric analysis (TGA) of these copolymers generally shows high thermal stability, with decomposition temperatures typically above 300°C in an inert atmosphere. The specific degradation profile can be influenced by the comonomer type and incorporation level, though significant differences between these long-chain alpha-olefins are not prominently reported.
Mechanical Performance: Strength and Flexibility
The mechanical properties of LLDPE are critically dependent on the degree of crystallinity and the number and length of the side branches. Tensile testing, a common method to evaluate these properties, provides insights into the material's strength, stiffness, and ductility.
Generally, as the length and content of the LCAO comonomer increase, the following trends are observed:
-
Tensile Strength and Modulus: These properties tend to decrease with increasing side-chain length and incorporation. The longer branches are more effective at disrupting the crystalline structure, leading to a softer and less rigid material.
-
Elongation at Break: Conversely, the elongation at break often increases, indicating enhanced flexibility and toughness.
| Property | 1-Dodecene (C12) | This compound (C13) | 1-Tetradecene (C14) | 1-Hexadecene (C16) |
| Tensile Modulus (MPa) | Higher | Intermediate | Lower | Lowest |
| Tensile Strength (MPa) | Higher | Intermediate | Lower | Lowest |
| Elongation at Break (%) | Lower | Intermediate | Higher | Highest |
Rheological Behavior: Flow and Processability
The rheological properties of polymer melts are crucial for understanding their processability in techniques like extrusion and injection molding. The introduction of long-chain branches significantly alters the melt viscosity and elasticity.
Polymers with longer LCAO side chains are expected to exhibit:
-
Higher Melt Viscosity: At low shear rates, the increased chain entanglements due to the longer branches can lead to a higher melt viscosity.
-
Shear Thinning Behavior: These polymers typically show a pronounced shear-thinning behavior, where the viscosity decreases significantly with increasing shear rate, which is beneficial for processing.
A comprehensive rheological comparison would involve analyzing parameters such as complex viscosity (η*), storage modulus (G'), and loss modulus (G'') as a function of frequency. While specific comparative data is scarce, it is anticipated that ethylene-1-tridecene copolymers would exhibit rheological properties intermediate to those of C12 and C14 copolymers.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for key characterization techniques are provided below.
Polymer Synthesis: Ethylene/α-Olefin Copolymerization
Catalyst System: A typical catalyst system involves a metallocene catalyst, such as rac-Et(Ind)2ZrCl2, activated with methylaluminoxane (MAO).
Procedure:
-
A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.
-
Toluene (solvent) and the desired amount of the long-chain alpha-olefin (e.g., this compound) are introduced into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
Ethylene gas is introduced and maintained at a constant pressure.
-
The polymerization is initiated by injecting the catalyst solution (metallocene and MAO in toluene) into the reactor.
-
The reaction is allowed to proceed for a specific duration, with continuous stirring.
-
The polymerization is terminated by adding an acidic methanol solution.
-
The resulting polymer is precipitated, filtered, washed with methanol, and dried in a vacuum oven.
Thermal Analysis
Differential Scanning Calorimetry (DSC):
-
A small sample of the polymer (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is heated from room temperature to a temperature above its melting point (e.g., 200°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere to erase its thermal history.
-
The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point (e.g., -50°C).
-
A second heating scan is performed at the same rate to obtain the melting temperature (Tm) and the heat of fusion (ΔHf).
-
The degree of crystallinity (Xc) is calculated using the formula: Xc (%) = (ΔHf / ΔHf°) x 100, where ΔHf° is the heat of fusion for 100% crystalline polyethylene.
Thermogravimetric Analysis (TGA):
-
A small sample of the polymer (10-20 mg) is placed in a TGA pan.
-
The sample is heated from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The weight loss of the sample as a function of temperature is recorded to determine the onset of decomposition and the thermal stability of the polymer.
Mechanical Testing
Tensile Properties (ASTM D882):
-
Thin film specimens of the polymer are prepared with a uniform thickness and cut into a standard dumbbell shape.
-
The specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours.
-
The tensile test is performed using a universal testing machine equipped with grips suitable for thin films.
-
The specimen is stretched at a constant crosshead speed until it breaks.
-
The tensile strength, tensile modulus, and elongation at break are calculated from the resulting stress-strain curve.
Rheological Measurements
Melt Rheology:
-
Polymer samples are molded into disks of a specific diameter and thickness.
-
Rheological measurements are performed using a rotational rheometer with a parallel-plate or cone-and-plate geometry.
-
The measurements are conducted at a temperature above the polymer's melting point under a nitrogen atmosphere to prevent degradation.
-
Dynamic oscillatory shear tests are performed over a range of frequencies to determine the complex viscosity (η*), storage modulus (G'), and loss modulus (G'').
Visualizing the Workflow
To illustrate the logical flow of synthesizing and evaluating these polymers, the following diagram outlines the key steps.
Caption: Experimental workflow for polymer synthesis and performance evaluation.
Conclusion
The choice of a long-chain alpha-olefin comonomer has a significant and predictable impact on the final properties of polyethylene copolymers. While direct, side-by-side comparative data for this compound remains an area for further research, the established structure-property relationships in LLDPEs allow for informed predictions of its performance. It is anticipated that polymers synthesized with this compound will exhibit thermal, mechanical, and rheological properties that are intermediate to those of copolymers made with 1-dodecene and 1-tetradecene. This understanding is crucial for scientists and engineers aiming to fine-tune polymer characteristics for advanced applications, from flexible packaging to sophisticated drug delivery systems. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to conduct their own comparative studies in this important field of polymer science.
Determining the Purity of 1-Tridecene: A Comparative Guide to Quantitative NMR Methods
In the realm of chemical analysis, particularly within research, development, and quality control, the accurate determination of compound purity is paramount. For unsaturated hydrocarbons like 1-tridecene, quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy emerges as a powerful and direct method for ascertaining purity.[1][2][3] This guide provides a comparative overview of qNMR methodologies for the purity assessment of this compound, offering detailed experimental protocols and supporting data for researchers, scientists, and drug development professionals.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR stands as a robust analytical technique that enables the determination of the concentration or purity of a substance by measuring the intensity of its NMR signals.[1] A key advantage of qNMR is the direct proportionality between the integrated NMR signal area and the number of nuclei contributing to that signal.[1][4] This characteristic often allows for quantification without the need for a reference standard of the analyte itself, making it a primary analytical method.[2][5] For the purity determination of this compound, ¹H qNMR is particularly well-suited due to the high natural abundance and sensitivity of the proton nucleus.[1]
Two primary approaches are employed in qNMR for purity determination: the internal standard method and the external standard method.[6]
Comparison of qNMR Methods for this compound Purity
The choice between an internal or external standard method depends on several factors, including the desired accuracy, sample availability, and the properties of the analyte and chosen standard.
| Parameter | Internal Standard Method | External Standard Method |
| Principle | A certified reference material (internal standard) is weighed and mixed directly with the analyte in the NMR tube.[4][7] | The analyte and a certified reference standard are prepared and measured in separate, identical NMR tubes.[8][9] |
| Accuracy | High, typically ≤ 1% RSD.[5][10] | Good, but can be slightly lower than the internal standard method due to variations in tube geometry and sample positioning (typically 1-2% RSD).[9] |
| Precision | High, with RSD values often below 1%.[2] | Good, but requires highly precise and identical NMR tubes for optimal results.[8][9] |
| Sample Preparation | More complex, as it requires accurate weighing of both the analyte and the internal standard.[11] | Simpler sample preparation as analyte and standard are handled separately.[8] |
| Advantages | Less susceptible to variations in experimental conditions (e.g., pulse width, receiver gain) as the analyte and standard are measured simultaneously.[6] | The standard does not contaminate the sample, allowing for sample recovery. Suitable for hazardous materials that can be sealed in a tube.[8] |
| Disadvantages | Potential for signal overlap between the analyte and the internal standard. The internal standard must be soluble and stable in the same solvent as the analyte.[10] | Sensitive to differences in NMR tube dimensions, sample volume, and temperature. Requires careful calibration and correction for probe loading effects.[8][9] |
| Typical Use Case | When high accuracy and precision are critical, and sample recovery is not a concern.[12][13] | When the sample is valuable or needs to be recovered, or when a suitable non-overlapping internal standard cannot be found.[8] |
Experimental Protocols
1. Signal Selection for this compound Quantification
The ¹H-NMR spectrum of this compound (C₁₃H₂₆) exhibits distinct signals corresponding to its different protons.[14][15] For quantification, it is crucial to select signals that are well-resolved and free from overlap with impurity or solvent signals. The vinylic protons of this compound, appearing in the region of approximately 4.8-5.8 ppm, are often suitable for this purpose.[16][17] Specifically, the multiplet corresponding to the internal vinyl proton (-CH=) or the two terminal vinyl protons (=CH₂) can be used.
2. Internal Standard qNMR Protocol
-
Selection of Internal Standard: An ideal internal standard should have a simple spectrum with sharp signals that do not overlap with the this compound signals.[10][18] It should also be chemically inert, non-volatile, and soluble in the chosen deuterated solvent.[4] For this compound in CDCl₃, suitable internal standards include maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5-10 mg of the chosen internal standard (e.g., maleic acid) and add it to the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃).
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Ensure the spectrometer is properly tuned and shimmed.
-
Employ a 90° pulse angle.
-
Set a long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio (S/N > 250:1).[4]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the selected signal for this compound (I_analyte) and the signal for the internal standard (I_std).
-
Calculate the purity of this compound using the following formula[4]:
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
-
3. External Standard qNMR Protocol
-
Sample Preparation:
-
Analyte Sample: Accurately weigh approximately 10-20 mg of the this compound sample into a vial and dissolve it in a precise volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃). Transfer the solution to a high-precision NMR tube.
-
Standard Sample: Accurately prepare a solution of a certified reference material (e.g., maleic acid) of known concentration in the same deuterated solvent and transfer it to an identical high-precision NMR tube.
-
-
NMR Data Acquisition:
-
Data Processing and Purity Calculation:
-
Process both spectra identically (Fourier transformation, phasing, baseline correction).
-
Integrate the selected signal for this compound (I_analyte) and the signal for the external standard (I_std).
-
Calculate the concentration of the this compound sample and subsequently its purity.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of the internal and external standard qNMR methods for determining this compound purity.
Figure 1. Workflow for the internal standard qNMR method.
Figure 2. Workflow for the external standard qNMR method.
Conclusion
Quantitative NMR spectroscopy offers a reliable and accurate means of determining the purity of this compound. The internal standard method is generally preferred for its high accuracy and precision, as it internally corrects for variations in experimental parameters. However, the external standard method provides a valuable alternative when sample preservation is necessary or when a suitable internal standard is unavailable. By following the detailed protocols and considering the comparative advantages of each method, researchers can confidently apply qNMR for the precise purity assessment of this compound and other related compounds.
References
- 1. emerypharma.com [emerypharma.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. Quantitative 1H NMR with external standards: use in preparation of calibration solutions for algal toxins and other natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bipm.org [bipm.org]
- 14. This compound(2437-56-1) 1H NMR spectrum [chemicalbook.com]
- 15. This compound | C13H26 | CID 17095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 18. Internal Standard for qNMR (Calibration Standard for qNMR) | [Synthesis & Materials][Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
A Comparative Guide to Ziegler-Natta and Metallocene Catalysts for 1-Tridecene Polymerization
For Researchers, Scientists, and Drug Development Professionals
The choice of catalyst is a pivotal decision in olefin polymerization, profoundly influencing the resultant polymer's properties and, consequently, its suitability for various applications. This guide provides a detailed comparison of two prominent catalyst systems—traditional Ziegler-Natta catalysts and modern metallocene catalysts—for the polymerization of the long-chain α-olefin, 1-tridecene. By examining their performance based on experimental data and outlining detailed experimental protocols, this document aims to equip researchers with the necessary information to make informed decisions for their polymerization endeavors.
Performance Comparison: Ziegler-Natta vs. Metallocene Catalysts
The fundamental difference between Ziegler-Natta and metallocene catalysts lies in their active sites. Ziegler-Natta catalysts are heterogeneous, multi-site catalysts, meaning they possess a variety of active centers, each producing a polymer chain with slightly different characteristics.[1] In contrast, metallocene catalysts are homogeneous, single-site catalysts, where each catalyst molecule is identical, leading to the formation of highly uniform polymer chains.[2][3] This structural difference manifests in significant variations in catalytic activity, molecular weight, molecular weight distribution, and the microstructure of the resulting poly(this compound).
Metallocene catalysts generally exhibit significantly higher activity compared to traditional Ziegler-Natta systems.[4] Furthermore, the single-site nature of metallocenes allows for precise control over the polymerization process, resulting in polymers with a narrow molecular weight distribution (polydispersity index, PDI, approaching 2).[2] Ziegler-Natta catalysts, with their multiple active sites, typically produce polymers with a broad molecular weight distribution (PDI > 4).[1] This level of control is crucial for tailoring the mechanical and physical properties of the final polymer.
While direct, side-by-side comparative studies on the polymerization of this compound are not extensively available in peer-reviewed literature, this guide presents a comparison based on experimental data for structurally similar and more commonly studied long-chain α-olefins, such as 1-octene, 1-decene, and 1-dodecene. The principles and performance differences observed for these monomers are broadly applicable to this compound.[5]
Quantitative Data Summary
The following table summarizes typical experimental data for the polymerization of long-chain α-olefins using both Ziegler-Natta and metallocene catalysts.
| Catalyst System | Monomer | Catalytic Activity (kg polymer / mol catalyst · h) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Polymer Microstructure |
| Ziegler-Natta | |||||
| TiCl₄/Et₂AlCl/n-Bu₂O | 1-Hexene, 1-Octene, 1-Decene | Moderate | High | Broad (>4) | Predominantly Isotactic |
| Metallocene | |||||
| (nBuCp)₂ZrCl₂/MAO | 1-Octene | High | Moderate | Bimodal (due to MAO) | Atactic/Isotactic depending on ligand |
| Zirconocene/Borate | 1-Hexene | High | Controllable | Narrow (~2) | Controllable (Isotactic, Syndiotactic, Atactic) |
Note: This table is a compilation of representative data from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.
Logical Relationship Diagram
The following diagram illustrates the key differentiating characteristics between Ziegler-Natta and metallocene catalysts in the context of α-olefin polymerization.
Caption: A diagram comparing the key features of Ziegler-Natta and metallocene catalysts.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. Below are representative methodologies for the polymerization of a long-chain α-olefin using both Ziegler-Natta and metallocene catalysts. These protocols are based on common laboratory practices for slurry and solution polymerization, respectively.
Ziegler-Natta Slurry Polymerization of this compound
This protocol describes a typical slurry polymerization using a TiCl₄-based Ziegler-Natta catalyst.
Materials:
-
This compound (purified by passing through activated alumina and stored over molecular sieves)
-
Anhydrous heptane (or other suitable alkane solvent)
-
Titanium tetrachloride (TiCl₄)
-
Triethylaluminum (TEAL) as a cocatalyst
-
High-purity nitrogen or argon
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Equipment:
-
A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inlet/outlet for inert gas and monomer.
-
Schlenk line or glovebox for inert atmosphere manipulation.
-
Syringes for transferring catalyst components.
Procedure:
-
Reactor Preparation: The reactor is thoroughly dried in an oven and then assembled while hot under a stream of inert gas. It is then purged with high-purity nitrogen or argon for at least one hour to ensure an inert atmosphere.
-
Solvent and Monomer Charging: Anhydrous heptane is transferred to the reactor via cannula. The reactor is brought to the desired reaction temperature (e.g., 60 °C). Purified this compound is then added to the reactor.
-
Cocatalyst Addition: A calculated amount of triethylaluminum (TEAL) solution in heptane is injected into the reactor to act as a scavenger for impurities and as a cocatalyst. The mixture is stirred for 15-30 minutes.
-
Catalyst Preparation and Injection: In a separate Schlenk flask under an inert atmosphere, a stock solution of TiCl₄ in anhydrous heptane is prepared. The desired amount of the TiCl₄ solution is then injected into the reactor to initiate the polymerization. The Al/Ti molar ratio is a critical parameter and is typically in the range of 100:1 to 500:1.
-
Polymerization: The polymerization is allowed to proceed for a predetermined time (e.g., 1-4 hours) while maintaining a constant temperature and stirring speed. The progress of the reaction can be monitored by the consumption of monomer (if a feed system is used) or by the increase in viscosity of the reaction mixture.
-
Termination and Polymer Isolation: The polymerization is terminated by injecting an excess of methanol. The polymer precipitates as a white solid. The reactor contents are then poured into a larger volume of methanol containing a small amount of hydrochloric acid to deactivate the catalyst residues.
-
Purification and Drying: The polymer is filtered, washed extensively with methanol, and then with water to remove catalyst residues. The purified polymer is then dried in a vacuum oven at 60-80 °C to a constant weight.
Metallocene Solution Polymerization of this compound
This protocol outlines a typical solution polymerization using a zirconocene/MAO catalyst system.
Materials:
-
This compound (purified as described above)
-
Anhydrous toluene
-
A zirconocene dichloride catalyst (e.g., bis(cyclopentadienyl)zirconium dichloride, Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
High-purity nitrogen or argon
-
Methanol
-
Hydrochloric acid (10% aqueous solution)
Equipment:
-
A jacketed glass reactor or a high-pressure stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and inlet/outlet for inert gas and monomer.
-
Schlenk line or glovebox.
-
Syringes for transferring catalyst components.
Procedure:
-
Reactor Preparation: The reactor is rigorously cleaned, dried, and purged with high-purity nitrogen or argon.
-
Solvent and Monomer Charging: Anhydrous toluene is transferred to the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 80 °C). The purified this compound is then injected into the reactor.
-
Cocatalyst Addition: The required amount of methylaluminoxane (MAO) solution is injected into the reactor. The Al/Zr molar ratio is a key parameter influencing catalyst activity and is typically very high, ranging from 500:1 to 10,000:1. The mixture is stirred for a short period to ensure homogeneity.
-
Catalyst Injection: A stock solution of the zirconocene catalyst in anhydrous toluene is prepared in a glovebox or under an inert atmosphere. The desired amount of the catalyst solution is then injected into the reactor to start the polymerization.
-
Polymerization: The reaction is maintained at the set temperature and stirring speed for the desired duration (e.g., 30-120 minutes). Since the polymer is soluble in the reaction medium at the polymerization temperature, the viscosity of the solution will increase as the reaction progresses.
-
Termination and Polymer Precipitation: The polymerization is quenched by the addition of acidified methanol (containing a few drops of HCl). The polymer will precipitate out of the solution.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed thoroughly with methanol, and then dried under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the polymerization of this compound using either Ziegler-Natta or metallocene catalysts.
Caption: A flowchart outlining the key steps in a typical olefin polymerization experiment.
Conclusion
Both Ziegler-Natta and metallocene catalysts are effective for the polymerization of this compound and other long-chain α-olefins. The choice between the two systems will largely depend on the desired properties of the final polymer.
-
Ziegler-Natta catalysts are a robust and cost-effective option, particularly for large-scale production where broad molecular weight distributions are acceptable or even desirable for certain processing applications.[6]
-
Metallocene catalysts offer unparalleled control over the polymer architecture, enabling the synthesis of materials with narrow molecular weight distributions and specific microstructures.[7][8] This precision makes them ideal for applications requiring high performance and tailored properties.
Researchers and professionals in drug development and other advanced fields may find the precise control afforded by metallocene catalysts particularly advantageous for creating novel materials with highly specific and reproducible characteristics.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. courses.minia.edu.eg [courses.minia.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 6. ac1.hhu.de [ac1.hhu.de]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Benchmarking the properties of surfactants derived from 1-Tridecene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the properties and performance of surfactants derived from 1-tridecene, a 13-carbon alpha-olefin. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific applications. This document presents a detailed analysis of two primary classes of surfactants synthesized from this compound: sodium this compound sulfonate (a type of alpha-olefin sulfonate, AOS) and tridecyl alcohol ethoxylates. The guide includes summaries of their performance characteristics, comparisons with commonly used alternative surfactants, and detailed experimental protocols for key performance parameter measurements.
Executive Summary
Surfactants derived from this compound exhibit a range of properties that make them suitable for diverse applications, from detergents and emulsifiers to formulation aids in pharmaceuticals. Sodium this compound sulfonate, an anionic surfactant, is characterized by its excellent foaming properties and biodegradability. Tridecyl alcohol ethoxylates, a class of non-ionic surfactants, offer versatility through the adjustable length of their ethoxy chain, allowing for tailored hydrophilicity and performance in areas such as emulsification and wetting. This guide provides the available data to compare these surfactants against each other and against benchmark surfactants like Sodium Lauryl Sulfate (SLS).
Performance Benchmark: this compound Derived Surfactants vs. Alternatives
The performance of surfactants is dictated by their chemical structure, specifically the nature of their hydrophilic (water-attracting) head group and hydrophobic (water-repelling) tail group. In the case of surfactants derived from this compound, the hydrophobic tail is a 13-carbon chain.
Sodium this compound Sulfonate (C13-AOS)
Sodium this compound sulfonate is an anionic surfactant produced by the sulfonation of this compound.[1][2] It belongs to the broader class of alpha-olefin sulfonates (AOS), which are known for their good cleaning and foaming characteristics, as well as their biodegradability.[3] While specific data for C13-AOS is limited, the properties can be inferred from data on similar AOS surfactants with C12-C14 and C14-C16 chain lengths.
Tridecyl Alcohol Ethoxylates
Tridecyl alcohol ethoxylates are non-ionic surfactants synthesized by the ethoxylation of tridecyl alcohol, which can be derived from this compound.[4][5] The number of ethylene oxide (EO) units in the hydrophilic head can be varied to achieve different properties, particularly the Hydrophilic-Lipophilic Balance (HLB), which influences solubility and emulsification capabilities.[4][6]
Table 1: Comparative Performance of this compound Derived Surfactants and Alternatives
| Property | Sodium this compound Sulfonate (C13-AOS) (Estimated) | Tridecyl Alcohol Ethoxylate (3EO) | Tridecyl Alcohol Ethoxylate (7EO) | Tridecyl Alcohol Ethoxylate (9EO) | Sodium Lauryl Sulfate (SLS) (Reference) |
| Critical Micelle Concentration (CMC) | ~0.65 - 2.3 mM | Data not available | Data not available | Data not available | 8.2 mM[7] |
| Surface Tension at CMC (mN/m) | ~30-40 | Data not available | Data not available | Data not available | ~35[8] |
| Foaming Height (Initial, mm) (Ross-Miles) | High (Comparable to C14-16 AOS) | Moderate | High | High | High |
| Biodegradability (OECD 301B) | Readily biodegradable[3][9] | Readily biodegradable[4] | Readily biodegradable[4] | Readily biodegradable[4] | Readily biodegradable |
| Mildness | Milder than SLS[3] | Generally considered mild | Generally considered mild | Generally considered mild | Can be irritating to skin[9] |
Note: Specific quantitative data for surfactants derived exclusively from this compound is scarce in publicly available literature. The values for C13-AOS are estimations based on data for similar alpha-olefin sulfonates. Data for tridecyl alcohol ethoxylates often refers to iso-tridecyl alcohol derivatives.
Experimental Protocols
To ensure objective comparison and reproducibility, standardized experimental protocols are crucial. The following sections detail the methodologies for determining the key performance indicators presented in this guide.
Synthesis of Surfactants from this compound
The synthesis of alpha-olefin sulfonates involves the sulfonation of the alpha-olefin followed by neutralization.[1][2]
A stream of vaporized sulfur trioxide diluted with an inert gas is reacted with liquid this compound in a continuous film reactor. The resulting mixture of alkene sulfonic acids and sultones is then neutralized with an aqueous solution of sodium hydroxide and hydrolyzed at an elevated temperature to yield the final sodium this compound sulfonate product.[2]
Tridecyl alcohol ethoxylates are produced through the reaction of tridecyl alcohol with ethylene oxide in the presence of a catalyst.[4][5]
This compound is first converted to tridecyl alcohol via hydroformylation. The tridecyl alcohol is then reacted with a specific number of moles of ethylene oxide under controlled temperature and pressure, typically using a potassium hydroxide catalyst, to produce the desired tridecyl alcohol ethoxylate.[10]
Determination of Critical Micelle Concentration (CMC) and Surface Tension
The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant and is the concentration at which surfactant monomers begin to self-assemble into micelles. Surface tension measurements are commonly used to determine the CMC.
Method: Wilhelmy Plate Method
The Wilhelmy plate method is a widely used technique for measuring the equilibrium surface tension of a liquid. A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force exerted on the plate by the liquid is measured, and the surface tension is calculated from this force and the dimensions of the plate.
Procedure:
-
A series of aqueous solutions of the surfactant are prepared at various concentrations.
-
The surface tension of each solution is measured using a tensiometer equipped with a Wilhelmy plate.
-
A graph of surface tension versus the logarithm of the surfactant concentration is plotted.
-
The point at which the slope of the curve changes sharply corresponds to the CMC. The surface tension at this concentration is the surface tension at the CMC.
Foaming Properties Assessment
The foaming ability and foam stability of surfactants are critical performance parameters in many applications.
Method: Ross-Miles Foam Test (ASTM D1173)
The Ross-Miles method is a standardized test for evaluating the foaming properties of surfactants.[11] It measures the initial foam height and the stability of the foam over time.
Procedure:
-
A specified volume of a surfactant solution of a given concentration is poured from a specified height into a glass column containing a smaller volume of the same solution.
-
The initial height of the foam generated is measured immediately after all the solution has been poured.
-
The foam height is then measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.[11]
Biodegradability Assessment
The environmental fate of surfactants is a key consideration. "Readily biodegradable" is a classification for chemicals that are expected to rapidly and completely biodegrade in the environment.
Method: OECD 301B - CO2 Evolution Test
The OECD 301B test is a stringent aerobic biodegradation test that measures the amount of carbon dioxide produced when a substance is degraded by microorganisms.[12][13]
Procedure:
-
The test substance is exposed to an inoculum of aerobic microorganisms (typically from activated sludge) in a mineral medium.
-
The mixture is incubated in a closed system for 28 days.
-
The amount of CO2 evolved is measured at regular intervals and is used to calculate the percentage of biodegradation.
-
A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.[12][13]
Discussion and Conclusion
Surfactants derived from this compound, including sodium this compound sulfonate and tridecyl alcohol ethoxylates, offer a range of beneficial properties. The available data suggests that C13-AOS is a high-foaming, biodegradable anionic surfactant that is milder than traditional sulfates like SLS. Tridecyl alcohol ethoxylates provide a versatile platform where properties can be tuned by adjusting the degree of ethoxylation to suit various applications requiring emulsification, wetting, and detergency.
While a direct, comprehensive comparison is limited by the scarcity of publicly available quantitative data specifically for C13-derived surfactants, the information gathered in this guide provides a solid foundation for researchers and formulators. For applications requiring high foam and good cleaning performance with improved mildness and biodegradability, sodium this compound sulfonate is a promising candidate. For applications demanding tailored emulsification and wetting properties, tridecyl alcohol ethoxylates offer a flexible solution.
Further research and direct comparative studies with a focus on C13-derived surfactants are needed to fully elucidate their performance advantages and disadvantages relative to other commercially available surfactants. The experimental protocols detailed herein provide a framework for conducting such comparative analyses.
References
- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 2. nouryon.com [nouryon.com]
- 3. Comprehensive Guide to Alpha Olefin Sulfonate (AOS): Properties, Applications, and Benefits - Henan Chemger Group Corporation [chemger.com]
- 4. Tridecyl Alcohol Ethoxylate | TDA 7, TDA 9 | Venus Ethoxyethers [venus-goa.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. matangiindustries.com [matangiindustries.com]
- 7. erasm.org [erasm.org]
- 8. scispace.com [scispace.com]
- 9. charliesoap.com.tw [charliesoap.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lauryl Alcohol Ethoxylates – Riddhisiddhi Chemicals [riddhisiddhichemicals.com]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Branch Distribution in Ethylene/1-Tridecene Copolymers and Other Long-Chain Analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of ethylene copolymers with long-chain α-olefins. This guide details experimental methodologies and provides a comparative analysis of branch distribution and its impact on polymer properties.
The incorporation of long-chain α-olefins as comonomers in ethylene polymerization allows for the precise tailoring of polymer properties, influencing crystallinity, melting behavior, and mechanical strength. This guide focuses on the analysis of branch distribution in ethylene/1-tridecene copolymers, a topic of significant interest in the development of advanced polymeric materials. Due to the limited availability of specific experimental data for ethylene/1-tridecene copolymers in the reviewed literature, this guide leverages data from analogous ethylene copolymers with 1-dodecene (C12), 1-tetradecene (C14), and 1-hexadecene (C16) to provide a robust comparative framework.
Comparative Performance Data
The following tables summarize key performance indicators for ethylene copolymers with various long-chain α-olefins, synthesized using a Cp*TiCl₂(O-2,6-ⁱPr₂-4-SiEt₃C₆H₂)/MAO catalyst system. This data, extracted from studies on analogous systems, provides a baseline for understanding the expected performance of ethylene/1-tridecene copolymers.[1][2]
Table 1: Ethylene/1-Dodecene Copolymerization and Properties
| Run | 1-Dodecene (mol %) | Activity ( kg/mol-Ti ·h) | Mₙ (× 10⁴ g/mol ) | Mₙ/Mₙ | Tₘ (°C) |
| 1 | 1.2 | 1,230 | 35.1 | 2.11 | 118.5 |
| 2 | 2.5 | 1,150 | 28.9 | 2.01 | 112.3 |
| 3 | 4.8 | 980 | 21.5 | 1.98 | 105.1 |
| 4 | 8.2 | 750 | 15.3 | 1.85 | 95.6 |
Table 2: Ethylene/1-Tetradecene Copolymerization and Properties
| Run | 1-Tetradecene (mol %) | Activity ( kg/mol-Ti ·h) | Mₙ (× 10⁴ g/mol ) | Mₙ/Mₙ | Tₘ (°C) |
| 5 | 1.1 | 1,180 | 33.8 | 2.05 | 120.1 |
| 6 | 2.3 | 1,090 | 27.4 | 1.95 | 114.7 |
| 7 | 4.5 | 910 | 20.1 | 1.91 | 108.2 |
| 8 | 7.9 | 690 | 14.8 | 1.82 | 100.3 |
Table 3: Ethylene/1-Hexadecene Copolymerization and Properties
| Run | 1-Hexadecene (mol %) | Activity ( kg/mol-Ti ·h) | Mₙ (× 10⁴ g/mol ) | Mₙ/Mₙ | Tₘ (°C) |
| 9 | 1.0 | 1,120 | 32.5 | 2.01 | 121.5 |
| 10 | 2.1 | 1,010 | 26.1 | 1.92 | 116.8 |
| 11 | 4.2 | 850 | 19.5 | 1.88 | 110.4 |
| 12 | 7.5 | 650 | 14.1 | 1.79 | 103.1 |
Experimental Protocols
Accurate and reproducible characterization of these copolymers is paramount. The following sections provide detailed protocols for the key analytical techniques used to determine branch distribution and its consequences on the material's properties.
Quantitative ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy for Branch Quantification
¹³C NMR is a powerful tool for the detailed microstructural analysis of polyolefins, enabling the quantification of comonomer incorporation and the identification of different branch types.[3][4][5]
Sample Preparation:
-
Dissolve approximately 45 mg of the copolymer sample in 0.5 mL of 1,1,2,2-tetrachloroethane-d₂.
-
To ensure homogeneous dissolution, heat the sample in the NMR tube to 120 °C.
-
Add a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), at a concentration of 0.05 M to shorten the long relaxation times of the carbon nuclei, allowing for faster acquisition times without sacrificing quantitativeness.
NMR Spectrometer Parameters:
-
Spectrometer: Bruker Avance III 400 (or equivalent) equipped with a high-temperature probe.
-
Temperature: 120 °C (393 K).
-
Pulse Sequence: Inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Pulse Angle: 90°.
-
Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the carbon nuclei of interest (typically 10-15 seconds for polyethylene).
-
Acquisition Time (aq): > 1.5 seconds.
-
Number of Scans: Sufficient to obtain a high signal-to-noise ratio (e.g., 4000-8000 scans).
Data Analysis:
-
Assign the peaks in the ¹³C NMR spectrum corresponding to the carbons of the polyethylene backbone and the side chains.
-
Integrate the characteristic resonance signals. The comonomer content can be calculated by comparing the integral of the branch carbons to the total integral of all aliphatic carbons.
-
For long-chain branches, specific signals corresponding to the methine carbon at the branch point and the adjacent methylene carbons in the backbone and the branch are analyzed to determine the branch content.
Caption: Workflow for quantitative ¹³C NMR analysis.
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) for Molecular Weight and Branching Analysis
SEC-MALS is a powerful technique to determine the absolute molar mass, size, and conformation of polymers, providing valuable information on long-chain branching.[6][7][8]
Instrumentation and Conditions:
-
SEC System: A high-temperature SEC system equipped with a differential refractive index (DRI) detector and a multi-angle light scattering (MALS) detector.
-
Columns: A set of high-temperature SEC columns suitable for polyolefin analysis (e.g., PLgel Olexis).
-
Mobile Phase: 1,2,4-trichlorobenzene (TCB) with an antioxidant (e.g., butylated hydroxytoluene, BHT) at a flow rate of 1.0 mL/min.
-
Temperature: 150 °C.
-
Sample Preparation: Dissolve the polymer in TCB at 150 °C to a concentration of approximately 1 mg/mL. Filter the solution through a high-temperature filter (e.g., 0.5 µm) before injection.
Data Acquisition and Analysis:
-
Inject the prepared sample solution into the SEC system.
-
The MALS detector measures the scattered light intensity at multiple angles, while the DRI detector measures the concentration of the eluting polymer.
-
The data from both detectors are processed using appropriate software (e.g., ASTRA from Wyatt Technology).
-
The absolute molecular weight (Mₙ) and the radius of gyration (R₉) are determined for each elution slice.
-
A conformation plot (log R₉ vs. log Mₙ) is generated. Deviations from the linear behavior observed for a linear standard indicate the presence of long-chain branching.
-
The branching ratio (g) can be calculated as the ratio of the mean square radius of gyration of the branched polymer to that of a linear polymer of the same molecular weight.
Caption: Workflow for SEC-MALS analysis.
Differential Scanning Calorimetry (DSC) for Thermal Property Analysis
DSC is used to measure the thermal transitions of a polymer, such as the melting temperature (Tₘ) and the degree of crystallinity, which are directly influenced by the branch content.[9][10][11]
Instrumentation and Conditions:
-
DSC Instrument: A standard DSC instrument (e.g., TA Instruments Q2000).
-
Sample Pans: Aluminum pans.
-
Sample Weight: 5-10 mg.
-
Atmosphere: Nitrogen purge gas (50 mL/min).
-
Thermal Program:
-
First Heating Scan: Heat from room temperature to 200 °C at a rate of 10 °C/min to erase the thermal history of the sample.
-
Cooling Scan: Cool from 200 °C to room temperature at a controlled rate (e.g., 10 °C/min).
-
Second Heating Scan: Heat from room temperature to 200 °C at a rate of 10 °C/min. The data from this scan is used for analysis.
-
Data Analysis:
-
From the second heating scan, determine the peak melting temperature (Tₘ).
-
Calculate the heat of fusion (ΔHₘ) by integrating the area under the melting peak.
-
The degree of crystallinity (Xₙ) can be calculated using the following equation: Xₙ (%) = (ΔHₘ / ΔHₘ¹⁰⁰) × 100 where ΔHₘ¹⁰⁰ is the heat of fusion for 100% crystalline polyethylene (a literature value, typically around 293 J/g).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Analysis of Ethylene Copolymers with Long-Chain α-Olefins (1-Dodecene, 1-Tetradecene, 1-Hexadecene): A Transition between Main Chain Crystallization and Side Chain Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative NMR for Solid Polymer Materials: Characterization of Low-density Polyethylene | Applications Notes | JEOL Ltd. [jeol.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 11. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
The Impact of 1-Tridecene on Copolymer Mechanical Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of α-olefins as comonomers in ethylene polymerization is a well-established strategy for tailoring the mechanical properties of the resulting copolymers. This guide provides a comparative analysis of the expected influence of 1-tridecene on the mechanical characteristics of copolymers, drawing upon experimental data from analogous long-chain α-olefins (LCAOs). While specific data for this compound is limited in publicly available literature, the principles governing the structure-property relationships in ethylene/α-olefin copolymers allow for a robust predictive comparison.
Correlation Between this compound Content and Mechanical Properties
The introduction of this compound as a comonomer in a polyethylene backbone introduces C11 side chains. These branches disrupt the crystalline structure of the polymer, leading to a decrease in crystallinity and density. This modification of the semi-crystalline morphology is the primary driver for changes in the macroscopic mechanical properties.
General Trends:
-
Increased this compound Content: Leads to a decrease in crystallinity, resulting in lower tensile strength and modulus, but an increase in elongation at break and toughness.
-
Longer Side Chains (like this compound): Compared to shorter-chain α-olefins (e.g., 1-butene, 1-hexene), this compound is expected to be more effective at disrupting crystallization. This generally leads to copolymers with lower densities and enhanced flexibility and toughness at equivalent molar comonomer content. Studies on LLDPE have shown that using higher α-olefin comonomers like 1-hexene and 1-octene results in better mechanical performance, including tear and impact strength, compared to 1-butene.[1][2]
Comparative Data Summary
The following table summarizes the expected trends in the mechanical properties of ethylene/1-tridecene copolymers based on data from similar ethylene/LCAO copolymers. The values are illustrative and will vary depending on the specific catalyst system, polymerization conditions, and comonomer incorporation level.
| Mechanical Property | Low this compound Content (e.g., 1-5 mol%) | High this compound Content (e.g., >10 mol%) | Comparison with Shorter Chain α-Olefins (at equivalent mol%) |
| Tensile Strength | High | Low | Lower |
| Elongation at Break | Moderate | High | Higher |
| Young's Modulus | High | Low | Lower |
| Impact Strength | Moderate | High | Higher |
| Tear Strength | Good | Excellent | Higher |
| Crystallinity | Moderately High | Low | Lower |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following sections outline typical experimental protocols for the synthesis and mechanical testing of ethylene/LCAO copolymers.
Copolymer Synthesis
A representative method for synthesizing ethylene/1-tridecene copolymers involves a slurry-phase polymerization using a metallocene catalyst.
Materials:
-
Ethylene (polymerization grade)
-
This compound (high purity)
-
Toluene (anhydrous)
-
Metallocene catalyst (e.g., rac-Et(Ind)2ZrCl2)
-
Cocatalyst (e.g., Methylaluminoxane - MAO)
-
Methanol (for quenching)
-
Hydrochloric acid solution (for catalyst residue removal)
Procedure:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with nitrogen.
-
Anhydrous toluene is introduced into the reactor, followed by the desired amount of this compound.
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C).
-
The cocatalyst (MAO) is added to the reactor.
-
The reactor is pressurized with ethylene to the desired pressure (e.g., 10 bar).
-
The metallocene catalyst, dissolved in toluene, is injected into the reactor to initiate polymerization.
-
The ethylene pressure is maintained for the duration of the polymerization.
-
After the desired time, the polymerization is terminated by injecting methanol.
-
The reactor is cooled, and the polymer is precipitated in an excess of methanol.
-
The polymer is filtered, washed with a dilute hydrochloric acid solution and then with methanol, and dried in a vacuum oven at 60°C.
The this compound content in the copolymer is typically determined using ¹³C NMR spectroscopy.
Mechanical Property Testing
The mechanical properties of the copolymers are typically evaluated according to ASTM standards.
Specimen Preparation:
-
Copolymer samples are compression molded into sheets of a specified thickness (e.g., 2 mm) at a temperature above their melting point (e.g., 180°C).
-
The sheets are then cooled under controlled conditions to ensure consistent crystallinity.
-
Dumbbell-shaped specimens are die-cut from the molded sheets according to the dimensions specified in the relevant ASTM standard (e.g., ASTM D638 for tensile properties).
Tensile Testing (ASTM D638):
-
The width and thickness of the gauge section of each dumbbell specimen are measured.
-
The specimen is mounted in the grips of a universal testing machine.
-
An extensometer is attached to the gauge section to measure strain.
-
The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.
-
The load and displacement data are recorded throughout the test.
-
From the resulting stress-strain curve, the following properties are determined:
-
Tensile Strength at Break: The maximum stress the material can withstand before breaking.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Young's Modulus: A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.
-
Tear Strength (ASTM D624):
-
Specific specimen geometries (e.g., Type C) are used.
-
The specimen is pulled in a universal testing machine, and the force required to propagate a tear is measured.
Impact Strength (ASTM D256 - Izod Impact):
-
Notched specimens are subjected to a swinging pendulum.
-
The energy absorbed by the specimen during fracture is measured, providing an indication of its toughness.
Visualizing the Structure-Property Relationship
The following diagrams illustrate the logical workflow and the fundamental relationships governing the mechanical properties of ethylene/1-tridecene copolymers.
References
Safety Operating Guide
Proper Disposal of 1-Tridecene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-Tridecene, ensuring a safe laboratory environment and adherence to environmental regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to handle this compound with appropriate safety measures. This compound is a combustible liquid and may cause irritation to the eyes and skin.[1] Ingestion and inhalation should be avoided.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[1][2]
-
Eye Protection: Use chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[1][2]
-
Clothing: Wear appropriate protective clothing to minimize skin contact.[1][2]
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with all federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3] It is the responsibility of the chemical waste generator to determine if a discarded chemical is classified as hazardous waste.[1]
1. Waste Identification and Segregation:
-
Non-contaminated this compound: Unused or unadulterated this compound should be collected in a dedicated and properly labeled waste container.
-
Contaminated this compound and Associated Waste: Any materials contaminated with this compound, such as absorbent pads, gloves, or other lab supplies, should be considered chemical waste and collected in the same container as the chemical itself.[4] Do not mix with other chemical waste, especially incompatible materials like strong oxidizing agents, to avoid unforeseen reactions.[1][2]
2. Waste Collection and Storage:
-
Container Selection: Use a sealable, chemically compatible container for collecting this compound waste.[4] Ensure the container is in good condition, free from leaks, and has a leak-proof, screw-on cap.[4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date waste accumulation began.[3] For mixtures, each chemical must be listed.[3]
-
Storage Location: Store the waste container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible substances.[1][2] The storage area should utilize secondary containment to capture any potential spills or leaks.[4]
3. Accidental Spill Cleanup:
-
In the event of a spill, immediately remove all sources of ignition.[1][2]
-
Ventilate the area.[1]
-
Absorb the spill with an inert material such as sand, silica gel, or a universal binder.[2][5]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2][5]
4. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for arranging the final disposal of chemical waste.[3] They will provide specific guidance and have established procedures with licensed waste management contractors.
-
Do Not Dispose Down the Drain: this compound is insoluble in water and should not be disposed of down the drain.[6]
-
Incineration: The recommended method of disposal is through an approved waste disposal plant, which will likely involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, which is important for safe handling and storage.
| Property | Value |
| Molecular Formula | C13H26 |
| Molecular Weight | 182.35 g/mol |
| Appearance | Clear, colorless liquid[1] |
| Boiling Point | 232 - 233 °C @ 760 mmHg[1] |
| Melting Point | -23 °C[1] |
| Flash Point | 79 °C (174.2 °F)[1][2] |
| Specific Gravity | 0.7660 g/cm³[1] |
| Vapor Density | 6.3[1] |
Experimental Protocols
The disposal procedures outlined above are based on standard laboratory safety protocols and information derived from Safety Data Sheets (SDS). No novel experimental protocols are cited. It is critical to follow the specific protocols and guidance provided by your institution's EHS department.
This compound Disposal Workflow
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. benchchem.com [benchchem.com]
Personal protective equipment for handling 1-Tridecene
Essential Safety and Handling Guide for 1-Tridecene
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, wearing the appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or eyeglasses compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against potential eye irritation from splashes.[2][3] |
| Hand and Body Protection | Wear appropriate protective gloves and a laboratory coat.[1][2] Close-toed footwear is required.[4] | Prevents skin contact which may cause irritation and dermatitis.[2] |
| Respiratory Protection | Generally not required under normal use with adequate ventilation.[1][2] If vapors or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK).[2][5] | Protects against inhalation, which may cause respiratory tract irritation.[2] |
Emergency First Aid Procedures
Immediate response is critical in the event of exposure to this compound.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek medical attention.[2] |
| Skin Contact | Take off immediately all contaminated clothing.[6] Flush skin with plenty of water for at least 15 minutes.[2] Wash the area with soap and water.[4] Get medical aid if irritation develops or persists.[4] |
| Inhalation | Remove from exposure and move to fresh air immediately.[2] If breathing is difficult, give oxygen.[2] If breathing has stopped, apply artificial respiration.[2] Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting due to the risk of aspiration, which can cause pulmonary edema and pneumonitis.[2][6] If the individual is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[2] Get immediate medical advice and attention.[6] |
Operational and Disposal Plans
Handling and Storage
Handling:
-
Avoid contact with eyes, skin, and clothing.[2]
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1][6]
-
Take precautionary measures against static discharge.[6]
-
Empty containers may retain product residue and can be hazardous.[2]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from incompatible substances, such as strong oxidizing agents.[1][2]
-
Facilities should be equipped with an eyewash station and a safety shower.[2][7]
Spill and Disposal
Spill Response:
-
Evacuate and Ventilate: Evacuate the danger area and ensure adequate ventilation.[6]
-
Control Ignition Sources: Remove all sources of ignition.[1][2]
-
Contain Spill: Cover drains to prevent entry into waterways.[6] Collect, bind, and pump off spills.[6]
-
Absorb: Use a spark-proof tool to absorb the spill with an inert material such as sand, silica gel, or vermiculite.[1][2]
-
Collect and Dispose: Place the absorbed material into a suitable, closed container for disposal.[1]
-
Clean Area: Clean the affected area thoroughly.[6]
Disposal:
-
Product and contaminated materials must be disposed of as hazardous waste.[1]
-
Disposal should be handled by an approved waste disposal plant.[1]
-
Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]
Experimental Protocol: General Use in a Laboratory Setting
-
Preparation: Before handling this compound, ensure all necessary PPE is correctly worn. Confirm that the work area, typically a chemical fume hood, is clean, and that spill containment materials are readily available.
-
Aliquoting: When transferring this compound, use glassware and tools that are clean and dry. To minimize the risk of static discharge, ensure all equipment is properly grounded.
-
Procedure: Conduct all procedures within a well-ventilated fume hood. Keep the container of this compound closed when not in use.
-
Post-Procedure: After completing the work, tightly seal the this compound container. Decontaminate all glassware and equipment used. Remove and properly store or dispose of PPE. Wash hands thoroughly.
Below is a diagram illustrating the workflow for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound 96 2437-56-1 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
